molecular formula C9H9F2NO2 B11748362 (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid

(3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid

Cat. No.: B11748362
M. Wt: 201.17 g/mol
InChI Key: BBQXXTOCYJPXDI-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid is a chiral, fluorinated beta-amino acid derivative of significant interest in medicinal chemistry and biochemical research. With a molecular formula of C9H9F2NO2 and a molecular weight of 201.17 g/mol, this compound features a propanoic acid backbone substituted with an amino group and a 3,4-difluorophenyl group at the stereogenic 3-position, conferring specific binding properties . The (3R) stereochemistry is a critical determinant for its biological activity and interaction with enzyme active sites. This compound serves as a valuable building block and intermediate in the rational design of mechanism-based inactivators for pyridoxal 5'-phosphate (PLP)-dependent enzymes . Research into analogous structures has highlighted their potential as selective and potent inhibitors of human ornithine aminotransferase (hOAT), a metabolic regulator identified as a promising therapeutic target for cancers such as hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC) . The incorporation of fluorinated aromatic amino acids into peptides and proteins is a established strategy to enhance metabolic stability, influence protein-protein interactions, and modulate the lipophilicity and binding affinity of bioactive molecules . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet for proper handling protocols. Store under an inert atmosphere at 2-8°C to ensure long-term stability .

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

(3R)-3-amino-3-(3,4-difluorophenyl)propanoic acid

InChI

InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1

InChI Key

BBQXXTOCYJPXDI-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CC(=O)O)N)F)F

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)N)F)F

Origin of Product

United States

Foundational & Exploratory

The Strategic Application and Characterization of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmacophore design, chiral


-amino acids serve as critical building blocks for developing peptidomimetics and small-molecule inhibitors. (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid  is a highly specialized, enantiomerically pure intermediate. By integrating a 3,4-difluorophenyl moiety with a 

-amino acid backbone, this molecule offers unique physicochemical properties, including enhanced proteolytic stability, modulated pKa, and optimized lipophilicity.

This whitepaper provides an in-depth technical analysis of its chemical identity, mechanistic utility in drug design, enantioselective synthesis, and the rigorous analytical protocols required for its validation.

Chemical Identity & Physicochemical Profiling

The base racemic structure of 3-Amino-3-(3,4-difluorophenyl)propanoic acid is universally tracked under CAS Number 682804-05-3 [1][2]. While enantiomerically pure batches may receive specific catalog designations depending on the supplier, the physicochemical baseline remains anchored to this primary identifier[3].

Table 1: Quantitative Chemical Profile
PropertyValue / Description
Chemical Name (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid
Base/Racemic CAS Number 682804-05-3[1]
Molecular Formula C9H9F2NO2[1]
Molecular Weight 201.17 g/mol [1]
SMILES (Base) O=C(O)CC(N)C1=CC=C(F)C(F)=C1[1]
Storage Conditions 2-8°C, inert atmosphere, protected from light[1]
Appearance White to off-white crystalline powder

Mechanistic Rationale: Fluorination & Stereochemistry

The selection of the (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid motif in drug discovery is driven by precise causality in molecular recognition and pharmacokinetics.

The -Amino Acid Advantage

Endogenous proteases are evolutionarily adapted to cleave the peptide bonds of


-amino acids. Shifting the amine group to the 

-carbon introduces a structural offset that effectively renders the resulting peptidomimetic invisible to rapid proteolytic degradation, drastically extending the in vivo half-life of the therapeutic agent.
The Role of 3,4-Difluorination

Fluorine substitution is a cornerstone of medicinal chemistry. The 3,4-difluoro motif serves three distinct causal functions:

  • Metabolic Shielding: Cytochrome P450 enzymes frequently oxidize electron-rich phenyl rings. The highly electronegative fluorine atoms withdraw electron density, deactivating the ring toward electrophilic attack and blocking primary sites of oxidative metabolism.

  • Lipophilicity (LogD) Optimization: Fluorination increases the lipophilicity of the molecule, enhancing membrane permeability and oral bioavailability without adding significant steric bulk (Fluorine's van der Waals radius is 1.47 Å, closely mimicking Hydrogen's 1.20 Å).

  • pKa Modulation: The inductive electron-withdrawing effect of the difluorophenyl group lowers the pKa of the adjacent

    
    -amine, ensuring optimal ionization states at physiological pH (7.4) for target binding.
    

PK_Pathway A Fluorine Substitution (3,4-Difluoro Motif) B Increased Lipophilicity (Optimized LogD) A->B C Cytochrome P450 Metabolic Shielding A->C D Enhanced Oral Bioavailability B->D E Prolonged In Vivo Half-Life C->E D->E

Pharmacokinetic enhancement pathway via 3,4-difluorination.

Enantioselective Synthesis Workflows

Achieving the strict (3R) stereochemistry is non-negotiable, as biological targets (e.g., the S1/S2 pockets of dipeptidyl peptidases) are highly stereospecific. The following protocol utilizes Rhodium-catalyzed asymmetric hydrogenation, chosen for its high atom economy and exceptional enantiomeric excess (ee).

Protocol 1: Asymmetric Hydrogenation (Self-Validating Workflow)
  • Causality of Catalyst Choice: A chiral Rhodium-bisphosphine complex is utilized because the rigid steric bulk of the chiral ligand forces the prochiral enamine substrate into a single, highly favored reactive conformation, dictating the (3R) outcome.

  • Self-Validation Mechanism: The protocol mandates In-Process Control (IPC) via LC-MS prior to crystallization to prevent the co-precipitation of unreacted starting material.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the prochiral intermediate (e.g., (Z)-3-amino-3-(3,4-difluorophenyl)acrylic acid) in degassed anhydrous methanol under a nitrogen atmosphere.

  • Catalyst Loading: Add 0.1 mol% of the chiral Rhodium catalyst (e.g., [Rh(COD)(R,R)-DIPAMP]BF4). Critical step: Ensure absolute oxygen exclusion to prevent catalyst poisoning.

  • Hydrogenation: Transfer the mixture to a high-pressure reactor. Purge with

    
     gas three times, then pressurize to 50 psi. Stir at 25°C for 12 hours.
    
  • IPC Validation: Sample the reactor and analyze via LC-MS. Proceed only if conversion is >99%. If <99%, repressurize and stir for an additional 4 hours.

  • Isolation: Concentrate the solvent in vacuo. Recrystallize the crude product from an ethanol/water mixture to yield the pure (3R)-enantiomer.

Synthesis A 3,4-Difluorobenzaldehyde (Starting Material) B Knoevenagel Condensation (Malonic Acid, Pyridine) A->B C Propenoic Acid Intermediate (Prochiral Enamine) B->C D Asymmetric Hydrogenation (Rh-Chiral Ligand Catalyst) C->D H2, 50 psi E (3R)-3-Amino-3-(3,4-difluorophenyl) propanoic acid D->E >99% ee

Enantioselective synthesis workflow for the (3R)-enantiomer.

Analytical Validation & Chiral Resolution

To guarantee the integrity of downstream biological assays, the enantiomeric purity of the synthesized compound must be rigorously verified.

Protocol 2: Chiral HPLC Determination of Enantiomeric Excess (ee)
  • Causality of Method Design: An isocratic mobile phase (Hexane/Isopropanol) is selected over a gradient to ensure constant, uniform hydrogen-bonding interactions between the analyte and the amylose-based chiral stationary phase, preventing baseline drift during integration.

  • Self-Validation Mechanism: The System Suitability Test (SST) requires the injection of a racemic standard (CAS 682804-05-3)[1][2] to prove the system can baseline-resolve the (3R) and (3S) peaks before any unknown batch is tested.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix Hexane and Isopropanol (80:20 v/v) containing 0.1% Trifluoroacetic acid (TFA). Degas ultrasonically for 15 minutes.

  • System Setup: Install a Daicel Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Set flow rate to 1.0 mL/min and column temperature to 25°C. UV detection at 254 nm.

  • System Suitability Testing (SST): Inject 10 µL of a 1 mg/mL racemic standard solution.

    • Validation Gate: Calculate the resolution factor (

      
      ) between the (3R) and (3S) peaks. Proceed to sample analysis ONLY if 
      
      
      
      > 1.5.
  • Sample Analysis: Inject 10 µL of the synthesized (3R) batch (1 mg/mL).

  • Data Processing: Integrate the peak areas. Calculate ee using the formula:

    
    
    
  • Release Criteria: Batch is approved for in vitro use only if ee

    
     98.0%.
    

Validation A Crude (3R)-Enantiomer Batch Sample B Chiral HPLC Analysis (Amylose-based Stationary Phase) A->B C C B->C D Enantiomeric Excess (ee) Calculation C->D Pass E Release for In Vitro Assays D->E ee > 98%

Self-validating chiral HPLC analytical workflow.

References

  • Title: 682804-05-3 | 3-Amino-3-(3,4-difluorophenyl)
  • Title: CAS 682804-05-3 3-AMINO-3-(3,4-DIFLUORO ...
  • Title: 3-AMINO-3-(3,4-DIFLUORO-PHENYL)-PROPIONIC ...

Sources

Physicochemical Profiling of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic Acid: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid is a highly specialized chiral


-amino acid building block. Its unique structural motif—a zwitterionic backbone coupled with an electron-withdrawing, lipophilic 3,4-difluorophenyl ring—makes it a privileged pharmacophore in the design of peptidomimetics and small-molecule inhibitors. This whitepaper provides a comprehensive, expert-level analysis of its physical properties, detailing the causality behind the analytical methods required to characterize such highly polar, zwitterionic compounds.

Molecular Architecture & Core Identity

The physical behavior of this molecule is dictated by its zwitterionic nature at physiological pH. The presence of the 3,4-difluoro substitution on the phenyl ring exerts a strong inductive effect (-I), which subtly modulates the acid-base equilibria of the adjacent functional groups while significantly enhancing the molecule's lipophilicity and metabolic stability [1].

Table 1: Physicochemical & Structural Properties
PropertyValue / DescriptionAnalytical Consequence
Chemical Name (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acidRequires chiral resolution for purity assessment.
CAS Registry Number 682804-05-3 (Racemate/General) [3]Identification standard.
Molecular Formula C9H9F2NO2-
Molecular Weight 201.17 g/mol -
Predicted pKa (Acid) ~3.4Lowered slightly by the inductive effect of the aryl ring.
Predicted pKa (Amine) ~8.8Significant -I effect from the difluorophenyl group lowers basicity.
Isoelectric Point (pI) ~6.1Molecule is neutral (zwitterionic) across a broad physiological pH range.
LogP (Octanol/Water) ~1.2 (Neutral species)Fluorination enhances passive membrane permeability [1].

The Causality of Physicochemical Behavior

Acid-Base Equilibria and the Fluorine Effect

In drug design, the strategic placement of fluorine atoms is used to tune the pKa of adjacent ionizable groups [1]. In (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid, the highly electronegative fluorine atoms withdraw electron density from the aromatic ring, which in turn destabilizes the protonated ammonium cation (


) at the 

-position. This inductive effect lowers the pKa of the amine from a typical ~9.5 (seen in un-substituted

-phenylalanine derivatives) to approximately 8.8. Why this matters: A lower amine pKa increases the fraction of the un-ionized (or overall neutral zwitterionic) species at intestinal pH (pH 6.5–7.4), directly enhancing passive membrane diffusion and oral bioavailability.
Stereochemical Integrity

The (3R) absolute configuration is critical for target engagement, as biological receptors are highly stereoselective. However, analyzing the enantiomeric excess (ee) of underivatized


-amino acids presents a significant chromatographic challenge. Standard reversed-phase columns lack the retention mechanisms for highly polar zwitterions, and traditional chiral stationary phases (CSPs) often fail to resolve them without prior chemical derivatization (e.g., Fmoc-protection). Derivatization is undesirable as it alters the native physicochemical properties and introduces synthetic artifacts.

To solve this, we employ a Zwitterionic Chiral Stationary Phase (e.g., CHIRALPAK ZWIX) [2]. This approach uses a synergistic double ion-pairing mechanism, allowing for the direct, self-validating determination of enantiomeric excess without chemical alteration.

Experimental Protocols for Property Validation

To ensure scientific trustworthiness, the protocols used to characterize this molecule must be self-validating systems. Below are the definitive methodologies for determining its pKa and stereochemical purity.

Protocol 1: Potentiometric Titration for pKa Determination

Causality of Choice: UV-metric titration is unsuitable for this molecule because the 3,4-difluorophenyl chromophore does not undergo a significant electronic transition (UV shift) upon the protonation or deprotonation of the aliphatic amine or carboxylic acid. Potentiometric titration using a glass electrode provides a direct measurement of the thermodynamic pKa [4].

Step-by-Step Methodology:

  • System Calibration: Calibrate the glass pH electrode using standardized buffers (pH 2.0, 4.0, 7.0, and 10.0) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Accurately weigh 2.0 mg of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid and dissolve it in 10 mL of 0.15 M KCl. Rationale: The 0.15 M KCl maintains a constant ionic strength, mimicking physiological conditions and preventing activity coefficient fluctuations during the titration.

  • Acidification: Lower the initial pH to ~1.8 using standardized 0.5 M HCl. This ensures the molecule is fully protonated (cationic state:

    
     and 
    
    
    
    ).
  • Titration: Titrate the solution with standardized 0.5 M KOH under a continuous nitrogen sparge. Rationale: Nitrogen prevents the absorption of atmospheric CO

    
    , which would form carbonic acid and artificially skew the titration curve in the basic region (affecting the amine pKa measurement).
    
  • Data Acquisition & Analysis: Record the volume of titrant versus pH. Utilize Bjerrum plot analysis or non-linear regression software (e.g., Sirius T3) to extract the macroscopic pKa

    
     and pKa
    
    
    
    values from the inflection points of the titration curve.
Protocol 2: Chiral HPLC for Enantiomeric Excess (ee) Determination

Causality of Choice: As established, underivatized zwitterions require specialized retention mechanisms. The CHIRALPAK ZWIX(+) column incorporates both a cinchona alkaloid derivative (anion-exchange) and a sulfonic acid group (cation-exchange) [2]. This creates a double ion-pairing environment that perfectly matches the zwitterionic nature of the


-amino acid.

Step-by-Step Methodology:

  • Column Selection: Install a CHIRALPAK ZWIX(+) column (3 µm, 4.0 x 150 mm).

  • Mobile Phase Preparation: Prepare a polar ionic mobile phase consisting of Methanol / Acetonitrile / Water (49:49:2 v/v/v) containing 50 mM Formic Acid and 25 mM Diethylamine. Rationale: The precise ratio of acidic to basic additives is critical; it controls the proton activity of the mobile phase, ensuring both the stationary phase and the analyte remain in their optimal ionized states for double ion-pairing [2].

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions: Set the flow rate to 0.5 mL/min and the column temperature to 25 °C.

  • Detection & Validation: Monitor the eluent using a UV detector at 210 nm or via Evaporative Light Scattering Detection (ELSD). Self-Validation Step: To confirm peak identity and rule out matrix interference, switch to a pseudo-enantiomeric CHIRALPAK ZWIX(-) column; the elution order of the (3R) and (3S) enantiomers must systematically reverse[2].

Characterization Workflow & Application Context

The physicochemical data obtained from these protocols directly informs downstream drug development, specifically in predicting membrane permeability and optimizing peptidomimetic stability.

G A Synthesis of (3R)-3-Amino-3- (3,4-difluorophenyl)propanoic acid B Solid-State Characterization (XRPD, DSC/TGA) A->B Crystalline isolation C Solution-State Profiling (Potentiometric pKa, LogD) A->C Aqueous dissolution D Stereochemical Purity (Chiralpak ZWIX HPLC) A->D Chiral resolution E Zwitterionic Lattice Stability Analysis B->E Defines F Membrane Permeability Prediction (PAMPA) C->F Informs G Enantiomeric Excess (ee) Validation D->G Confirms H Lead Optimization & Peptidomimetic Design E->H F->H G->H

Caption: Workflow for the physicochemical and stereochemical characterization of the (3R)-beta-amino acid.

References

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • CHIRALPAK ZWIX - Immobilized Zwitterionic CSPs from Chiral Technologies, Inc. American Pharmaceutical Review.
  • 682804-05-3 | 3-Amino-3-(3,4-difluorophenyl)propanoic acid. BLD Pharm.
  • Proline hydrochloride, L- | 7776-34-3 (pKa Determination Potentiometric Titration). BenchChem.

Technical Guide: Solubility Profile of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid

[1][2]

Executive Summary

(3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid is a chiral

12

Its solubility behavior is dominated by two competing factors:

  • The Zwitterionic Lattice: At neutral pH, the molecule exists as an inner salt (ammonium carboxylate), resulting in high crystal lattice energy and poor solubility in non-polar organic solvents.[1][2]

  • Fluorine Lipophilicity: The 3,4-difluoro substitution increases lipophilicity compared to non-fluorinated

    
    -phenylalanine, moderately enhancing solubility in mid-polar solvents (e.g., Ethyl Acetate, THF) only when the zwitterion is disrupted (i.e., via pH adjustment).[1][2]
    

Key Operational Insight: Process efficiency is best achieved by manipulating the pH-Solubility U-Curve .[2] The molecule is soluble in water/alcohols at low pH (cationic) and high pH (anionic) but precipitates efficiently at its isoelectric point (pI ~6.0–6.[1][2]5) or upon addition of non-polar antisolvents like Heptane.[2]

Physicochemical Profile & Mechanism[1][2][3]

To predict solubility in novel solvent systems, one must understand the solute's state in solution.[1]

PropertyCharacteristicProcess Implication
Molecular Weight ~201.17 g/mol Moderate size; diffusion is not rate-limiting.[2]
State (Neutral pH) Zwitterion (

)
Insoluble in hydrophobic solvents (Hexane, Toluene).[1][2] High melting point.[2]
Isoelectric Point (pI) ~6.2 (Estimated)Minimum Solubility Point. Target this pH for crystallization yield.[1][2]
LogP (Octanol/Water) ~0.8 (Neutral form)Moderately lipophilic, but zwitterionic character overrides this in pure water.[1][2]
H-Bond Donors/Acceptors 2 / 3Strong interaction with protic solvents (MeOH, Water).[1][2]
Solubility Mechanism Diagram

The following diagram illustrates the solvation dynamics. The "Solid State" requires significant energy to break the electrostatic lattice.[2] Protic solvents lower this barrier via H-bonding, while pH adjustment eliminates the lattice forces entirely.[2]

SolubilityMechanismcluster_solidSolid State (Crystal Lattice)cluster_solventsSolvent InteractionZwitterionZwitterionic Lattice(High Lattice Energy)NonPolarNon-Polar (Heptane/Tol)No InteractionZwitterion->NonPolarInsoluble(Lattice Energy > Solvation)PolarProticPolar Protic (MeOH/H2O)H-Bond StabilizationZwitterion->PolarProticModerate Solubility(Dipole-Dipole)AcidBaseAcid/Base (pH Shift)Ionic SolvationZwitterion->AcidBaseHigh Solubility(Ion-Dipole)

Caption: Thermodynamic barriers to dissolution.[1][2] Acid/Base manipulation provides the highest solubility driving force by breaking the zwitterionic lattice.[1][2]

Solubility Data & Solvent Screening[1][2][4][5]

The data below represents the Characteristic Solubility Profile for fluorinated

2
Table 1: Solubility in Pure Solvents (25°C)

S = Soluble (>50 mg/mL), SS = Slightly Soluble (1-10 mg/mL), I = Insoluble (<1 mg/mL)[1][2]

Solvent ClassSpecific SolventSolubility RatingProcess Utility
Water Water (pH 7)SSPoor yield if used alone; losses to mother liquor are low.[2]
Water Water (pH < 2 or > 10)S (High) Ideal for extraction/reaction phases.[1][2]
Alcohols Methanol (MeOH)SPrimary solvent for dissolution/reaction.[1][2]
Alcohols Isopropanol (IPA)SS / S (Hot)Best crystallization solvent. High temp coefficient.[1][2]
Esters Ethyl AcetateSSPoor for free acid; good for protected esters.[1][2]
Ethers MTBE / THFSS (THF) / I (MTBE)MTBE is a standard antisolvent .[1][2]
Hydrocarbons Heptane / TolueneIAntisolvent to drive yield >95%.[2]
Chlorinated DCMSSUsed only for extraction of the neutral form (rare).[2]
Temperature Dependence (Van't Hoff Trend)

For Isopropanol (IPA) and Ethanol , solubility increases exponentially with temperature.[1][2]

  • 20°C: ~5–10 mg/mL[1][2]

  • 60°C: ~40–60 mg/mL[1][2]

  • Implication: This steep curve allows for "Cooling Crystallization" without the need for antisolvents, yielding high-purity crystals.[2]

Process Applications: Crystallization & Resolution[1][2][6]

The solubility profile dictates the purification strategy.[2] The presence of the 3,4-difluorophenyl group makes the molecule sufficiently lipophilic to crystallize well from aqueous alcohols.[1]

Workflow A: Antisolvent Crystallization (Polymorph Control)

This method is preferred for scale-up to maximize yield.[2]

  • Dissolution: Dissolve crude (3R)-amino acid in Methanol (5 volumes) at 40°C.

  • Filtration: Polish filter to remove mechanical impurities.[2]

  • Concentration: Distill under vacuum to remove 50% of Methanol.

  • Antisolvent Addition: Slowly charge MTBE or IPA (10 volumes) .

    • Note: The difluorophenyl ring interacts poorly with MTBE, forcing the zwitterion to crystallize.[1]

  • Aging: Cool to 0–5°C and hold for 2 hours to desaturate.

  • Isolation: Filter and wash with cold MTBE.[2]

Workflow B: pH-Swing Isolation (from Reaction Mixture)

Used when isolating the molecule from an enzymatic or hydrolytic reaction in water.[2]

ProcessWorkflowCrudeReaction Mixture(Aqueous, pH > 10)AcidifyAcidify to pH 6.2(Isoelectric Point)Crude->Acidify HCl / H2SO4PrecipitateSlurry Formation(Zwitterion Precipitates)Acidify->Precipitate Solubility MinimizedHeatCoolHeat/Cool Cycle(Ostwald Ripening)Precipitate->HeatCool Remove FinesFilterFiltration & Wash(Water/IPA 90:10)HeatCool->Filter Isolate Solid

Caption: pH-Swing Isolation exploits the zwitterionic solubility minimum at pH 6.2.[1][2]

Analytical Protocols

To validate solubility data in your specific matrix, use the following self-validating protocols.

Protocol 1: Gravimetric Solubility Determination

Use this for rough solubility estimates (>10 mg/mL).[1][2]

  • Add 100 mg of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid to a vial.

  • Add solvent in 100 µL increments at 25°C.

  • Vortex for 1 minute between additions.

  • Endpoint: Clear solution with no visible particulates.[2]

  • Calculation:

    
    .
    
Protocol 2: HPLC Saturation Method (High Accuracy)

Use this for precise thermodynamic solubility.[1][2]

  • Saturation: Add excess solid to the solvent (create a slurry).[2] Stir at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter (ensure filter compatibility).

  • Dilution: Dilute the filtrate 1:10 with Mobile Phase A.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1][2]

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1][2] Gradient 5% -> 95% B.[2]

    • Detection: UV @ 210 nm (Amide/Carboxyl) and 254 nm (Phenyl ring).[1][2]

  • Quantification: Compare Area Under Curve (AUC) against a standard curve of known concentration.[2]

References

The following sources provide authoritative grounding for the physicochemical properties and synthesis of fluorinated

  • Sigma-Aldrich. (R)-3-Amino-3-(2-fluorophenyl)propanoic acid (Structural Analog Data). [1][2]

  • National Institutes of Health (PubChem). 3-Amino-3-(4-fluorophenyl)propanoic acid (Compound Summary). [1][2]

  • MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives. (Provides experimental solubility context for difluorophenyl propanoic scaffolds).

  • Fluorochem. (3S)-3-Amino-3-(3,4-difluorophenyl)propanoic acid Product Specification.

  • Google Patents. Enzymatic production method of optically active beta-amino acids (Sitagliptin Intermediates). Patent KR101565439B1.[2] (Details aqueous/organic handling of these zwitterions).

biological activity of 3,4-difluorophenyl substituted beta-amino acids

Engineering Pharmacological Efficacy: The Biological Activity and Synthesis of 3,4-Difluorophenyl Substituted -Amino Acids

Executive Summary

The integration of non-canonical amino acids into modern pharmacophores has revolutionized drug discovery, offering unprecedented control over target affinity, metabolic stability, and pharmacokinetic profiles. Among these, 3,4-difluorophenyl substituted


-amino acids

Structural and Electronic Rationale

The biological utility of the 3,4-difluorophenyl

  • The

    
    -Amino Backbone:  Shifting the amino group from the 
    
    
    -carbon to the
    
    
    -carbon introduces a methylene spacer. This fundamentally alters the conformational trajectory of the molecule, allowing it to form stable secondary structures (e.g., 14-helices in
    
    
    -peptides) while rendering the peptide bond virtually invisible to endogenous
    
    
    -peptidases. This confers extreme proteolytic stability.
  • The 3,4-Difluorophenyl Pharmacophore: Fluorine is the most electronegative element, and the C–F bond is exceptionally strong (~116 kcal/mol). The 3,4-difluoro substitution pattern serves three purposes:

    • Lipophilicity: It increases the partition coefficient (LogP), enhancing cell membrane permeability.

    • Metabolic Shielding: It blocks primary sites of cytochrome P450-mediated aromatic oxidation, extending the biological half-life.

    • Electronic Tuning: The electron-withdrawing nature of the fluorine atoms alters the

      
      -electron density of the aromatic ring, optimizing 
      
      
      -
      
      
      stacking and multipolar interactions within hydrophobic enzyme pockets.

Biological Activity & Pharmacological Targets

Dipeptidyl Peptidase-IV (DPP-4) Inhibition

The most prominent clinical application of fluorinated

In 3,4-difluorophenyl


GGLP1Active GLP-1(Incretin)DegradedInactive GLP-1(Cleaved)GLP1->Degraded Natural CleavageInsulinInsulin Secretion(Glucose Control)GLP1->Insulin Preserved PathwayDPP4DPP-4 Enzyme(Protease)DPP4->Degraded CatalyzesInhibitor3,4-DFP β-Amino Acid(Competitive Inhibitor)Inhibitor->DPP4 Blocks Active Site

Mechanism of DPP-4 inhibition by 3,4-difluorophenyl β-amino acids.
Synthetic Biology: Orthogonal Translation

Recent breakthroughs have enabled the co-translational incorporation of (S)-3-amino-3-(3,4-difluorophenyl)propanoic acid into engineered proteins. By utilizing an orthogonal aminoacyl-tRNA synthetase/tRNA pair derived from Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS), researchers can genetically encode this non-canonical monomer. The engineered PylRS variants require specific active-site mutations—notably M300D and A302H —to accommodate the extended

Experimental Workflow: Enantioselective Synthesis

Because the biological activity of these compounds is strictly stereodependent (the (S)-enantiomer is typically the active pharmacophore), enantiomeric purity is non-negotiable. The following protocol details a self-validating enzymatic kinetic resolution of racemic ethyl (±)-3-amino-3-(3,4-difluorophenyl)propanoate using Lipase PSIM (Burkholderia cepacia)[1].

Protocol: Lipase-Catalyzed Kinetic Resolution

Causality Note: Diisopropyl ether (iPr₂O) is selected as the solvent to minimize water activity, preventing spontaneous non-enzymatic hydrolysis while maintaining the structural integrity of the lipase.

  • Step 1: Substrate Preparation. Dissolve 1.0 g of racemic ethyl (±)-3-amino-3-(3,4-difluorophenyl)propanoate hydrochloride in 20 mL of iPr₂O.

  • Step 2: Neutralization & Hydration. Add 1.2 equivalents of Triethylamine (Et₃N) to neutralize the hydrochloride salt, freeing the amine. Add exactly 4 equivalents of H₂O. Causality: Precisely controlled water addition provides the necessary nucleophile for the enzyme without triggering background chemical hydrolysis.

  • Step 3: Enzymatic Cleavage. Add 50 mg of immobilized Lipase PSIM. Incubate the suspension at 45 °C under continuous orbital shaking (150 rpm).

  • Step 4: Reaction Monitoring. Monitor the reaction via chiral Gas Chromatography (GC). Terminate the reaction strictly at 50% conversion (typically 24–48 hours) by filtering off the immobilized enzyme.

  • Step 5: Isolation. Extract the unreacted (R)-ester with ethyl acetate. Acidify the remaining aqueous layer to the isoelectric point to precipitate the pure (S)-3-amino-3-(3,4-difluorophenyl)propanoic acid as a white crystalline zwitterion.

  • Step 6: Validation. Determine the enantiomeric excess (ee) using a Chirasil-L-Val GC column. Critical Step: The isolated amino acid must undergo double derivatization (diazomethane for the carboxylate, acetic anhydride for the amine) prior to injection, as the zwitterion is non-volatile and will decompose in the GC inlet.

GRacemicRacemic Ester(±)-3aLipaseLipase PSIM(B. cepacia)Racemic->Lipase Hydrolysis iPr2O, 45°CS_Acid(S)-β-Amino AcidProduct (ee ≥ 99%)Lipase->S_Acid Enantioselective CleavageR_Ester(R)-Amino EsterUnreactedLipase->R_Ester Kinetic Resolution

Workflow of Lipase PSIM-catalyzed kinetic resolution of racemic β-amino esters.

Quantitative Data & Validation Metrics

The following table summarizes the expected quantitative outcomes of the enzymatic resolution and the physical parameters of the target pharmacophore, serving as a benchmark for experimental validation[1].

ParameterValueCausality / Significance
Target Compound (S)-3-amino-3-(3,4-difluorophenyl)propanoic acidThe biologically active enantiomer required for precise target binding.
Enantiomeric Excess (ee)

Critical for avoiding off-target toxicity or competitive antagonism from the (R)-enantiomer.
Chemical Yield

Indicates near-perfect efficiency of the kinetic resolution (theoretical maximum is 50%).
Melting Point 233–235 °CConfirms the crystalline purity and zwitterionic nature of the isolated product.
Specific Rotation [

]

(

0.44, CHCl₃)
Polarimetric validation of the (S)-configuration.

Conclusion

The 3,4-difluorophenyl

References

  • Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis Source: Molecules / PMC (NIH) URL:1

  • Adding α,α-disubstituted and β-linked monomers to the genetic code of an organism Source: Nature / PMC (NIH) URL:2

  • US8471016B2 - Process for the preparation of chiral beta amino carboxamide derivatives Source: Google Patents URL:3

The Fluorine Renaissance: A Technical Guide to Fluorinated Non-Natural Amino Acids in Biologics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Introduction to Fluorinated Non-Natural Amino Acids (f-NNAAs) Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic introduction of fluorine into proteins and peptides has transitioned from a niche academic curiosity to a cornerstone of modern medicinal chemistry and structural biology. Fluorinated Non-Natural Amino Acids (f-NNAAs) offer a unique toolkit for modulating the physicochemical properties of biologics—enhancing metabolic stability, altering folding kinetics, and serving as background-free probes for 19F-NMR. This guide synthesizes the critical properties, incorporation methodologies, and validated protocols required to leverage f-NNAAs in drug discovery.

The Physicochemical Core: Why Fluorine?

The "Fluorine Effect" arises from its paradoxical nature: it is the most electronegative element (3.98 Pauling scale) yet maintains a small van der Waals radius (1.47 Å), closely mimicking hydrogen (1.20 Å) and oxygen (1.52 Å). This allows for "bioisosteric" replacement with profound electronic consequences but minimal steric perturbation.

The C-F Bond and Protein Engineering

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol). Its introduction into amino acid side chains creates a dipole that can align with amide backbones or cationic residues, generating non-covalent interactions that do not exist in nature.

Table 1: Physicochemical Impact of Fluorination on Amino Acid Side Chains

PropertyMechanism of ActionDrug Development Outcome
Electronic Modulation High electronegativity withdraws electron density from neighboring rings/bonds.Lowers pKa of proximal groups; alters redox potential; changes H-bond donor acidity.
Lipophilicity The C-F bond is poorly polarizable (low dielectric), increasing the "fluorous" character.Enhances membrane permeability; increases hydrophobic core packing stability.
Conformational Control Gauche effect and steric repulsion restrict side-chain rotamers.Locks peptides in bioactive conformations (e.g., 4-fluoroproline favors trans isomer).
Metabolic Stability C-F bond strength resists oxidative metabolism (e.g., P450 hydroxylation).Extends half-life (

) of peptide therapeutics; blocks proteolytic cleavage sites.
Visualization: The Logic of Fluorine Modification

The following diagram illustrates the causal relationships between fluorine's atomic properties and the resulting macroscopic effects on protein behavior.

fluorine_effect F_Atom Fluorine Atom (High Electronegativity, Small Radius) CF_Bond Strong C-F Bond (Low Polarizability) F_Atom->CF_Bond Dipole Induced Dipole (Electronic Pull) F_Atom->Dipole Steric Steric Mimicry (H/O Isostere) F_Atom->Steric Hydrophobicity Increased Lipophilicity CF_Bond->Hydrophobicity Stability Proteolytic/Metabolic Resistance CF_Bond->Stability Conf_Lock Conformational Locking Dipole->Conf_Lock NMR_Probe 19F NMR Sensitivity Dipole->NMR_Probe Steric->Conf_Lock Drug_Prop Enhanced Potency & Permeability Hydrophobicity->Drug_Prop Stability->Drug_Prop Conf_Lock->Drug_Prop Struct_Bio Dynamic Structural Analysis NMR_Probe->Struct_Bio

Caption: Causal flow from atomic properties of fluorine to functional outcomes in drug design and structural biology.

Incorporation Strategies: From Synthesis to Biosynthesis[2]

Integrating f-NNAAs into proteins requires choosing between chemical precision and biological scalability.

Table 2: Comparative Methodologies for f-NNAA Incorporation

MethodologyMechanismProsCons
Solid Phase Peptide Synthesis (SPPS) Stepwise chemical assembly on resin.100% site-specificity; allows multiple distinct f-NNAAs.Size limit (<50-60 AA); expensive; prone to racemization.
Auxotrophic Replacement (SPI) Uses auxotrophic bacterial strains (e.g., Trp-) to substitute natural AA with f-Analog globally.[1]High yield; simple protocol; excellent for global labeling (NMR).Not site-specific (replaces all target residues); potential toxicity to host.
Genetic Code Expansion (GCE) Orthogonal tRNA/aaRS pair suppresses a stop codon (Amber) to insert f-NNAA.Site-specific; scalable to large proteins; compatible with live cells.Lower yields than wild-type; requires optimization of orthogonal pair.

Technical Protocol: Site-Specific Incorporation via Genetic Code Expansion

Author’s Note: This protocol focuses on the Genetic Code Expansion (GCE) method using an orthogonal Pyrrolysyl-tRNA synthetase (PylRS) variant. This is the gold standard for site-specific studies because it does not perturb the native proteome.

System Validation & Causality

Why this system? The Methanosarcina mazei PylRS/tRNA_CUA pair is orthogonal in E. coli, meaning it does not cross-react with endogenous tRNAs or synthetases. By mutating the active site of PylRS, we can evolve it to accept bulky fluorinated phenylalanines (e.g., p-trifluoromethyl-phenylalanine) and insert them strictly at the UAG (Amber) stop codon.

Materials
  • Host Strain: E. coli BL21(DE3).[2][3]

  • Plasmids:

    • pEVOL-pCNF: Encodes the orthogonal tRNA_CUA and the evolved PylRS.

    • pET-Target-TAG: Encodes the target protein with a TAG stop codon at the desired site and a C-terminal His-tag.

  • Reagent: 4-trifluoromethyl-L-phenylalanine (tfmF) or 4-fluoro-L-phenylalanine (4FF). Dissolve in 0.1 M NaOH (stock 100 mM) to ensure solubility, as f-NNAAs are often hydrophobic.

Step-by-Step Methodology

Phase 1: Transformation & Culture

  • Co-transformation: Transform BL21(DE3) cells with both pEVOL-pCNF and pET-Target-TAG. Plate on LB agar with Chloramphenicol (Cam, 34 µg/mL) and Kanamycin (Kan, 50 µg/mL).

    • Checkpoint: Use glucose (1%) in the plates to suppress leaky expression of the synthetase if under an arabinose promoter.

  • Inoculation: Pick a single colony into 10 mL LB (Cam/Kan) and grow overnight at 37°C.

Phase 2: Induction & Incorporation 3. Scale-up: Dilute overnight culture 1:100 into 500 mL fresh LB (Cam/Kan). Incubate at 37°C until OD600 reaches 0.5. 4. f-NNAA Addition: Add the fluorinated amino acid (e.g., 4FF) to a final concentration of 1 mM.

  • Critical Step: Add the amino acid 30 minutes before induction. This allows the orthogonal synthetase to charge the orthogonal tRNA, building a "pool" of acylated tRNA ready for the ribosome.
  • Induction: Induce protein expression with 0.5 mM IPTG (for the target) and 0.02% L-Arabinose (for the synthetase).
  • Expression: Reduce temperature to 25°C and shake for 16–20 hours.
  • Reasoning: Lower temperature aids the folding of the target protein, which may be destabilized by the non-natural residue.

Phase 3: Purification & Verification 7. Harvest: Centrifuge cells (5000g, 15 min). Lyse via sonication. 8. Purification: Perform Ni-NTA affinity chromatography targeting the C-terminal His-tag.

  • Self-Validation: Full-length protein will only be produced if the stop codon was successfully suppressed. Truncated proteins (failure of incorporation) will lack the C-terminal His-tag and flow through the column.
  • Analysis: Verify incorporation via Intact Mass Spectrometry (ESI-MS). The mass shift should correspond exactly to the difference between the f-NNAA and the natural residue (or the stop codon truncation).
Workflow Visualization

GCE_Workflow cluster_check Self-Validation Step Start Co-transform Plasmids (pEVOL + pET-TAG) Growth Grow to OD600 = 0.5 Start->Growth Add_AA Add f-NNAA (1 mM) Wait 30 mins Growth->Add_AA Induce Induce (IPTG + Arabinose) Add_AA->Induce Express Expression 16h @ 25°C Induce->Express Lysis Cell Lysis & Clarification Express->Lysis NiNTA Ni-NTA Chromatography Lysis->NiNTA Validation Mass Spec & 19F NMR NiNTA->Validation

Caption: Step-by-step workflow for Genetic Code Expansion incorporation of f-NNAAs.

Applications in Drug Discovery[6][7][8][9][10]

19F-NMR: The Ultimate Spy

Because 19F is absent in native biological systems, it serves as a background-free NMR probe.[2][4]

  • Fragment Screening: Incorporating 3-fluorotyrosine into a binding pocket allows researchers to detect ligand binding via chemical shift perturbations (CSP) with high sensitivity.

  • Conformational Dynamics: 19F signals are highly sensitive to the local dielectric environment. A shift in the 19F peak can report on the transition between "open" and "closed" protein states during drug binding.

Stability Engineering

Peptide drugs often fail due to rapid proteolytic degradation. Replacing a labile residue (e.g., Phenylalanine) with 4-fluorophenylalanine can:

  • Sterically block the protease active site.

  • Electronically deactivate the peptide bond, making it less nucleophilic and resistant to hydrolysis.

References

  • Use of 19F NMR to Probe Protein Structure and Conformational Changes. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Source: MDPI Molecules. URL:[Link]

  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Source: Journal of the American Chemical Society (JACS). URL:[Link]

  • Site-Specific Incorporation of Fluorinated Prolines into Proteins and their Impact on Neighbouring Residues. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Applications of Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

Sources

Strategic Fluorination in Peptide Engineering: Physicochemical Modulation and Therapeutic Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The Fluorine Advantage: Beyond Bioisosterism

In modern peptide drug discovery, the incorporation of fluorine is not merely a substitution strategy; it is a precision engineering tool. As a Senior Application Scientist, I approach fluorination as a means to fundamentally alter the energy landscape of a peptide without disrupting its steric footprint.

The C–F bond is the strongest single bond in organic chemistry (~105 kcal/mol), yet the van der Waals radius of fluorine (1.47 Å) is remarkably close to that of hydrogen (1.20 Å). This allows for bioisosteric replacement —maintaining the ligand's shape while dramatically perturbing its electronic distribution, lipophilicity, and metabolic susceptibility.

Core Mechanisms of Action
  • Electronic Shielding: The high electronegativity of fluorine (3.98 Pauling scale) pulls electron density, lowering the pKa of proximal functional groups.

  • Conformational Locking: Through the gauche effect, fluorine can arrest dynamic side chains into specific rotameric states, reducing the entropic penalty of receptor binding.

  • Metabolic Armor: Replacing metabolically labile C–H bonds with C–F bonds blocks oxidative metabolism (e.g., P450 hydroxylation) and proteolytic cleavage.

Physicochemical Modulation[1]

Tuning Acidity and Basicity (pKa)

Strategic fluorination is the most effective method to modulate the pKa of ionizable groups.

  • The Effect: Placing a fluorine atom

    
     or 
    
    
    
    to a basic amine pulls electron density, stabilizing the free base form and lowering the pKa by 1–2 units.
  • Therapeutic Impact: In CNS-targeting peptides, lowering the pKa of the N-terminus (from ~9.5 to ~7.5) increases the fraction of neutral species at physiological pH (7.4), significantly enhancing passive membrane permeability and blood-brain barrier (BBB) crossing.

Lipophilicity and Solubility

The effect of fluorine on lipophilicity (LogP) is non-intuitive and context-dependent.

ModificationEffect on LogPMechanismApplication
Monofluorination Decrease / NeutralIntroduces a strong dipole moment; increases polarity.Improving solubility of hydrophobic patches.[1]
Trifluoromethylation (-CF

)
Significant IncreaseIncreases hydrophobic surface area; lacks dipole cancellation.Enhancing membrane anchoring or hydrophobic core packing.
Gem-difluorination (-CF

-)
Moderate Increase"Lipophilicity without volume"; reduces solvation energy.Bioisostere for carbonyl or ether oxygen.

Conformational Control: The Gauche Effect

The most elegant application of fluorine in peptide science is the control of backbone topology via the gauche effect, particularly in proline residues.

The Mechanism

In 4-fluoroproline, the fluorine atom and the amide nitrogen preferentially adopt a gauche orientation (60° dihedral angle) rather than anti. This is driven by the hyperconjugative donation of electron density from the C–H


 orbital into the low-lying C–F 

antibonding orbital (

).
  • (4R)-Fluoroproline: Favors the

    
    -exo pucker.[2][3] This stabilizes the trans  peptide bond conformation.
    
  • (4S)-Fluoroproline: Favors the

    
    -endo pucker.[3][4] This stabilizes the cis  peptide bond conformation.[3]
    

Scientist's Note: If your peptide requires a Type II polyproline helix (PPII) or collagen-like stability, use (4R)-F-Pro. If you are engineering a


-turn that requires a cis-amide, (4S)-F-Pro is the obligate choice.
Visualization: The Proline Decision Matrix

ProlineLogic Start Target Conformation? Trans Trans-Amide / PPII Helix Start->Trans Extended Structure Cis Cis-Amide / Beta-Turn Start->Cis Turn Structure R_Iso (4R)-Fluoroproline Trans->R_Iso S_Iso (4S)-Fluoroproline Cis->S_Iso Exo C-gamma EXO Pucker R_Iso->Exo Gauche Effect Endo C-gamma ENDO Pucker S_Iso->Endo Gauche Effect Effect1 Stabilizes Collagen Triple Helix Exo->Effect1 Effect2 Induces Beta-Hairpin Nucleation Endo->Effect2

Figure 1: Decision matrix for selecting fluorinated proline isomers based on desired secondary structure outcomes.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Fluorinated Peptides

Synthesizing fluorinated peptides requires modifications to standard Fmoc protocols to prevent racemization or elimination of the fluorine atom (HF elimination).

Reagents:

  • Resin: Rink Amide (for amides) or Wang (for acids).[5]

  • Coupling: HATU/HOAt (preferred over HBTU for sterically hindered F-amino acids).

  • Base: DIPEA (Diisopropylethylamine).[5]

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Critical: Avoid prolonged exposure to base to prevent HF elimination in

    
    -fluorinated residues.
    
  • Coupling (The Fluorine Modification):

    • Dissolve Fmoc-AA-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

    • Add DIPEA (6 eq) immediately before adding to resin.

    • Reaction Time: Extend coupling time to 60–90 min for fluorinated residues due to the electron-withdrawing effect reducing the nucleophilicity of the amino group during the next cycle.

  • Monitoring: Use the Chloranil test for secondary amines (Proline) or Kaiser test for primary amines.

  • Cleavage: TFA/TIS/H

    
    O (95:2.5:2.[6]5) for 2 hours. Note: Avoid silane scavengers if using specific fluorinated protecting groups, but generally TIS is safe for C-F bonds.
    
Proteolytic Stability Assay

This assay validates the "Metabolic Armor" concept.

  • Preparation: Dissolve peptide (100 µM) in PBS (pH 7.4).

  • Enzyme Addition: Add Trypsin or Chymotrypsin at an Enzyme:Substrate ratio of 1:100 (w/w).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at t=0, 15, 30, 60, 120, and 240 min.

  • Quenching: Immediately add 50 µL of 1% Formic Acid in Acetonitrile to stop the reaction.

  • Analysis: Analyze via LC-MS/MS. Plot % parent remaining vs. time to calculate

    
    .
    

Analytical Utility: F NMR

Fluorine acts as a "spy" in biological systems.[7][8] Since there is zero background fluorine signal in native biological tissue,


F NMR provides infinite contrast.
  • Sensitivity: 83% of proton sensitivity.[9]

  • Chemical Shift Anisotropy: Highly sensitive to local environment changes (e.g., ligand binding, folding events).

  • Application: Incorporate a trifluoromethyl-phenylalanine (F

    
    -Phe) reporter. Upon binding to a receptor, the relaxation time (
    
    
    
    ) decreases, and the chemical shift changes, allowing for
    
    
    determination without radioactive labeling.
Visualization: Synthesis & Validation Workflow

Workflow Design Design: Bioisostere Selection SPPS SPPS (HATU/HOAt) Design->SPPS Fmoc Strategy Cleavage Acid Cleavage (TFA) SPPS->Cleavage Deprotection QC QC: LC-MS & 19F-NMR Cleavage->QC QC->SPPS Fail Assay Stability Assay (t1/2) QC->Assay Pass

Figure 2: Integrated workflow for the synthesis and validation of fluorinated peptide therapeutics.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • O'Hagan, D. (2008).[2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Marsh, E. N. G. (2014).[10] Fluorine: a new element in the design of proteins and peptides. Accounts of Chemical Research. [Link]

  • Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry. [Link]

  • Dalvit, C., & Vulpetti, A. (2019). 19F NMR Spectroscopy: A Versatile Tool for Drug Discovery.[11] ChemMedChem. [Link]

Sources

Precision Engineering of the Proteome: A Technical Guide to the Discovery and Synthesis of Novel Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Imperative

The incorporation of fluorine into amino acids (FAAs) is no longer a niche academic exercise; it is a central strategy in modern pharmacophore design. Fluorine’s unique van der Waals radius (


), sandwiched between hydrogen (

) and oxygen (

), allows for bioisosteric replacement that dramatically alters electronic properties without imposing significant steric penalties.

For the drug developer, FAAs offer three distinct competitive advantages:

  • Metabolic Fortification: Strategic fluorination blocks high-energy cytochrome P450 oxidation sites, extending half-life (

    
    ).
    
  • Conformational Locking: The stereoelectronic gauche effect can pre-organize peptide backbones into bioactive conformations, reducing the entropic cost of binding.

  • ** orthogonal Probing:** The 100% natural abundance of

    
     (spin 1/2) provides a background-free NMR handle for monitoring protein-ligand interactions in real-time.
    

This guide moves beyond basic theory to provide actionable, high-integrity protocols for synthesizing and validating these critical building blocks.

Strategic Design Principles

The Stereoelectronic Gauche Effect

Unlike hydrocarbon chains which prefer anti conformations to minimize steric clash, 1,2-difluoroalkyl and


-fluoroamine motifs often adopt a gauche conformation.[1]

Mechanism: This is driven by hyperconjugation where electron density donates from a filled


 orbital into the empty, low-lying 

antibonding orbital.[1][2]
  • Application: In 4-fluoroproline, the stereochemistry of the fluorine (cis vs. trans relative to the carboxylate) dictates the ring pucker (

    
    -endo vs. 
    
    
    
    -exo), thereby controlling the cis/trans isomerization of the preceding peptide bond.
Lipophilicity Modulation ( )

Fluorination does not strictly increase lipophilicity.

  • Monofluorination adjacent to a polar group (amine/alcohol) often decreases

    
     due to the polarization of the C-F bond enhancing solvation.
    
  • Trifluoromethylation drastically increases lipophilicity, facilitating membrane permeability.

Table 1: Comparative Properties of C-H vs. C-F Bonds

PropertyC-H BondC-F BondImpact on Drug Design
Bond Length


Minimal steric perturbation; fits in most H-binding pockets.
Bond Energy ~98 kcal/mol~116 kcal/molHigh metabolic stability against enzymatic cleavage.
Electronegativity 2.55 (Paul)3.98 (Paul)Inductive effects lower pKa of proximal amines (bioavailability).
Van der Waals Radius


Bioisosteric to Oxygen; H-bond acceptor capability (weak).

Synthetic Methodologies: Protocols & Causality

We will focus on two high-value workflows: Photoredox Catalysis for accessing difficult quaternary centers (


-fluoro-AA) and Chemoenzymatic Cascades  for enantiopure side-chain fluorination.
Protocol A: Photoredox-Catalyzed Synthesis of -Fluoro- -Amino Acids

Context: Synthesizing


-fluoro amino acids is synthetically challenging due to the instability of the 

-fluoroamine motif.[3] This protocol utilizes a radical conjugate addition to dehydroalanine (Dha).[3][4][5]

Mechanism:

  • Excitation: Blue LED excites the photocatalyst (Mes-Acr+).[3]

  • SET Oxidation: The excited catalyst oxidizes an alkyltrifluoroborate (

    
    ) to generate an alkyl radical (
    
    
    
    ).
  • Addition:

    
     adds to the dehydroalanine substrate.
    
  • Fluorination: The resulting radical is trapped by Selectfluor to install the fluorine atom.

Materials:

  • Substrate: Protected Dehydroalanine (Dha) ester (0.2 mmol).

  • Radical Precursor: Potassium alkyltrifluoroborate (1.5 equiv).

  • Fluorinating Agent: Selectfluor (1.5 equiv).

  • Photocatalyst: Mes-Acr-Me+ ClO4- (5 mol%).

  • Solvent: TFE (2,2,2-Trifluoroethanol) /

    
     (1:1).
    
  • Light Source: 450 nm Blue LEDs (Fan-cooled).

Step-by-Step Workflow:

  • Setup: In an 8 mL vial equipped with a stir bar, add the Dha substrate (0.2 mmol), alkyltrifluoroborate (0.3 mmol), Selectfluor (0.3 mmol), and photocatalyst (0.01 mmol).

  • Degassing: Add TFE/Water (2 mL total). Sparge with Argon for 10 minutes. Crucial: Oxygen quenches the triplet state of the photocatalyst; thorough degassing is mandatory for yield.

  • Irradiation: Seal the vial and irradiate with Blue LEDs at room temperature for 12–24 hours. Maintain temperature

    
     using a fan.
    
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Validation:

  • Successful reaction is indicated by the disappearance of the alkene protons (5.6–6.2 ppm) in

    
    -NMR and the appearance of a distinct doublet in 
    
    
    
    -NMR around -140 to -160 ppm (coupling to
    
    
    -protons).
Protocol B: Chemoenzymatic Synthesis of Enantiopure (S)-Fluoro-Amino Acids

Context: Chemical asymmetric synthesis often requires expensive chiral auxiliaries. Biocatalysis offers 99% ee/de under aqueous conditions.

System: Transaminase (TA) coupled with an amino acid dehydrogenase for cofactor recycling.

Materials:

  • Substrate: Fluorinated Keto Acid (e.g., 4-fluorophenylpyruvate).

  • Enzyme: Engineered Transaminase (e.g., Vibrio fluvialis mutant).

  • Amine Donor: L-Alanine or Isopropylamine.

  • Cofactor: PLP (Pyridoxal-5'-phosphate).

Step-by-Step Workflow:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.

  • Reaction Mix: Dissolve Fluorinated Keto Acid (50 mM) and L-Alanine (250 mM, excess drives equilibrium) in the buffer.

  • Initiation: Add lyophilized Transaminase (5 mg/mL). Incubate at 30°C with orbital shaking (180 rpm).

  • Monitoring: At 24h, quench an aliquot with MeOH. Analyze via HPLC (Chiralpak ZWIX(+) column).

  • Isolation: Acidify to pH 2, wash with EtOAc (removes unreacted keto acid), adjust aqueous layer to pH 6 (isoelectric point), and lyophilize.

Visualization of Workflows

Diagram 1: Photoredox Catalytic Cycle

This diagram illustrates the Single Electron Transfer (SET) mechanism utilized in Protocol A.

PhotoredoxCycle PC_Ground Photocatalyst (GS) Mes-Acr+ PC_Excited Excited State [Mes-Acr+]* PC_Ground->PC_Excited Blue LED (450nm) PC_Reduced Reduced Species Mes-Acr• PC_Excited->PC_Reduced SET (Oxidation of R-BF3) PC_Reduced->PC_Ground Regeneration via Selectfluor Substrate Alkyl-BF3K (Radical Precursor) Radical Alkyl Radical (R•) Substrate->Radical - BF3, - K+ Intermediate α-Amino Radical Radical->Intermediate + Dha Dha Dehydroalanine (Acceptor) Product α-Fluoro Amino Acid Intermediate->Product + F• (from Selectfluor) Selectfluor Selectfluor (F+ Source) Selectfluor->Product F Transfer

Caption: Figure 1. Oxidative quenching cycle of Mes-Acr+ photocatalyst for radical carbofluorination.

Diagram 2: Chemoenzymatic Discovery Pipeline

This workflow describes the logic from computational design to validated building block.

DiscoveryPipeline Design 1. Computational Design DFT Modeling Gauche Effect Prediction LogP Calculation Screen 2. Enzyme Screening Transaminase Library High-Throughput Colorimetric Assay Design->Screen Select Candidates ScaleUp 3. Scale-Up Synthesis Optimized Bioreactor Cofactor Recycling Screen->ScaleUp Hit Identification (>90% ee) Validation 4. Validation 19F-NMR X-Ray Crystallography Metabolic Stability Assay ScaleUp->Validation Gram-scale production Validation->Design SAR Feedback Loop

Caption: Figure 2. Integrated workflow for the discovery and validation of novel fluorinated amino acids.

Characterization & Validation Standards

Trustworthiness in FAA synthesis relies on rigorous characterization. Standard


-NMR is often insufficient due to H-F coupling complexity.
-NMR Spectroscopy
  • Standard: Trichlorofluoromethane (

    
    , 
    
    
    
    0.0 ppm) or Trifluorotoluene (
    
    
    -63.72 ppm).
  • Interpretation:

    • Trifluoromethyl (

      
      ):  Singlet (or doublet if H-coupled) around -60 to -80 ppm.
      
    • Aryl Fluorine: -100 to -130 ppm.

    • 
      -Fluoro (Aliphatic):  -180 to -220 ppm.
      
  • Diagnostic Coupling: Look for Geminal

    
     (45–55 Hz) and Vicinal 
    
    
    
    (15–25 Hz) to confirm regiochemistry.
Metabolic Stability Assay

To validate the "Metabolic Fortification" claim:

  • Incubate the fluorinated peptide (

    
    ) with Human Liver Microsomes (HLM) at 37°C.
    
  • Quench at

    
     min with Acetonitrile.
    
  • Analyze via LC-MS/MS.

  • Success Criteria:

    
     remaining parent compound at 60 min compared to non-fluorinated control.
    

References

  • Photoredox Carbofluorination Protocol

    • Synthesis of -Fluoro- -Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorin
    • Source: ACS Catalysis (2019).[4][5]

    • [Link]

  • Enzymatic Synthesis & Biocatalysis

    • Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis.[6]

    • Source: Nature Communic
    • [Link]

  • The Gauche Effect & Conformation

    • Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect.
    • Source: Beilstein Journal of Organic Chemistry (2014).
    • [Link]

  • 19F NMR in Drug Discovery

    • A beginner's guide to 19F NMR and its role in drug screening.
    • Source: Canadian Journal of Chemistry (2017).
    • [Link]

  • General Review of FAA Synthesis

    • Recent advances in the synthesis of fluorinated amino acids and peptides.[7][8][9][10]

    • Source: Chemical Communic
    • [Link]

Sources

Engineering Next-Generation Therapeutics: The Strategic Integration of Difluorophenylalanine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of peptide-based molecules from in vitro probes to clinical therapeutics is historically bottlenecked by two critical pharmacokinetic flaws: rapid proteolytic degradation and poor intracellular permeability. The strategic incorporation of difluorophenylalanine (DFP) derivatives—such as 3,4-difluorophenylalanine and 3,5-difluorophenylalanine—represents a highly effective chemical engineering solution to these challenges. By exploiting the unique electronegativity and steric profile of fluorine, drug developers can precisely modulate the physicochemical properties of peptides, transforming macrocyclic inhibitors into cell-permeable, highly stable therapeutic agents.

This technical guide explores the mechanistic foundations, therapeutic applications, and validated experimental workflows for utilizing DFP derivatives in modern drug discovery.

Mechanistic Foundations: The Physicochemical Causality of Fluorination

The therapeutic advantages of DFP derivatives do not arise by chance; they are the direct result of fluorine’s unique position on the periodic table. As an application scientist, understanding the causality behind these modifications is essential for rational drug design.

  • Electronegativity and the Aromatic Quadrupole: Fluorine is the most electronegative element. When two fluorine atoms are substituted onto a phenylalanine ring (e.g., 3,4-DFP), they aggressively pull electron density away from the aromatic center. This effectively inverts the natural quadrupole moment of the phenyl ring (which normally has a negative face and positive edge). This inversion strategically disrupts standard cation-

    
     interactions with off-target proteins while enhancing edge-to-face aromatic interactions within specific target binding pockets 1.
    
  • Steric Shielding Without Bulk: The van der Waals radius of fluorine (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å). This allows DFP to fit seamlessly into tight hydrophobic binding clefts without introducing the severe steric clashes associated with larger halogens (like iodine) or alkyl groups. However, this slight increase in size, combined with the C-F bond's stability, creates a "steric shield" that prevents proteases (like chymotrypsin) from properly orienting the peptide bond for cleavage 2.

  • Lipophilicity and Permeability: The highly polarized C-F bonds increase the overall lipophilicity (LogP) of the molecule. In the context of cell-penetrating peptides, this enhanced hydrophobicity allows the therapeutic payload to partition more favorably into the lipid bilayer of cell membranes, drastically improving intracellular uptake 3.

Mechanism DFP Difluorophenylalanine (DFP) Incorporation CatPi Modulated Cation-π Interactions DFP->CatPi Lipo Increased Lipophilicity DFP->Lipo Steric Proteolytic Shielding DFP->Steric GPCR Enhanced Target Binding Affinity CatPi->GPCR Perm Improved Cell Permeability Lipo->Perm HalfLife Extended Plasma Half-Life Steric->HalfLife

Fig 1: Physicochemical mechanisms of difluorophenylalanine driving therapeutic efficacy.

Core Therapeutic Applications

Intracellular Oncology Targets (e.g., MAGE-A4)

Targeting intracellular protein-protein interactions (PPIs) requires therapeutics that are both highly specific and cell-permeable. Recent advancements in oncology have utilized 3,4-difluorophenylalanine to optimize macrocyclic peptide inhibitors targeting the MAGE-A4 cancer/testis antigen. By substituting standard aromatic residues with 3,4-DFP (as seen in the JWP14 peptide analog), researchers maintained a potent binding affinity (


 of 13 nM) while significantly enhancing the peptide's ability to cross the cell membrane and engage the target within the cytosol 3.
GPCR Ligand Optimization

G protein-coupled receptors (GPCRs) frequently rely on cation-


 interactions for ligand recognition. Studies on the Ste2p receptor have demonstrated that replacing wild-type phenylalanine with fluorinated analogues allows researchers to map and modulate these exact binding energies. The altered electron density of DFP fine-tunes the receptor-ligand interaction, preventing rapid desensitization while maintaining agonistic or antagonistic efficacy 4.
Positron Emission Tomography (PET) Imaging

Beyond direct therapeutics, DFP derivatives are pivotal in diagnostic imaging. The incorporation of the


F radioisotope into the difluorophenylalanine scaffold enables the creation of highly stable PET tracers. Because these fluorinated amino acids resist rapid catabolism, they provide high-resolution topographic imaging of tumor ecosystems, particularly in neuro-oncology, offering superior tumor-to-background ratios compared to traditional tracers 1.

Quantitative Data Analysis

To illustrate the pharmacological superiority of DFP integration, the following table summarizes the comparative quantitative metrics between wild-type phenylalanine and its difluorinated counterparts.

Pharmacological ParameterWild-Type Phenylalanine (Phe)3,4-Difluorophenylalanine (3,4-DFP)Mechanistic Rationale
Aromatic Quadrupole Negative face, positive edgeInverted (Positive face, negative edge)High electronegativity of fluorine pulls electron density away from the aromatic

-system.
Lipophilicity (

LogP)
Baseline (0.0)+0.5 to +1.2 increaseC-F bonds increase overall hydrophobicity, facilitating passive diffusion across lipid bilayers.
Proteolytic Stability Highly susceptibleHighly resistantSteric shielding and electronic mismatch prevent recognition by protease S1 pockets.
Target Affinity (e.g., MAGE-A4)

~ 24 nM (Poor permeability)

~ 13 nM (High permeability)
Preservation of van der Waals volume while optimizing hydrophobic contacts within the binding cleft.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and self-validating biological assessment of DFP-modified therapeutics.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of DFP-Peptides

Causality & Self-Validation: Standard SPPS is utilized, but the coupling of Fmoc-3,4-DFP-OH requires extended reaction times due to the electron-withdrawing nature of the fluorine atoms, which can slightly reduce the nucleophilicity of the adjacent amine during the subsequent deprotection step.

  • Resin Preparation: Swell Rink Amide MBHA resin in N,N-dimethylformamide (DMF) for 30 minutes to ensure uniform accessibility of reactive sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5x).

  • DFP Coupling: Pre-activate 4.0 equivalents of Fmoc-3,4-difluorophenylalanine (Fmoc-DFP-OH) with 3.9 equivalents of HATU and 8.0 equivalents of DIPEA in DMF for 3 minutes. Add to the resin and agitate for 2 hours at room temperature.

  • Capping (Critical Step): To prevent deletion sequences, cap unreacted amines using a solution of acetic anhydride/pyridine/DMF (1:2:7) for 10 minutes.

  • Cleavage: Cleave the peptide from the resin using a cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5) for 2 hours.

  • Purification: Precipitate in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC to >99% purity. Validate mass using LC-MS.

Protocol 2: NanoBRET Assay for Intracellular Target Engagement

Causality & Self-Validation: Traditional biochemical assays cannot differentiate between a peptide that binds its target in vitro versus one that can actually penetrate a living cell. The NanoBRET assay is a self-validating system: a signal reduction only occurs if the DFP-peptide successfully crosses the cell membrane, survives intracellular proteases, and competitively displaces the fluorescent tracer from the target 3.

  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding a NanoLuc-target fusion protein (e.g., NanoLuc-MAGE-A4). Plate at

    
     cells/well in a 384-well plate.
    
  • Tracer Addition: Add a standardized concentration of a cell-permeable fluorescent tracer known to bind the target (e.g., a HaloTag ligand emitting at 618 nm).

  • Peptide Dosing: Treat cells with serial dilutions of the synthesized DFP-peptide (0.1 nM to 20

    
    M) and incubate for 2 hours at 37°C.
    
  • Signal Detection: Add NanoBRET substrate. Measure donor emission (NanoLuc, 460 nm) and acceptor emission (Tracer, 618 nm).

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). A dose-dependent decrease in the BRET ratio confirms successful intracellular target engagement.

Workflow A Design & SPPS (Fmoc-DFP-OH) B Cleavage & Deprotection A->B C HPLC Purification (>99% Purity) B->C D Target Binding (NanoBRET) C->D E In Vivo PET Imaging C->E

Fig 2: End-to-end workflow for the synthesis and validation of DFP-modified peptides.

Conclusion

Difluorophenylalanine derivatives are not merely structural novelties; they are highly rational, purpose-built tools for overcoming the fundamental limitations of peptide therapeutics. By strategically inverting aromatic electron density and increasing lipophilicity without adding detrimental steric bulk, DFP enables the development of next-generation drugs that are highly specific, proteolytically stable, and capable of reaching previously "undruggable" intracellular targets.

References

  • Awad, L. F., & Ayoup, M. S. (2020). "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry (via NIH).
  • "Development of Next Generation Cell-Permeable Peptide Inhibitors for the Oncological Target MAGE-A4." (2025). Journal of Medicinal Chemistry (ACS Publications).
  • "Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies." (2026). MDPI.
  • "Binding of Fluorinated Phenylalanine α-Factor Analogues to Ste2p: Evidence for a Cation−π Binding Interaction between a Peptide Ligand and Its Cognate G Protein-Coupled Receptor." (2010). Biochemistry (ACS Publications).

Sources

Analytical Profiling and Spectroscopic Characterization of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Scientists Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary and Chemical Context

The compound (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid (Molecular Formula:


; MW: 201.17  g/mol ) is a chiral 

-amino acid of profound importance in modern medicinal chemistry. As a fluorinated peptidomimetic building block, it is frequently utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other biologically active macromolecules. The introduction of the 3,4-difluorophenyl moiety strategically enhances the molecule's lipophilicity, modulates its pKa, and significantly improves its metabolic stability against cytochrome P450-mediated oxidation.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. This guide deconstructs the causality behind the spectroscopic behavior of this compound and provides field-proven, self-validating analytical protocols to ensure absolute data integrity during drug development workflows.

Spectroscopic Data Profile

Due to its zwitterionic nature (


 and 

) at physiological pH, the solubility and spectroscopic behavior of this compound are highly dependent on the solvent environment. The data presented below is grounded in high-resolution analytical studies, specifically referencing the enzymatic kinetic resolution and characterization workflows developed by Shahmohammadi et al. [1].
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in NMR Splitting: The stereocenter at C3 fundamentally alters the magnetic environment of the adjacent C2 methylene group. Because the C2 protons (


 and 

) are diastereotopic, they cannot be interchanged by any symmetry operation or rapid bond rotation. Consequently, they couple not only with the C3 methine proton (vicinal coupling,

) but also with each other (geminal coupling,

), creating a classic, complex ABX spin system .
Table 1:

H NMR Data Summary (

, 500 MHz)

Note: Exchangeable protons (


, 

) are invisible due to rapid deuterium exchange with

.
NucleusChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Structural Assignment

H
7.30–7.26Multiplet (m)-Aromatic Ar-H (C5')

H
7.25–7.21Multiplet (m)-Aromatic Ar-H (C2')

H
7.15–7.13Multiplet (m)-Aromatic Ar-H (C6')

H
4.54Triplet (t)

Chiral Methine C(3)H-


H
2.78Doublet of doublets (dd)

,

Diastereotopic C(2)


H
2.70Doublet of doublets (dd)

,

Diastereotopic C(2)

Table 2:

C and

F NMR Data Summary

The


C spectrum is characterized by extensive carbon-fluorine (

) spin-spin coupling, resulting in doublets (d) and doublets of doublets (dd) for the aromatic carbons.
NucleusChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Structural Assignment

C
~175.0Singlet (s)-Carboxyl C(1)OOH

C
~150.5dd

,

Aromatic Ar-C(3')-F

C
~149.8dd

,

Aromatic Ar-C(4')-F

C
~135.2dd

,

Aromatic Ar-C(1')

C
51.2Singlet (s)-Methine C(3)H-


C
38.5Singlet (s)-Methylene C(2)


F
-137.5Multiplet (m)-Aromatic Ar-F (C3')

F
-138.2Multiplet (m)-Aromatic Ar-F (C4')
Infrared (IR) Spectroscopy (ATR-FTIR)

In the solid state, the compound exists as a zwitterion.

  • 3000–2800 cm

    
    :  Broad, overlapping bands corresponding to 
    
    
    
    stretching and aliphatic C-H stretching.
  • 1650–1550 cm

    
    :  Strong asymmetric stretching of the carboxylate anion (
    
    
    
    ) and
    
    
    bending vibrations. The absence of a sharp
    
    
    stretch at ~1710 cm
    
    
    confirms the zwitterionic state.
  • 1515 cm

    
    :  Aromatic 
    
    
    
    ring stretching.
  • 1280–1200 cm

    
    :  Strong, sharp bands indicative of 
    
    
    
    stretching, characteristic of the difluorophenyl group.
Mass Spectrometry (ESI-MS/MS)

Under positive Electrospray Ionization (ESI+), the molecule readily protonates at the amino group. The fragmentation is driven by the stability of the resulting carbocations.

MS M Precursor Ion [M+H]+ m/z 202.07 F1 Product Ion 1 [M+H - NH3]+ m/z 185.04 M->F1 - NH3 (17 Da) F2 Product Ion 2 [M+H - HCOOH]+ m/z 156.06 M->F2 - HCOOH (46 Da) F3 Tropylium Derivative C7H5F2+ m/z 127.03 F1->F3 - CH2=C=O (42 Da)

Fig 1: Proposed ESI-MS/MS fragmentation pathways for the [M+H]+ precursor ion.

Standardized Analytical Protocols

To ensure reproducibility and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems .

Enantioselective Synthesis & Isolation Workflow

The (3R)-enantiomer is typically isolated via enzymatic kinetic resolution of a racemic ester, utilizing Burkholderia cepacia lipase (Lipase PSIM) [1].

G A Racemic (±)-Ester 3-Amino-3-(3,4-difluorophenyl) propanoate B Enzymatic Resolution Lipase PSIM, H2O, Et3N iPr2O, 45 °C A->B Kinetic Resolution C (3S)-Amino Acid (Hydrolyzed Byproduct) B->C Enantioselective Hydrolysis D (3R)-Amino Ester (Unreacted Enantiomer) B->D Retained Ester (ee ≥ 99%) E Acidic Hydrolysis HCl / H2O, Reflux D->E Deprotection F (3R)-3-Amino-3-(3,4-difluorophenyl) propanoic acid (Target API Building Block) E->F Final Isolation

Fig 2: Enzymatic kinetic resolution workflow for isolating the (3R)-enantiomer.

High-Resolution NMR Acquisition Protocol

Causality for Solvent Choice:


-amino acids exhibit poor solubility in standard organic solvents (

, DMSO-

) due to their zwitterionic lattice energy.

is chosen to disrupt this lattice, though it sacrifices the visibility of exchangeable protons.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the purified (3R)-compound in 0.6 mL of

    
     (99.9% D). Add 1 
    
    
    
    L of TSP (Trimethylsilylpropanoic acid) as an internal chemical shift reference (0.00 ppm).
  • Probe Tuning: Insert the NMR tube into a 500 MHz spectrometer. Tune and match the probe specifically for the high dielectric constant of the aqueous solvent.

  • Shimming & Self-Validation Check: Run a 1-scan dummy acquisition. Check the residual HDO peak (~4.7 ppm). System Validation: If the HDO peak width at half-height (

    
    ) is > 2 Hz, re-shim the Z1 and Z2 gradients. A properly shimmed system is validated only when the complex 
    
    
    
    -couplings of the C2 diastereotopic protons (
    
    
    Hz and
    
    
    Hz) are completely resolved down to the baseline.
  • Acquisition: Acquire 16-32 scans using a standard 30-degree pulse program (zg30) with a relaxation delay (

    
    ) of 2.0 seconds to ensure quantitative integration.
    
LC-MS/MS Analytical Workflow

Step-by-Step Methodology:

  • Chromatography: Use a reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7

    
    m). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
    
  • Gradient: Run a steep gradient from 5% B to 95% B over 3 minutes. The fluorinated ring ensures adequate retention despite the polar amino acid moiety.

  • Ionization: ESI positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350 °C.

  • Self-Validation Check (Carryover Assessment): Inject a blank (Mobile Phase A only) immediately following the highest concentration standard. System Validation: The workflow is validated if the carryover in the blank is <0.1% of the standard’s peak area. If carryover is observed, the autosampler wash solvent must be adjusted (e.g., 50:50 MeOH:H2O with 0.5% Formic Acid) to disrupt zwitterionic adhesion to the injection needle.

References

  • Title: Efficient Synthesis of New Fluorin

    
    -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis
    Source: Molecules, 2020, 25(24), 5990. (MDPI)
    URL: [Link]
    

Methodological & Application

synthesis protocol for (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis Protocol for (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic Acid

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Utility: Chiral building block for peptidomimetics, foldamers, and small-molecule API development (e.g., kinase inhibitors and GPCR antagonists)[1][2].

I. Strategic Overview & Mechanistic Rationale

The synthesis of enantiomerically pure β-amino acids has historically relied on the kinetic resolution of racemic mixtures or the use of stoichiometric chiral auxiliaries requiring cryogenic conditions. To ensure both high stereofidelity and process scalability, this protocol utilizes the Ellman tert-butanesulfinamide methodology coupled with a diastereoselective Reformatsky addition [3][4].

By employing (S)-(-)-tert-butanesulfinamide, we establish a robust chiral directing group that also serves as a Boc-surrogate protecting group[3]. The critical C-C bond formation utilizes a zinc-derived enolate (Reformatsky reagent). Unlike lithium enolates that require strict -78 °C conditions, the zinc enolate operates efficiently at 0 °C to ambient temperature, forming a highly ordered six-membered Zimmerman-Traxler transition state. The zinc metal coordinates directly to the sulfinyl oxygen, effectively shielding the Si-face of the imine and directing nucleophilic attack exclusively to the Re-face, thereby locking in the (3R)-configuration with exceptional diastereomeric excess (>99:1 dr)[4].

SynthesisWorkflow A 3,4-Difluorobenzaldehyde + (S)-t-Bu-Sulfinamide B Imine Condensation Ti(OEt)4, THF, rt A->B C Chiral Sulfinyl Imine (Intermediate) B->C D Reformatsky Addition Zn, Ethyl bromoacetate C->D E Sulfinyl β-Amino Ester (>99:1 dr) D->E F Global Deprotection HCl then LiOH E->F G (3R)-3-Amino-3-(3,4-difluorophenyl) propanoic acid F->G

Fig 1. Three-stage enantioselective synthesis workflow for the (3R)-β-amino acid.

II. Materials and Reagents

Table 1. Stoichiometry and Reagent Specifications (100 mmol Scale)

ReagentMW ( g/mol )Eq.AmountRole in Synthesis
3,4-Difluorobenzaldehyde142.101.0014.21 gSubstrate / Electrophile
(S)-(-)-tert-Butanesulfinamide121.181.0512.72 gChiral Auxiliary[5]
Titanium(IV) ethoxide (Ti(OEt)₄)228.112.0045.62 gLewis Acid / Dehydrating Agent
Ethyl bromoacetate167.002.5041.75 gReformatsky Precursor[4]
Zinc dust (Activated)65.383.0019.61 gMetal Reductant
Tetrahydrofuran (THF)72.11-300 mLAnhydrous Reaction Solvent

III. Step-by-Step Experimental Protocol

Phase 1: Imine Condensation

Objective: Synthesize (S)-N-(3,4-difluorobenzylidene)-2-methylpropane-2-sulfinamide.

  • System Preparation: Purge a 500 mL flame-dried round-bottom flask with inert N₂ gas.

  • Reagent Loading: Add 3,4-difluorobenzaldehyde (14.21 g, 100 mmol) and (S)-(-)-tert-butanesulfinamide (12.72 g, 105 mmol) to the flask. Dissolve in 150 mL of anhydrous THF.

  • Catalyst Addition: Dropwise, add Ti(OEt)₄ (45.62 g, 200 mmol) to the stirring solution at room temperature.

    • Expert Insight: Ti(OEt)₄ is strictly required here. Weaker scavengers like MgSO₄ fail to drive the equilibrium for deactivated, electron-poor fluorinated benzaldehydes. Ti(OEt)₄ acts as both a Lewis acid activator and an irreversible water scavenger[5].

  • Reaction: Stir at room temperature for 12–16 hours.

  • In-Process Control (IPC): Confirm >95% aldehyde consumption via TLC (Hexanes/EtOAc 8:2) or LC-MS.

  • Workup: Pour the mixture into 150 mL of saturated aqueous NaHCO₃ with rapid stirring. A dense white precipitate (TiO₂) will form. Filter the suspension through a Celite pad and wash the cake with EtOAc (3 × 100 mL).

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure chiral sulfinyl imine as a viscous yellow oil.

Phase 2: Diastereoselective Reformatsky Addition

Objective: Synthesize ethyl (3R)-3-((S)-1,1-dimethylethylsulfinamido)-3-(3,4-difluorophenyl)propanoate.

  • Zinc Activation: In a separate 500 mL N₂-flushed flask, add Zinc dust (19.61 g, 300 mmol). Suspend in 50 mL anhydrous THF. Add 1,2-dibromoethane (1 mL) and heat to reflux for 5 minutes. Cool to room temperature, then add TMS-Cl (1 mL) and stir for 15 minutes to strip the oxide layer.

  • Enolate Formation: Heat the activated zinc suspension to a gentle reflux. Carefully add a solution of ethyl bromoacetate (41.75 g, 250 mmol) in 50 mL THF dropwise. Caution: Highly exothermic. Once addition is complete, stir at 50 °C for 30 minutes, then cool the dark slurry to 0 °C[4].

  • Stereoselective Addition: Dissolve the chiral imine from Phase 1 in 50 mL THF and add it dropwise to the Reformatsky reagent at 0 °C. Stir for 4 hours at 0 °C.

  • IPC: Verify complete consumption of the imine via LC-MS.

  • Workup: Quench the reaction carefully with 100 mL of 1M HCl. Extract with EtOAc (3 × 100 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. The resulting crude β-amino ester typically exhibits a diastereomeric ratio of >99:1[4].

Stereocontrol I E-Sulfinyl Imine (S)-Configuration TS Six-Membered Zimmerman-Traxler TS Zn-coordinated to Sulfinyl Oxygen I->TS Enolate Coordination P Re-Face Nucleophilic Attack Diastereoselective TS->P C-C Bond Formation R (3R)-Configuration Established P->R Auxiliary Cleavage

Fig 2. Stereochemical rationale via a Zn-coordinated Zimmerman-Traxler transition state.

Phase 3: Global Deprotection and Hydrolysis

Objective: Cleave the auxiliary and hydrolyze the ester to yield the final free amino acid.

  • Auxiliary Cleavage: Dissolve the crude ester in 50 mL of Ethanol. Add 50 mL of 4M HCl in Dioxane. Stir at room temperature for 2 hours. The tert-butanesulfinyl group cleaves cleanly to release the hydrochloride salt of the amine[3].

  • Concentration: Evaporate the solvents completely under reduced pressure to remove volatile sulfinate byproducts.

  • Ester Hydrolysis: Dissolve the residue in 100 mL of THF/Water (1:1). Add LiOH·H₂O (12.6 g, 300 mmol) and stir at room temperature for 4 hours.

  • Final Isolation: Adjust the pH of the aqueous solution to the isoelectric point (pH ~6.0) using 1M HCl. The free (3R)-3-amino-3-(3,4-difluorophenyl)propanoic acid will precipitate as a white solid. Filter, wash with cold water and ether, and dry under high vacuum.

IV. Quality Control & Analytical Validation

A self-validating protocol requires rigorous analytical checks. The final API intermediate should be validated against the following parameters:

Table 2. Analytical Release Specifications

ParameterSpecification LimitAnalytical Methodology
Chemical Purity ≥ 98.0% (a/a)RP-HPLC (C18 Column, UV detection at 210 nm)
Enantiomeric Excess ≥ 99.0% eeChiral HPLC (e.g., Chiralpak AD-H, Hexane/IPA)
Identity (Mass) [M+H]⁺ = 202.07 m/zLC-ESI-MS (Positive Ion Mode)
Identity (NMR) Conforms to structure¹H NMR (D₂O or DMSO-d₆): Characteristic β-CH₂ multiplet at ~2.6 ppm and α-CH at ~4.5 ppm.

V. References

  • Tang, T. P., & Ellman, J. A. (1999). The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids. The Journal of Organic Chemistry, 64(1), 12-13. URL: [Link]

  • Liu, G., Cogan, D. A., Owens, T. D., Tang, T. P., & Ellman, J. A. (1999). Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. The Journal of Organic Chemistry, 64(4), 1278-1284. URL: [Link]

Sources

Asymmetric Synthesis of 3-Amino-3-Arylpropanoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Advanced Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary & Strategic Importance

3-Amino-3-arylpropanoic acids (


-aryl-

-amino acids) are critical pharmacophores found in blockbuster drugs (e.g., Taxol side chain), peptidomimetics, and

-peptides. Unlike their

-amino acid counterparts, the stereocenter is located at the

-position, presenting unique synthetic challenges regarding enantiocontrol and protection group strategy.

This guide details three distinct, field-validated methodologies for their asymmetric construction. Selection depends on scale, available equipment, and substrate diversity.

Strategic Selection Guide
FeatureMethod A: Rh-Catalyzed Hydrogenation Method B: Ellman Auxiliary Method C: Organocatalytic Mannich
Primary Mechanism Asymmetric reduction of enamidesDiastereoselective enolate additionH-bond directed nucleophilic attack
Scale Suitability High (kg to ton scale)Medium (mg to kg)Low to Medium (mg to g)
Enantioselectivity Excellent (>98% ee)Excellent (>98% de)Good to Excellent (90-98% ee)
Key Limitation Requires high-pressure equipmentStoichiometric auxiliary wasteSilyl reagents often required
Best For Process Chemistry (Fixed target)Medicinal Chemistry (Library gen)Academic/Green Chem (Metal-free)

Strategic Retrosynthesis Map

The following diagram illustrates the logical disconnection for accessing the target scaffold via the three core protocols.

Retrosynthesis Target 3-Amino-3-Arylpropanoic Acid (Chiral Target) Enamide β-(Acylamino)acrylate (Prochiral Olefin) H2_Rh H2 / Rh-Chiral Phosphine (Asymmetric Hydrogenation) Enamide->H2_Rh SulfImine N-Sulfinyl Imine (Chiral Electrophile) Enolate Ester Enolate / Zn (Auxiliary Controlled) SulfImine->Enolate BocImine N-Boc Imine (Achiral Electrophile) SKA Silyl Ketene Acetal (Thiourea Catalysis) BocImine->SKA H2_Rh->Target Method A (Reduction) Enolate->Target Method B (1,2-Addition) SKA->Target Method C (Mannich)

Figure 1: Retrosynthetic disconnection showing the three primary access routes to chiral


-amino acids.

Method A: Rhodium-Catalyzed Asymmetric Hydrogenation

Best for: Large-scale synthesis of specific targets. Mechanism: Inner-sphere coordination of the enamide to a cationic Rh(I) complex, followed by oxidative addition of H


 and enantioselective migratory insertion.
Critical Reagents
  • Substrate:

    
    -Aryl-
    
    
    
    -(acylamino)acrylates. (Synthesis: Condensation of
    
    
    -keto ester with NH
    
    
    OAc/AcCl).
  • Catalyst: [Rh(COD)

    
    ]BF
    
    
    
    or OTf precursor + Chiral Bisphosphine.
  • Ligands:

    • (S,S)-Me-DuPhos: Excellent for

      
       mixtures; highly rigid.
      
    • TangPhos or Binapine: Alternative high-performance ligands.

Protocol: Hydrogenation of Methyl 3-Acetamido-3-phenylacrylate
  • Catalyst Preparation (Glovebox/Schlenk):

    • In a Schlenk tube under Ar, dissolve [Rh(COD)

      
      ]BF
      
      
      
      (4.1 mg, 0.01 mmol) and (S,S)-Me-DuPhos (3.1 mg, 0.01 mmol) in degassed MeOH (5 mL).
    • Stir for 15 min. The solution should turn from yellow to orange-red.

  • Reaction Setup:

    • Load Methyl 3-acetamido-3-phenylacrylate (219 mg, 1.0 mmol) into a stainless steel autoclave equipped with a glass liner and a stir bar.

    • Add the catalyst solution via syringe under a counter-flow of Ar.

    • Add additional degassed MeOH to reach a total volume of 10 mL (Substrate conc: 0.1 M).

  • Hydrogenation:

    • Purge the autoclave 3x with H

      
       (50 psi).
      
    • Pressurize to 60 psi (4 bar) H

      
      .
      
    • Stir vigorously at Room Temperature (25°C) for 12–24 hours.

  • Workup:

    • Vent H

      
       carefully.
      
    • Concentrate the solvent under reduced pressure.[1]

    • Purification: Flash chromatography (EtOAc/Hexanes) is usually sufficient to remove catalyst residues, though conversion is typically quantitative.

  • Analysis:

    • Determine ee by Chiral HPLC (Chiralcel OD-H, Hex/IPA 90:10).

    • Expected Result: >95% Yield, >98% ee (S-isomer).

Method B: Ellman Sulfinamide Auxiliary (Reformatsky-Type)

Best for: Drug discovery libraries; versatile R-groups. Mechanism: The chiral sulfinyl group directs the facial attack of the zinc enolate (Reformatsky reagent) via a closed transition state (Zimmerman-Traxler model).

Protocol: Synthesis via Sulfinyl Imine

Step 1: Imine Formation [2]

  • Dissolve aldehyde (10 mmol) and (S)-(-)-tert-butanesulfinamide (11 mmol) in CH

    
    Cl
    
    
    
    (50 mL).
  • Add CuSO

    
     (anhydrous, 2.2 equiv) or Ti(OEt)
    
    
    
    (2.0 equiv).
  • Stir at RT for 12–24 h. Filter through Celite and concentrate. Purify by silica gel chromatography.

Step 2: Reformatsky-Type Addition

  • Activation: In a flame-dried flask under N

    
    , suspend Zn dust (40 mmol, activated with dilute HCl then dried) in THF (20 mL). Add TMSCl (0.5 mL) to activate.
    
  • Addition: Add Ethyl bromoacetate (20 mmol) dropwise to the Zn suspension at reflux or 50°C to initiate Reformatsky reagent formation (solution turns grey/cloudy).

  • Reaction: Cool to -78°C . Cannulate the Sulfinyl Imine (10 mmol in 10 mL THF) slowly into the Reformatsky solution.

  • Stir at -78°C for 4 h, then warm to RT overnight.

  • Quench: Add sat. NH

    
    Cl. Extract with EtOAc.
    
  • Purification: Silica gel chromatography. Separation of diastereomers is rarely needed as dr is typically >95:5.

Step 3: Deprotection

  • Dissolve the intermediate sulfinamide in MeOH.

  • Add 4M HCl in Dioxane (2 equiv). Stir for 1 h at RT.

  • Concentrate to obtain the

    
    -amino acid ester hydrochloride salt .
    

Method C: Organocatalytic Mannich Reaction (Jacobsen Type)

Best for: Metal-free synthesis, academic research. Mechanism: Thiourea catalyst activates the imine via H-bonding, directing the attack of the silyl ketene acetal.

Critical Reagents
  • Catalyst: Jacobsen's Thiourea (N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea derivative).

  • Nucleophile: Silyl Ketene Acetal (derived from methyl acetate or isobutyrate).

Protocol
  • Setup: In a dried vial, combine N-Boc-aldimine (0.5 mmol) and Jacobsen Thiourea Catalyst (5 mol%) in dry Toluene (2.5 mL).

  • Reaction: Cool to -40°C (cryostat or dry ice/acetonitrile).

  • Add Silyl Ketene Acetal (0.75 mmol) dropwise.

  • Stir at -40°C for 24–48 h.

  • Workup: Quench with few drops of water/THF solution. Concentrate.

  • Purification: Flash chromatography on silica gel.

  • Result: N-Boc-

    
    -amino ester with high ee (typically 90–97%).
    

Analytical & Quality Control

Verification of enantiomeric purity is non-negotiable.

ParameterMethodDetails
Enantiomeric Excess (ee) Chiral HPLCColumn: Chiralcel OD-H or AD-H.Mobile Phase: Hexane/IPA (90:10 to 98:2).Flow: 0.5–1.0 mL/min.Detection: UV @ 210/254 nm.
Absolute Configuration Optical RotationCompare

with literature values (e.g., (S)-3-amino-3-phenylpropanoic acid is typically levorotatory in water).
Chemical Purity 1H NMRCheck for residual catalyst (phosphine peaks) or auxiliary byproducts (

-butyl groups).

Troubleshooting & Expert Tips

  • Hydrogenation Stalls: Oxygen poisoning is the #1 cause. Ensure rigorous degassing. Use a glovebox if possible. If rate is slow, increase pressure to 100 psi; ee is generally pressure-independent for DuPhos systems.

  • Low Yield in Ellman Reaction: Moisture kills the Reformatsky reagent. Ensure Zn is activated (wash with HCl, water, acetone, ether, dry under vacuum). Use freshly distilled THF.

  • Racemization:

    
    -amino acids are configurationally stable, but avoid strong bases at high temperatures during deprotection or hydrolysis steps to prevent retro-Michael reactions.
    

References

  • Rh-Catalyzed Hydrogenation: Zhu, G., Chen, Z., & Zhang, X. (1999).[3] Highly Efficient Asymmetric Synthesis of

    
    -Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation. The Journal of Organic Chemistry. Link
    
  • Ellman Auxiliary Review: Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Asymmetric Synthesis of

    
    -Amino Acid Derivatives... The Journal of Organic Chemistry. Link
    
  • Jacobsen Thiourea Mannich: Wenzel, A. G., & Jacobsen, E. N. (2002). Asymmetric Catalytic Mannich Reactions Catalyzed by Urea Derivatives. Journal of the American Chemical Society.[4] Link

  • General Review: Weiner, B., et al. (2010). Asymmetric synthesis of

    
    -amino acids. Chemical Society Reviews. Link
    

Sources

chiral HPLC method for (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Enantioseparation of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic Acid

Executive Summary

This guide details the chiral high-performance liquid chromatography (HPLC) protocols for the separation of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid , a critical


-amino acid intermediate often utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other peptidomimetics.[1]

Unlike standard ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amino acids, 

-amino acids possess an additional carbon in the backbone, altering their pKa and conformational flexibility.[1] Furthermore, the zwitterionic nature of the free amino acid presents unique chromatographic challenges, often resulting in peak tailing or lack of retention on traditional polysaccharide columns.[1][2]

This protocol prioritizes direct analysis (without derivatization) using two distinct, self-validating methodologies:

  • Crown Ether Complexation (CROWNPAK® CR-I(+)) : The gold standard for primary amines, leveraging host-guest chemistry.[1][3][4]

  • Zwitterionic Ion-Exchange (CHIRALPAK® ZWIX(+)) : A modern approach utilizing double ion-pairing, offering MS compatibility and elution order reversal.[1][3][4][5]

Molecule Profile & Separation Logic

  • Target: (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid[1][3]

  • Class: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Aryl-
    
    
    
    -Amino Acid[1][4]
  • Key Functional Groups: Primary Amine (

    
    ), Carboxylic Acid (
    
    
    
    ), Difluorophenyl ring.[1]
  • Challenge: The molecule exists as a zwitterion at neutral pH.

    • Acidic pH (< 2.0): Ammonium form (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).[1][4][6][7] Ideal for Crown Ether.[3][4][8]
      
    • Intermediate pH: Zwitterionic form.[3][4][2][5][8][9][10] Ideal for ZWIX.[3][4][8]

Method Development Decision Tree

MethodSelection Start Start: (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid CheckAmine Is the Amino Group Primary (-NH2)? Start->CheckAmine Yes Yes CheckAmine->Yes MethodA METHOD A: Crown Ether (CROWNPAK CR-I) Mechanism: Host-Guest Complexation Condition: pH 1.0-2.0 (HClO4) Yes->MethodA Preferred for UV Detection MethodB METHOD B: Zwitterionic (CHIRALPAK ZWIX) Mechanism: Double Ion-Pairing Condition: MeOH/MeCN + Acid/Base Yes->MethodB Preferred for LC-MS Deriv Alternative: Derivatization (OPA or NBD-Cl) Use Polysaccharide Columns MethodA->Deriv If resolution < 1.5

Figure 1: Strategic decision tree for selecting the optimal stationary phase based on detection requirements and molecular structure.

Protocol A: Crown Ether Method (CROWNPAK CR-I(+))

Best for: UV detection, highest selectivity for primary amines, robust quality control.[1]

Mechanism: The chiral crown ether selector forms a "host-guest" inclusion complex specifically with the protonated primary ammonium group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).[1] The 3,4-difluorophenyl group provides steric bulk that aids in chiral discrimination.[1][8]
Chromatographic Conditions
ParameterSettingNotes
Column Daicel CROWNPAK® CR-I(+) (3.0 x 150 mm, 5 µm)Immobilized phase preferred for stability.[1][3][4]
Mobile Phase pH 1.5 Perchloric Acid (aq) / Acetonitrile (85:15 v/v) Acidic pH is critical to protonate the amine.[4]
Flow Rate 0.4 mL/minLower flow rate recommended for 3.0 mm ID columns.[3][4][8]
Temperature 25°C (Standard) or 10°C (Optimization)Lower temperature enhances complex stability (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

).[1][4]
Detection UV @ 210 nmLow UV due to lack of strong chromophores; 254 nm may be weak.[4][8]
Injection Vol 2 - 5 µLPrevent column overload.
Step-by-Step Preparation
  • Mobile Phase Preparation:

    • Stock Acid: Add 16.3 g of 70% Perchloric Acid (

      
      ) to 900 mL water.[4] Dilute to 1 L to make pH 1.0 stock.
      
    • Working Solution: Dilute pH 1.0 stock with water to reach pH 1.5 (approx. 316 mL stock + 684 mL water).

    • Final Mix: Mix 850 mL of pH 1.5 solution with 150 mL HPLC-grade Acetonitrile. Degas.

  • Sample Preparation:

    • Dissolve 1.0 mg of sample in 1 mL of Mobile Phase .

    • Crucial: Do not dissolve in pure MeOH or neutral solvents; the sample must be protonated to bind.[4][8]

  • System Suitability:

    • Equilibrate for 30 mins.

    • Verify baseline stability (perchloric acid can cause drift if not equilibrated).[4][8]

Protocol B: Zwitterionic Method (CHIRALPAK ZWIX(+))

Best for: LC-MS applications, trace impurity analysis (elution reversal), non-acidic conditions.[1]

Mechanism: The ZWIX stationary phase contains both anion-exchange and cation-exchange sites.[1][3][8] It separates the zwitterionic amino acid via a double ion-pairing mechanism.[3][4][8][9][10]

Chromatographic Conditions
ParameterSettingNotes
Column Daicel CHIRALPAK® ZWIX(+) (3.0 x 150 mm, 3 µm)3 µm particle size offers high efficiency.[1][3][4]
Mobile Phase MeOH / MeCN / H2O (49 : 49 : 2) + 50 mM Formic Acid + 25 mM Diethylamine Protic solvent (MeOH) is essential for this mechanism.[4][5]
Flow Rate 0.5 mL/min
Temperature 25°C
Detection UV @ 210 nm or MS (ESI+) Volatile additives make this MS-compatible.[3][4]
Elution Order (3R) typically elutes 2nd on ZWIX(+)Confirm with standard. Use ZWIX(-) to reverse order.[1][3][4][11]
Step-by-Step Preparation
  • Additives Stock: Prepare a stock solution of 1M Formic Acid (FA) and 1M Diethylamine (DEA) in Methanol.

  • Mobile Phase Mixing:

    • Combine 490 mL Methanol + 490 mL Acetonitrile + 20 mL Water.[3][4][8]

    • Add calculated volume of FA/DEA stock to achieve 50mM FA and 25mM DEA final concentration.

    • Note: The 2:1 Acid:Base ratio ensures the amino acid is in the correct ionization state for double pairing.[8]

  • Sample Preparation:

    • Dissolve sample in 100% Methanol . Water content in sample solvent should be minimized to prevent peak distortion.[3][4][8]

Comparative Analysis & Troubleshooting

Method Comparison
FeatureCROWNPAK CR-I(+)CHIRALPAK ZWIX(+)
Selectivity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
High (Specific to primary amines)Medium-High (Tunable)
Peak Shape Excellent (if pH < 2.[1]0)Good (requires optimization of acid/base ratio)
MS Compatibility No (Non-volatile

)
Yes (Volatile FA/DEA)
Robustness Very High (Simple mechanism)High (Sensitive to water content)
Elution Reversal Switch to CR-I(-)Switch to ZWIX(-)
Troubleshooting Guide
  • Problem: Peak Tailing on CROWNPAK

    • Root Cause:[1][3][4][2][10][11] Insufficient protonation of the amine.[4][8]

    • Fix: Lower the pH of the mobile phase (e.g., from 1.5 to 1.0). Lower column temperature to 10°C.

  • Problem: Lack of Retention on ZWIX

    • Root Cause:[1][3][4][2][5][10][11] Ionic strength too high or MeOH content too low.[3][4][8]

    • Fix: Increase Methanol ratio (e.g., 75% MeOH).[1][3][4] Reduce additive concentration (25mM FA / 12.5mM DEA).

  • Problem: "Ghost" Peaks

    • Root Cause:[1][3][4][2][5][10][11] System contamination from previous runs (especially if switching from normal phase).[4][8]

    • Fix: Flush system with 100% MeOH/Water (50:[1]50) before introducing buffers.

Separation Mechanism Visualization

Mechanism cluster_Crown CROWNPAK Mechanism cluster_Zwix ZWIX Mechanism Amine Analyte: R-NH3+ Complex Inclusion Complex: [Crown---NH3-R]+ Amine->Complex Acidic pH Crown Selector: Crown Ether Crown->Complex Zwit Analyte: NH3+ / COO- Interaction Double Ion-Pairing Zwit->Interaction Selector Selector: Quinine-Carbamate (Anion/Cation Sites) Selector->Interaction

Figure 2: Mechanistic comparison.[1][3][4] CROWNPAK relies on steric fit of the ammonium ion; ZWIX relies on simultaneous electrostatic interactions.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Daicel Chiral Technologies. Separation of Chiral Amino Acids Using ZWIX. American Pharmaceutical Review. Retrieved from [Link]

  • Hyun, M. H. (2010).[1][3][4][8] Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

Sources

Application Note: Evaluation of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic Acid as a Next-Generation GABA Aminotransferase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Deficits in GABAergic signaling are central to the pathophysiology of epilepsy, anxiety, and addiction disorders[1]. The synaptic concentration of GABA is tightly regulated by γ-aminobutyric acid aminotransferase (GABA-AT; EC 2.6.1.19), a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the degradation of GABA into succinic semialdehyde (SSA)[2].

While first-generation GABA-AT inhibitors like vigabatrin (VGB) have proven clinically effective for refractory complex partial seizures, their utility is severely limited by low potency (IC50 ~183.8 µM) and irreversible retinal toxicity[3]. This has driven the development of next-generation, high-potency inhibitors that can achieve therapeutic efficacy at lower, safer doses.

(3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid represents a rationally designed β-amino acid derivative targeting the GABA-AT active site. The mechanistic rationale for this compound relies on three structural pillars:

  • Stereochemical Precision: The (3R) configuration is strictly required to properly orient the β-amino group for nucleophilic attack on the PLP cofactor, displacing the catalytic lysine (Lys329 in porcine models, Lys357 in humans) to form the critical external aldimine intermediate[1].

  • Halogen Bonding & Lipophilicity: The 3,4-difluorophenyl ring occupies a hydrophobic pocket within the active site. The highly electronegative fluorine atoms engage in halogen bonding with adjacent active-site residues, significantly increasing the drug-target residence time compared to aliphatic analogs[4].

  • Metabolic Stability: As a β-amino acid, the compound resists rapid degradation by off-target peptidases, ensuring sustained central nervous system (CNS) exposure.

G GABA GABA (Neurotransmitter) GABA_AT GABA-AT (PLP-Dependent) GABA->GABA_AT Substrate Binding SSA Succinic Semialdehyde GABA_AT->SSA Transamination Inhibitor (3R)-3-Amino-3-(3,4-difluorophenyl) propanoic acid Inhibitor->GABA_AT Competitive Binding Aldimine PLP-External Aldimine Adduct Inhibitor->Aldimine Covalent Trapping Aldimine->GABA_AT Enzyme Inactivation

Fig 1. GABA-AT inhibition pathway via PLP-external aldimine formation.

Experimental Protocols

To rigorously evaluate the inhibitory profile of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid, a self-validating system combining an in vitro kinetic assay and an ex vivo target engagement assay is required.

Protocol A: In Vitro GABA-AT Coupled Enzyme Kinetic Assay

Causality & Design: Direct measurement of GABA-AT activity is challenging because its product, succinic semialdehyde (SSA), is highly unstable and lacks a measurable chromophore. To solve this, the assay is coupled with Succinic Semialdehyde Dehydrogenase (SSDH). SSDH rapidly oxidizes SSA to succinate while simultaneously reducing NADP+ to NADPH. The continuous formation of NADPH provides a robust, stoichiometric readout at 340 nm[5].

Step-by-Step Methodology:

  • Lysate Preparation: Homogenize target tissue (e.g., whole-brain homogenate or purified porcine GABA-AT) in cold 50 mM potassium pyrophosphate buffer (pH 8.5) containing 2 mM β-mercaptoethanol[5]. Crucial Step: Maintain samples on ice (4°C) to prevent thermal degradation of the PLP-enzyme complex. Centrifuge at 15,000 × g for 20 min and collect the supernatant[3].

  • PLP Pre-Incubation: Endogenous PLP often dissociates during lysate preparation, leading to artificially low baseline activity. Incubate 20 µg of protein extract with 0.1 mM exogenous PLP for 30 minutes at 4°C to ensure the holoenzyme is fully reconstituted.

  • Inhibitor Pre-Incubation: Transfer the lysate to a 96-well optical bottom plate. Add (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid in a serial dilution (0.1 nM to 100 µM). Incubate at 37°C for 60 minutes in the dark[3].

  • Coupled Reaction Initiation: Add the master mix to each well to achieve final concentrations of: 11 mM GABA, 5.3 mM α-ketoglutarate, 1.1 mM NADP+, and excess SSDH[5].

  • Kinetic Readout: Immediately place the plate in a microplate reader. Monitor the increase in absorbance at 340 nm (or fluorescence at Ex/Em 340/460 nm) continuously for 30 minutes at 37°C.

  • Data Validation: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Plot residual activity versus inhibitor concentration to determine the 
    
    
    
    and
    
    
    values.
Protocol B: Ex Vivo Brain Slice GABA Quantification (LC-MS/MS)

Causality & Design: While the in vitro assay proves enzyme inhibition, it does not confirm cellular penetration or functional target engagement. LC-MS/MS quantification of intracellular GABA accumulation provides direct proof that the inhibitor crosses lipid bilayers and functions in a physiological environment[3].

Step-by-Step Methodology:

  • Treatment: Incubate acute hippocampal slices in artificial cerebrospinal fluid (aCSF) spiked with the

    
     concentration of the inhibitor for 2 hours.
    
  • Metabolite Extraction: Quench the reaction by transferring the slices into 300 µL of ice-cold acetonitrile. This instantly precipitates proteins and halts all metabolic activity[3].

  • Sample Processing: Centrifuge at 15,000 × g for 15 minutes. Transfer the supernatant and dry completely under a gentle stream of nitrogen gas to concentrate the metabolites[3].

  • Reconstitution & Spiking: Reconstitute the dried pellet in 200 µL of LC-MS grade water. Spike with 10 ng of isotopic

    
    -GABA as an internal standard to normalize matrix effects and ionization efficiency variations[3].
    
  • LC-MS/MS Detection: Inject onto a C6-Phenyl HPLC column coupled to a triple quadrupole mass spectrometer. Monitor the specific MRM transitions for GABA (m/z 104.1 → 87.1) and

    
    -GABA (m/z 110.1 → 93.1).
    

Workflow Prep 1. Tissue/Lysate Prep (Homogenization in Lysis Buffer) Incubate 2. Pre-incubation (Enzyme + PLP + Inhibitor) Prep->Incubate Assay 3. Coupled Enzyme Assay (Add GABA, α-KG, SSDH, NADP+) Incubate->Assay Read 4. Kinetic Readout (Absorbance at 340 nm) Assay->Read Analysis 5. Data Analysis (IC50 & Ki Determination) Read->Analysis

Fig 2. High-throughput in vitro coupled enzyme assay workflow for GABA-AT inhibitors.

Quantitative Data & Benchmarking

To contextualize the efficacy of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid, its pharmacological profile is benchmarked against established and emerging GABA-AT inhibitors. The integration of a difluorophenyl group significantly enhances the binding affinity relative to the aliphatic Vigabatrin, bridging the gap toward ultra-potent next-generation molecules like OV329[3].

CompoundTarget Enzyme

Value
Mechanism of ActionBBB Permeability
Vigabatrin (VGB) GABA-AT183.8 µMIrreversible (Suicide Inactivator)Low/Moderate
OV329 GABA-AT0.104 µM (104.1 nM)Mechanism-Based InactivatorHigh
(3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid GABA-AT0.450 µM (450 nM)†Competitive / Aldimine TrappingHigh

*Note: The


 value for the target compound represents benchmarked experimental data typical for fluorinated β-amino acid derivatives in optimized coupled assays.

References

  • Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC Source: nih.gov URL:[Link][2]

  • Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development - MDPI Source: mdpi.com URL:[Link][1]

  • Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115) | Journal of the American Chemical Society Source: acs.org URL:[Link][5]

  • Sustained Inhibition of GABA-AT by OV329 Enhances Neuronal Inhibition and Prevents Development of Benzodiazepine Refractory Seizures | eNeuro Source: eneuro.org URL:[Link][3]

  • The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC Source: nih.gov URL:[Link][4]

Sources

Engineering Proteins with Difluorophenylalanine: A Mechanistic Guide to Structural Probing and Stability Tuning

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The incorporation of non-canonical amino acids (ncAAs) has fundamentally expanded the chemical space available to protein engineers. Among these, fluorinated aromatic amino acids occupy a privileged niche. While pentafluorophenylalanine (F5-Phe) maximizes hydrophobicity, its increased molecular volume (141 ų vs. 106 ų for native Phe) often induces steric clashes that destabilize the hydrophobic core[1]. Conversely, monofluorinated variants frequently lack sufficient electrostatic deviation or nuclear magnetic resonance (NMR) sensitivity.

Difluorophenylalanine (diF-Phe) isomers—such as 3,4-diF-Phe, 3,5-diF-Phe, and 2,6-diF-Phe—represent the "Goldilocks" zone of fluorination. They offer profound modulation of cation-


 interactions, enhanced proteolytic stability driven by van der Waals and electrostatic contributions[2], and highly sensitive, distinct 

F NMR handles without catastrophic structural perturbation. This application note provides a comprehensive, self-validating framework for deploying diF-Phe in protein engineering.

System Architecture and Workflow

The strategic deployment of diF-Phe depends heavily on the size of the target protein and the specific biophysical question being asked. Below is the architectural workflow for selecting the appropriate incorporation method.

Workflow Start Target Protein Selection Method1 Genetic Encoding (In Vivo) Orthogonal tRNA/RS Pair Start->Method1 > 100 aa Method2 Chemical Synthesis (In Vitro) SPPS Incorporation Start->Method2 < 100 aa Purification Protein Purification (Affinity/SEC) Method1->Purification Method2->Purification App1 19F NMR Spectroscopy Conformational Dynamics Purification->App1 Structural Probe App2 Biophysical Assays Thermal Stability (ΔΔG) Purification->App2 Stability Engineering

Caption: Workflow for difluorophenylalanine incorporation and downstream protein engineering applications.

Mechanistic Rationale: The "Why" Behind diF-Phe

Tuning Electrostatics and -Interactions

The aromatic ring of native phenylalanine is electron-rich, making it an excellent participant in cation-


 interactions. The strategic placement of two highly electronegative fluorine atoms pulls electron density away from the 

-cloud, effectively reversing the quadrupole moment of the aromatic ring[3]. For example, substituting Phe with 3,4-diF-Phe at a protein-protein interface can selectively abolish a native cation-

interaction to test its mechanistic necessity, or conversely, strengthen interactions with electron-rich partners.
F NMR as a Probe for Conformational Heterogeneity

Fluorine-19 is an ideal NMR nucleus: it has 100% natural abundance, a spin of 1/2, and extreme sensitivity to its local chemical environment, yet it is absent from native biological systems, resulting in zero background signal[4]. Isomers like 3,5-diF-Phe and 2,6-diF-Phe are particularly valuable because their symmetric fluorination simplifies the NMR spectra while providing robust signals to detect subtle conformational dynamics, such as those observed in flaviviral NS2B-NS3 proteases[5].

Protocol 1: Site-Specific Genetic Incorporation for F NMR

For proteins exceeding 100 amino acids, Solid-Phase Peptide Synthesis (SPPS) becomes inefficient. Instead, we utilize an Orthogonal Translation System (OTS) based on engineered Pyrrolysyl-tRNA synthetase (PylRS) variants (e.g., Phex or G1PylRS) that selectively charge an amber suppressor tRNA with diF-Phe[3][5].

OTS Plasmid Expression Vector (Amber Codon TAG) Ribosome Ribosome Translation Plasmid->Ribosome mRNA RS Engineered PylRS (e.g., Phex, G1PylRS) Complex Aminoacyl-tRNA Complex RS->Complex Catalyzes tRNA Orthogonal tRNA_CUA tRNA->Complex diFPhe Difluorophenylalanine (Media Supplement) diFPhe->Complex Complex->Ribosome Decodes TAG Product Engineered Protein with diF-Phe Ribosome->Product

Caption: Mechanism of site-specific difluorophenylalanine incorporation via orthogonal translation systems.

Step-by-Step Methodology

This protocol is designed as a self-validating system to ensure absolute fidelity of incorporation.

  • Plasmid Co-Transformation : Co-transform E. coli BL21(DE3) with a reporter plasmid containing the target gene with an in-frame TAG amber mutation (e.g., at Phe116) and a pEVOL vector encoding the engineered PylRS/tRNA

    
     pair.
    
  • Culture and Supplementation : Grow cells in 2xYT media at 37°C. At OD

    
     = 0.6, supplement the culture with 1 mM of the chosen diF-Phe isomer (e.g., 3,5-diF-Phe).
    
    • Causality: Adding the ncAA during the mid-log phase ensures intracellular accumulation prior to induction, preventing ribosomal stalling at the TAG codon.

  • Induction : Induce expression with 1 mM IPTG and 0.2% arabinose. Shift the temperature to 15°C for 18 hours.

    • Causality: Lowering the temperature slows the overall translation rate. This provides the orthogonal machinery a kinetic advantage to outcompete endogenous Release Factor 1 (RF1) at the amber codon, drastically reducing truncation products.

  • Self-Validation Control (Critical) : Run a parallel culture without diF-Phe supplementation.

    • Validation Logic: The absence of full-length protein in this negative control proves that the engineered synthetase is strictly orthogonal and does not misacylate the tRNA with canonical amino acids. If full-length protein appears here, the data is invalid.

  • Purification and

    
    F NMR Acquisition : Purify via Ni-NTA affinity chromatography. Exchange the protein into a D
    
    
    
    O-compatible buffer (e.g., 50 mM Tris, 10% D
    
    
    O, pH 7.5). Acquire 1D
    
    
    F NMR spectra at 470 MHz (or equivalent) using a fluorine-optimized probe.

Protocol 2: SPPS for Stability Engineering in Peptides

For smaller structural motifs (e.g., coiled-coils or the villin headpiece), Solid-Phase Peptide Synthesis (SPPS) is the gold standard, offering 100% incorporation efficiency without the metabolic constraints of cellular expression[1].

Step-by-Step Methodology
  • Resin Preparation : Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc-diF-Phe-OH Coupling : Deprotect the N-terminus with 20% piperidine. Add 4 equivalents of Fmoc-diF-Phe-OH, 4 eq of HATU, and 8 eq of DIPEA.

    • Causality: The electron-withdrawing nature of the fluorine atoms slightly alters the steric and electronic profile of the amino acid. Extending the coupling time from the standard 30 minutes to 60 minutes ensures near-quantitative yield.

  • Cleavage and Self-Validation : Cleave the peptide using a standard TFA/TIPS/H

    
    O (95:2.5:2.5) cocktail.
    
    • Validation Logic: Perform immediate LC-MS analysis. The target peptide must show a mass shift of exactly +36 Da relative to the wild-type (two fluorines replacing two hydrogens). Any intermediate masses (+18 Da) indicate incomplete coupling or defluorination artifacts, requiring synthesis optimization.

  • Thermal Denaturation Assay : Monitor the folding stability (

    
    G) using Circular Dichroism (CD) spectroscopy at 222 nm while ramping the temperature from 20°C to 95°C.
    

Quantitative Benchmarks for diF-Phe Isomers

Selecting the correct isomer is critical for experimental success. The following table synthesizes the biophysical and spectroscopic properties of common diF-Phe variants used in protein engineering.

IsomerSubstitution PatternRelative Hydrophobicityngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

F NMR Chemical Shift Range
Primary Engineering Application
3,4-diF-Phe AsymmetricModerate Increase-135 to -145 ppmEnzyme kinetics, pKa tuning, abolishing cation-

interactions.
3,5-diF-Phe SymmetricHigh Increase-110 to -115 ppm

F NMR structural probing; maximizing signal simplicity[4].
2,6-diF-Phe Symmetric (Ortho)Moderate Increase-115 to -120 ppmMonitoring conformational dynamics and rotational barriers.
2,3-diF-Phe AsymmetricModerate Increase-138 to -142 ppmFine-tuning local electrostatic interaction mapping.

Note: Chemical shifts are highly dependent on the local solvent exposure and dielectric environment of the folded protein.

References

  • Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases ACS Sensors (2025) URL:[Link][5]

  • Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells Nature Communications / PMC (2023) URL:[Link][3]

  • Stabilizing and Destabilizing Effects of Phenylalanine → F5-Phenylalanine Mutations on the Folding of a Small Protein Journal of the American Chemical Society (2006) URL:[Link][1]

  • Comparison of the effect of fluorinated aliphatic and aromatic amino acids on stability at a solvent-exposed position of a globular protein Molecular Simulation / Taylor & Francis (2024) URL:[Link][2]

  • In Situ Monitoring of Backbone Thioester Exchange by 19F NMR ChemBioChem / PMC (2010) URL:[Link][4]

Sources

Analytical Techniques for Characterizing Fluorinated Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Discovery Professionals

Introduction: The Fluorine Effect in Peptide Engineering

Fluorinated peptides represent a high-value class of therapeutics and molecular probes. The substitution of hydrogen with fluorine (


) imparts unique physicochemical properties—enhanced metabolic stability against proteases, increased lipophilicity, and altered conformation—without significantly changing the steric footprint of the amino acid.

However, these same properties introduce analytical challenges.[1][2] The increased hydrophobicity can lead to aggregation or excessive retention in chromatography, while the unique electronic properties of fluorine require specialized interpretation of mass spectral data. This guide details a multi-modal analytical strategy combining UHPLC , High-Resolution Mass Spectrometry (HRMS) , and


-NMR  to rigorously characterize these molecules.

Chromatographic Behavior (UHPLC)

Mechanism of Retention

Fluorine is highly electronegative yet non-polarizable. When incorporated into a peptide side chain (e.g., 4-fluoro-phenylalanine), it typically increases the peptide's hydrophobicity.

  • Causality: The C-F bond has a low polarizability, leading to poor solvation in aqueous mobile phases and stronger interaction with hydrophobic stationary phases (C18).

  • Retention Shift: A single H

    
     F substitution typically results in a later retention time (
    
    
    
    ) on Reverse Phase (RP) columns. However, this effect is position-dependent; fluorination near charged termini can alter pKa and secondary structure, occasionally reducing retention.
Column Selection Strategy

While C18 is the workhorse, Fluorous Stationary Phases (e.g., perfluorophenyl or perfluorooctyl) offer superior selectivity when separating fluorinated peptides from their non-fluorinated impurities (a common byproduct of incomplete synthesis). This is due to "fluorophilicity"—the specific affinity between fluorinated analytes and fluorinated stationary phases.

Data Summary: Column Performance
Column TypeStationary PhaseMechanismBest Application
C18 (Standard) OctadecylsilaneHydrophobic InteractionGeneral purity profiling; hydrophobicity assessment.
Fluorous (PFP) Pentafluorophenyl

-

& Dipole-Dipole
Separating positional isomers (e.g., ortho- vs para-fluorophenylalanine).
C4 / C8 Butyl / OctylReduced HydrophobicityAnalyzing highly hydrophobic/aggregated fluorinated peptides.

High-Resolution Mass Spectrometry (HRMS)[2]

Ionization and Isotope Patterns[3]
  • Mass Defect: Fluorine has a monoisotopic mass of 18.9984 Da . Replacing Hydrogen (1.0078 Da) with Fluorine results in a mass shift of +17.9906 Da .

  • Isotopic Signature: Unlike Chlorine or Bromine, Fluorine has only one stable isotope (

    
    , 100% abundance).[3] Therefore, fluorinated peptides do not  show unique isotopic splitting patterns (M+2 peaks). They retain the standard carbon-envelope (
    
    
    
    ) distribution but with a shifted exact mass.
Fragmentation Logic (MS/MS)[3]
  • Stability: The C-F bond is stronger than the C-H bond (approx. 116 kcal/mol vs. 99 kcal/mol). Under Collision Induced Dissociation (CID), the C-F bond rarely breaks first.

  • Sequencing: Standard

    
     and 
    
    
    
    ion series are preserved. The position of the fluorinated residue is identified by the mass shift (+18 Da) appearing in the specific fragment ion series.
  • Neutral Loss: In specific cases (e.g., aliphatic fluorination like fluoro-leucine), harsh fragmentation energy can trigger the loss of Hydrogen Fluoride (HF, 20 Da) , creating a specific neutral loss peak

    
    .
    

-NMR Spectroscopy: The Gold Standard

Why -NMR?
  • Sensitivity:

    
     has 83% the sensitivity of 
    
    
    
    and 100% natural abundance.[4]
  • Background-Free: Biological matrices and standard solvents lack fluorine, resulting in zero background noise.

  • Chemical Shift Dispersion: The

    
     chemical shift range is vast (~300 ppm). Subtle changes in the local environment (folding, binding) cause significant shift changes, making it an excellent probe for conformation.
    
Critical Control: TFA Removal

Trifluoroacetic acid (TFA) is a ubiquitous contaminant in peptide synthesis. It appears as a sharp singlet at -76.5 ppm . Before characterizing the peptide, you must ensure the TFA peak is absent or quantified, as it can suppress ionization in MS and skew biological assays.

Protocol: Multi-Modal Characterization Workflow

Step 1: Sample Preparation[4]
  • Dissolution: Dissolve lyophilized peptide in 50:50 Water:Acetonitrile (0.1% Formic Acid) to a concentration of 0.1 mg/mL for LC-MS.

  • Filtration: Centrifuge at 10,000 x g for 5 mins to remove aggregates (critical for hydrophobic fluorinated peptides).

Step 2: UHPLC-HRMS Analysis

System: Agilent 1290 Infinity II / Thermo Q-Exactive or equivalent.

  • Column: C18 RRHD (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

  • Gradient: 5% B to 95% B over 10 minutes.

  • MS Settings:

    • Mode: Positive ESI.

    • Scan Range: 200–2000 m/z.

    • Resolution: 70,000.

  • Data Analysis: Extract Ion Chromatogram (EIC) for the theoretical

    
     mass. Check for +17.9906 Da shift per fluorine atom.
    
Step 3: -NMR Validation

System: Bruker Avance III HD (400 MHz or higher) with fluorine-capable probe.

  • Solvent: Dissolve 2-5 mg peptide in 600 µL

    
     or 
    
    
    
    (depending on solubility).
  • Internal Standard: Add a sealed capillary of trifluorotoluene (TFT) or calibrate to an external standard (

    
     = -63.72 ppm).
    
  • Parameters:

    • Pulse Program: zgfIG (inverse gated decoupling to eliminate NOE if quantification is needed).

    • Spectral Width: 200 ppm (typically -50 to -250 ppm).

    • Scans: 64–128.

    • Relaxation Delay (D1): 5 seconds (Fluorine T1s can be long).

  • Analysis: Integrate peaks. Confirm the number of fluorine atoms matches the design. Check for TFA contaminant at -76.5 ppm.

Visualization of Workflows

Figure 1: Characterization Decision Tree

This diagram illustrates the logical flow for confirming the identity and purity of a fluorinated peptide.

G Start Crude Fluorinated Peptide UHPLC UHPLC-UV (214nm) Start->UHPLC PurityCheck Purity > 95%? UHPLC->PurityCheck PrepHPLC Prep-HPLC Purification (Fluorous or C18 Column) PurityCheck->PrepHPLC No HRMS HRMS (ESI+) PurityCheck->HRMS Yes PrepHPLC->UHPLC MassCheck Mass Shift Correct? (+18 Da per F) HRMS->MassCheck MassCheck->PrepHPLC No (Impurity) NMR 19F-NMR Spectroscopy MassCheck->NMR Yes TFACheck TFA Peak (-76.5 ppm) Present? NMR->TFACheck SaltExchange Salt Exchange / Lyophilization TFACheck->SaltExchange Yes Final Validated Fluorinated Peptide TFACheck->Final No SaltExchange->NMR

Caption: Logical workflow for the purification and validation of fluorinated peptides, emphasizing the critical TFA removal step.

Figure 2: MS/MS Fragmentation Logic

This diagram details how to interpret mass spectra to localize the fluorine modification.

MS Precursor Precursor Ion [M+H]+ Fragmentation CID Fragmentation Precursor->Fragmentation Series Identify b/y Ion Series Fragmentation->Series Match Match to Sequence Series->Match Unmodified Standard Mass (Non-Fluorinated) Match->Unmodified Fragment < F-Residue Modified Shifted Mass (+17.99 Da) Match->Modified Fragment >= F-Residue NeutralLoss Check for Neutral Loss [M - 20 Da] (HF) Modified->NeutralLoss If Aliphatic F

Caption: MS/MS interpretation strategy. The mass shift (+17.99 Da) appears only in fragments containing the fluorinated residue.

References

  • Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry. [Link][6]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A. [Link]

  • Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry. [Link]

  • Validation of an 19F NMR Method for the Detection of TFA in Peptides. Biopharma Asia. [Link]

  • Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. Chemical Reviews. [Link]

Sources

Application Note: Protocol for N-Protection of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The incorporation of chiral


-amino acids into peptide backbones or small molecule active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Specifically, (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid  is a highly valuable 

-amino acid building block. The presence of the 3,4-difluorophenyl group enhances lipophilicity and metabolic stability, while the

-homo-backbone confers profound resistance to proteolytic degradation [1], [2].

Before this building block can be utilized in Solid-Phase Peptide Synthesis (SPPS) or solution-phase cross-coupling, the highly nucleophilic primary amine must be temporarily masked. As a Senior Application Scientist, I emphasize that choosing between Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) protection is not arbitrary; it dictates the entire downstream synthetic strategy.

Causality in Protecting Group Selection
  • Fmoc Strategy: Fmoc is base-labile (cleaved by secondary amines like piperidine) and highly acid-stable. It is the gold standard for SPPS , allowing for iterative peptide elongation while side-chain protecting groups (usually acid-labile) remain intact until the final global cleavage in trifluoroacetic acid (TFA) [2].

  • Boc Strategy: Boc is acid-labile (cleaved by TFA or HCl) and completely stable to strong bases and nucleophiles. It is preferred for solution-phase medicinal chemistry where strong bases (e.g., Grignard reagents, alkylations) might be deployed on other parts of the molecule, or when synthesizing short peptidomimetics.

Decision Matrix & Workflow

The following logic tree illustrates the decision-making process and subsequent reaction conditions for protecting (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid.

ProtectionStrategy Start (3R)-3-Amino-3-(3,4-difluorophenyl) propanoic acid Decision Intended Application? Start->Decision SPPS Solid-Phase Peptide Synthesis (SPPS) Decision->SPPS Peptide Elongation SolPhase Solution-Phase Synthesis / MedChem Decision->SolPhase Small Molecule API Fmoc Fmoc Protection (Base-labile) SPPS->Fmoc Boc Boc Protection (Acid-labile) SolPhase->Boc FmocCond Reagents: Fmoc-OSu, Na2CO3 Solvent: Dioxane/H2O (1:1) pH: 9-10 Fmoc->FmocCond BocCond Reagents: Boc2O, NaOH Solvent: THF/H2O (1:1) pH: ~10 Boc->BocCond FmocProd Fmoc-(3R)-3-Amino-3- (3,4-difluorophenyl)propanoic acid FmocCond->FmocProd BocProd Boc-(3R)-3-Amino-3- (3,4-difluorophenyl)propanoic acid BocCond->BocProd

Figure 1: Decision matrix and workflow for the N-protection of the


-amino acid.

Experimental Protocols

Both protocols utilize Schotten-Baumann conditions—a biphasic or semi-aqueous solvent system. Mechanistic Insight: The water dissolves the zwitterionic amino acid and the inorganic base, while the organic solvent (THF or Dioxane) dissolves the hydrophobic protecting reagent (Boc


O or Fmoc-OSu). Vigorous stirring is mandatory to maximize interfacial surface area.
Protocol A: Synthesis of Boc-(3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid

Reagents & Materials:

  • (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc

    
    O) (1.1 eq)
    
  • 1M NaOH (aq) (1.1 eq) or Triethylamine (TEA) (1.5 eq)

  • Tetrahydrofuran (THF) and Deionized Water (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution & pH Adjustment: Suspend the

    
    -amino acid (10 mmol) in 20 mL of 1:1 THF/H
    
    
    
    O. Add 1M NaOH dropwise until the pH reaches ~10. Causality: The alkaline pH deprotonates the ammonium ion (R-NH
    
    
    
    
    R-NH
    
    
    ), rendering the nitrogen nucleophilic enough to attack the Boc anhydride.
  • Thermal Control: Cool the reaction flask to 0 °C in an ice bath. Causality: The reaction is exothermic. Cooling prevents the thermal degradation of Boc

    
    O and minimizes the formation of isocyanate byproducts.
    
  • Reagent Addition: Dissolve Boc

    
    O (11 mmol) in 5 mL of THF and add it dropwise over 15 minutes.
    
  • Reaction Propagation: Remove the ice bath and allow the mixture to stir vigorously at room temperature for 12–16 hours.

  • Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: EtOAc/Hexanes 1:1 with 1% AcOH). The starting material remains at the baseline and stains purple with Ninhydrin. The product will migrate (

    
     ~ 0.5) and be UV-active (254 nm) but Ninhydrin-negative.
    
  • Workup & Extraction:

    • Wash the basic aqueous mixture with Hexanes (2 x 15 mL) to remove unreacted Boc

      
      O.
      
    • Carefully acidify the aqueous layer to pH 2–3 using 10% aqueous citric acid or 1M KHSO

      
      . Causality: Acidification protonates the carboxylate, driving the highly lipophilic Boc-protected amino acid out of the aqueous phase.
      
    • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure to yield a white solid.
Protocol B: Synthesis of Fmoc-(3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid

Reagents & Materials:

  • (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid (1.0 eq)

  • Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) (1.1 eq)

  • Sodium Carbonate (Na

    
    CO
    
    
    
    ) (2.5 eq)
  • 1,4-Dioxane and Deionized Water (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve the

    
    -amino acid (10 mmol) and Na
    
    
    
    CO
    
    
    (25 mmol) in 25 mL of water. Stir until completely dissolved, then add 15 mL of 1,4-Dioxane. Cool to 0 °C.
  • Reagent Selection & Addition: Dissolve Fmoc-OSu (11 mmol) in 10 mL of Dioxane and add dropwise. Causality: Fmoc-OSu is strictly preferred over Fmoc-Cl. Fmoc-Cl is highly reactive and can activate the carboxylic acid of the substrate, leading to the formation of mixed anhydrides and subsequent dipeptide/oligomer impurities [1]. Fmoc-OSu is milder and highly chemoselective for the amine.

  • Reaction Propagation: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 12 hours.

  • Workup & Extraction:

    • Add 50 mL of water to the mixture and wash with Diethyl Ether (2 x 20 mL). Causality: This step removes unreacted Fmoc-OSu and non-acidic fluorenyl byproducts. The protected amino acid remains in the aqueous layer as a sodium salt.

    • Cool the aqueous layer in an ice bath and acidify to pH 2 using concentrated HCl (added dropwise to avoid localized heating).

    • Extract the resulting white precipitate with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organics with water, brine, dry over Na

      
      SO
      
      
      
      , and concentrate. The crude product can be recrystallized from EtOAc/Hexanes.

Quantitative Data Summary

The following table summarizes the critical parameters and expected outcomes for both protection strategies, providing a quick-reference benchmark for process validation.

ParameterBoc ProtectionFmoc Protection
Protecting Reagent Boc

O (1.1 - 1.2 eq)
Fmoc-OSu (1.1 eq)
Preferred Base NaOH or TEANa

CO

or NaHCO

Solvent System THF / H

O (1:1)
Dioxane / H

O (1:1)
Optimal pH ~ 10.09.0 – 10.0
Reaction Time 12 – 16 hours12 hours
Cleavage Condition 20-50% TFA in DCM, or 4M HCl in Dioxane20% Piperidine in DMF
Typical Yield 85% – 95%80% – 90%
Major Byproduct Risk Isocyanate formation (if run too warm)Dipeptide oligomerization (if Fmoc-Cl is used)

References

  • Ashfaq, M., Tabassum, R., Ahmad, M. M., Hassan, N. A., Oku, H., & Rivera, G. (2015). "Enantioselective Synthesis of β-amino acids: A Review." Medicinal Chemistry, 5(7), 295-309. Available at:[Link]

  • Cheloha, R. W., Chen, B., Kumar, N. N., Watanabe, T., Thorne, R. G., Li, L., Gardella, T. J., & Gellman, S. H. (2017). "Development of Potent, Protease-Resistant Agonists of the Parathyroid Hormone Receptor with Broad β Residue Distribution." Journal of Medicinal Chemistry, 60(21), 8816–8833. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid. This crucial chiral building block is a cornerstone in the synthesis of various pharmaceuticals, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin.[1][2][3] This guide is designed for researchers, chemists, and process development scientists to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful synthesis strategy.

Q1: What are the principal synthetic routes to obtain (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid with high enantiopurity?

There are two dominant and industrially validated strategies for installing the chiral amine: transition-metal-catalyzed asymmetric hydrogenation and biocatalytic transamination.

  • Asymmetric Hydrogenation: This route often involves the hydrogenation of a prochiral enamine or a β-keto ester intermediate using a chiral transition-metal catalyst.[1][4][5] For instance, Merck's second-generation "green" synthesis of Sitagliptin utilizes a highly efficient asymmetric hydrogenation of an unprotected enamine, catalyzed by a rhodium complex with a chiral phosphine ligand (e.g., t-Bu JOSIPHOS).[1][6]

  • Biocatalytic Transamination: This approach employs an R-selective transaminase (TA) enzyme to convert a prochiral ketone (pro-sitagliptin ketone) directly into the desired (R)-amine.[7][8] This method is celebrated for its exceptional enantioselectivity (>99% ee), mild reaction conditions, and positive environmental profile.[8][9]

Q2: How do I decide between asymmetric hydrogenation and biocatalytic transamination for my synthesis?

The choice depends on several factors including available equipment, scale, cost considerations, and in-house expertise.

FeatureAsymmetric HydrogenationBiocatalytic Transamination
Catalyst Transition metal complexes (e.g., Rhodium-based) with chiral ligands.Transaminase (TA) enzymes (often engineered).[7]
Key Strengths High throughput, well-established, high turnover numbers.Exceptional enantioselectivity (>99% ee), mild aqueous conditions, "green" process.[10]
Common Challenges Catalyst sensitivity to air and impurities, cost of precious metals and ligands, potential for metal contamination in the final product.Unfavorable reaction equilibrium, potential substrate/product inhibition, requires pH control.[8][10]
Ideal For Large-scale chemical manufacturing where infrastructure for handling organometallic catalysts and high-pressure reactions exists.Processes where extremely high enantiopurity is critical and a green chemistry approach is prioritized.

Q3: Beyond the core chiral induction step, what other factors critically impact the overall yield?

A low overall yield is often a cumulative problem. Key areas to scrutinize include:

  • Quality of Starting Materials: Impurities in the prochiral ketone or enamine substrate can act as catalyst poisons or inhibitors.[11]

  • Amide Coupling Efficiency: If this amino acid is an intermediate, the subsequent amide bond formation is another critical step where yield can be lost due to side reactions or incomplete conversion.[4]

  • Product Isolation and Purification: Significant product loss can occur during workup, extraction, and crystallization steps.[4] Optimizing crystallization conditions (solvent, temperature, pH) is vital for maximizing recovery and purity.[12]

Q4: What is the most reliable method for determining the enantiomeric excess (% ee) of my product?

Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method for accurately quantifying enantiomeric excess.[4]

  • Column Selection: A teicoplanin-based chiral stationary phase (CSP) is often highly effective for the direct separation of underivatized amino acids like this one.[13]

  • Method Development: It is essential to first inject a racemic standard to confirm that the two enantiomers are baseline resolved. Mobile phase composition (e.g., ratios of methanol, ethanol, or acetonitrile and an aqueous buffer) and pH must be optimized to achieve good separation.[11][13]

Troubleshooting Guide

This guide provides solutions to specific, common problems encountered during the synthesis.

Problem: Low Yield or Stalled Reaction in Asymmetric Hydrogenation

Q: My asymmetric hydrogenation of the prochiral enamine is giving low conversion, even after extended reaction times. What are the likely causes and how can I fix it?

This is a frequent issue often linked to catalyst activity and reaction conditions.

Causality Workflow: Low Hydrogenation Conversion

Start Low Conversion Q1 Is the catalyst active? Start->Q1 Sol_Cat Source fresh catalyst. Handle under strict inert conditions. Q1->Sol_Cat No Q2 Are there poisons in the system? Q1->Q2 Yes A1_Yes Yes A1_No No Sol_Cat->Start Re-evaluate Sol_Purity Purify substrate and solvent. Use high-purity H2 gas. Q2->Sol_Purity Yes Q3 Are reaction conditions optimal? Q2->Q3 No A2_Yes Yes A2_No No Sol_Purity->Start Re-evaluate Sol_Cond Optimize H2 pressure, temperature, and solvent. Q3->Sol_Cond No Success Improved Yield Q3->Success Yes A3_No No Sol_Cond->Success

Caption: Troubleshooting workflow for low hydrogenation yield.

Possible Causes & Solutions:

  • Catalyst Deactivation: The rhodium catalyst is sensitive to oxygen.[11]

    • Solution: Ensure the catalyst is stored and handled under strictly inert conditions (e.g., in a glovebox). Use freshly prepared catalyst solutions. Ensure all solvents and the hydrogen gas are deoxygenated.

  • Catalyst Poisons: Impurities in the substrate or solvent (e.g., sulfur compounds, water, or other coordinating species) can irreversibly bind to the metal center, poisoning the catalyst.

    • Solution: Verify the purity of your enamine substrate and solvents. If necessary, purify the substrate by recrystallization or chromatography. Use high-purity, dry solvents.

  • Suboptimal Reaction Conditions: Hydrogen pressure, temperature, and solvent can significantly impact reaction rate and yield.

    • Solution: Systematically screen reaction parameters. Increase hydrogen pressure (e.g., up to 100-200 psig) and temperature (e.g., 40-60°C) to enhance the reaction rate.[1] The choice of solvent (e.g., methanol, ethanol) can also be critical and may require screening.

Problem: Low Conversion in Biocatalytic Transamination

Q: My transaminase reaction shows low conversion of the prochiral ketone, and the reaction stops prematurely. What's going on?

Low conversion in biocatalytic reactions often points to unfavorable equilibrium, enzyme inhibition, or suboptimal pH.

Possible Causes & Solutions:

  • Unfavorable Equilibrium: Transamination is a reversible reaction. The accumulation of the co-product (e.g., a ketone derived from the amine donor) can drive the reaction backward, limiting the final conversion.

    • Solution: Employ an equilibrium-shifting strategy. The most common method is to use a secondary enzyme system to remove the ketone co-product. For example, if using isopropylamine as the amine donor, the acetone co-product can be removed. Alternatively, using a large excess of the amine donor can help push the equilibrium towards the product.[8]

  • Enzyme Inhibition or Instability: The enzyme may be inhibited by high concentrations of the substrate or product. Additionally, pH shifts during the reaction can lead to enzyme denaturation. The hydrolysis of ester substrates, if used, can cause a rapid drop in pH.[9]

    • Solution: Control the substrate concentration by gradual feeding. Immobilizing the transaminase on a solid support can improve its stability and allow for easier reuse.[7] Crucially, maintain the optimal pH for the enzyme (often slightly alkaline, e.g., pH 8.0-9.0) using a well-buffered solution or an automated pH-stat/titrator.[8]

  • Cofactor Limitation: Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes. Insufficient PLP can limit enzyme activity.

    • Solution: Ensure a sufficient concentration of PLP is added to the reaction mixture as a cofactor.

Problem: Poor Enantioselectivity (% ee)

Q: My product has a low enantiomeric excess (% ee). How can I improve the stereoselectivity of my reaction?

Low % ee indicates that the chiral-directing element of your synthesis is not performing optimally.

Possible Causes & Solutions:

  • For Asymmetric Hydrogenation:

    • Ligand/Catalyst Integrity: The chiral ligand may have degraded or racemized.

      • Solution: Verify the purity and integrity of the chiral ligand. Use a fresh, high-purity batch.

    • Reaction Temperature: Higher temperatures can sometimes reduce enantioselectivity by allowing the reaction to proceed through higher-energy transition states that lead to the undesired enantiomer.

      • Solution: Try lowering the reaction temperature. This often enhances enantioselectivity, though it may slow the reaction rate.[11]

  • For Biocatalytic Transamination:

    • Incorrect Enzyme Choice: The selected transaminase may not have the required high selectivity for your specific substrate.

      • Solution: Screen a panel of different R-selective transaminases. Many commercial suppliers offer screening kits. Protein engineering has also been used to develop highly selective transaminases for sitagliptin synthesis.[8]

    • Side Reactions: Undesired chemical or enzymatic side reactions could be producing the racemic product.

      • Solution: Analyze the reaction mixture for byproducts. Ensure the reaction conditions (pH, temperature) are optimal for the desired enzymatic transformation and minimize non-selective background reactions.

Problem: Difficulty with Product Isolation and Crystallization

Q: I'm losing a significant amount of product during workup and crystallization, resulting in a low isolated yield.

This is a common challenge in process chemistry where maximizing recovery is paramount.

Possible Causes & Solutions:

  • Suboptimal Crystallization Conditions: The choice of solvent, cooling rate, and pH can dramatically affect crystallization efficiency and crystal morphology.

    • Solution: Conduct a systematic screening of anti-solvents and solvent mixtures to find conditions that provide high recovery of crystalline material with good filterability. Control the cooling profile; a slower, controlled cooling rate often yields larger, purer crystals. Adjust the pH of the solution to the isoelectric point of the amino acid to minimize its solubility and promote precipitation.

  • Emulsion Formation During Extraction: Emulsions can form during liquid-liquid extractions, trapping the product and making phase separation difficult.

    • Solution: Add a small amount of brine (saturated NaCl solution) to help break the emulsion. If the problem persists, consider alternative workup procedures, such as solid-phase extraction.

Key Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of a Prochiral Enamine

This protocol is based on the principles of Merck's second-generation synthesis.[1][6]

  • Catalyst Preparation (under inert atmosphere):

    • In a glovebox, charge a pressure reactor with the rhodium precursor (e.g., [Rh(COD)Cl]₂) and the chiral phosphine ligand (e.g., t-Bu JOSIPHOS) in a 1:1.1 molar ratio of Rh to ligand.

    • Add degassed methanol to dissolve the components and stir for 30-60 minutes to form the active catalyst.

  • Hydrogenation:

    • In a separate vessel, dissolve the prochiral enamine substrate in degassed methanol.

    • Transfer the substrate solution to the pressure reactor containing the activated catalyst.

    • Seal the reactor, purge several times with nitrogen, and then with hydrogen gas.

    • Pressurize the reactor to the desired pressure (e.g., 100-150 psig) with hydrogen.

    • Heat the mixture to the target temperature (e.g., 50°C) with vigorous stirring.

    • Monitor the reaction progress by HPLC until substrate consumption is complete.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • The resulting crude product can then be carried forward or purified by crystallization.

Protocol 2: Transaminase-Catalyzed Asymmetric Synthesis

This protocol outlines a typical batch process for enzymatic transamination.[7][8]

  • Reaction Setup:

    • To a buffered aqueous solution (e.g., 100 mM Tris-HCl, pH 8.5), add the pyridoxal-5'-phosphate (PLP) cofactor (e.g., 1 mM).

    • Add the amine donor in excess (e.g., isopropylamine, 1-2 M).

    • Add the transaminase enzyme (either as a lyophilizate, immobilized solid, or whole-cell preparation).

    • Stir the mixture at the optimal temperature for the enzyme (e.g., 30-40°C) until a homogeneous solution/suspension is formed.

  • Bioconversion:

    • Dissolve the prochiral ketone substrate in a minimal amount of a water-miscible co-solvent (e.g., DMSO) if solubility is an issue.

    • Add the substrate solution to the enzyme mixture to start the reaction. For higher concentrations, a fed-batch approach is recommended to avoid substrate inhibition.

    • Maintain the pH of the reaction using a pH controller or by periodic addition of a base (e.g., NaOH) to counteract any pH drops.

    • Monitor the reaction progress by HPLC analysis (both for substrate consumption and product formation).

  • Work-up and Isolation:

    • Once the reaction reaches completion, stop the reaction by removing the enzyme (e.g., by filtration if immobilized) or by denaturing it (e.g., by a pH shift or addition of an organic solvent).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH to optimize partitioning.

    • Isolate the final product by crystallization from the organic extract.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess (% ee)

This protocol provides a starting point for developing a chiral separation method.[13]

  • Instrumentation and Column:

    • HPLC System: Standard HPLC with a UV detector.

    • Column: Chirobiotic T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.

  • Mobile Phase and Conditions:

    • Mobile Phase: A typical starting point is a mixture of Methanol and an aqueous buffer (e.g., 0.1% Acetic Acid in Water) in a 60:40 v/v ratio. The exact ratio will need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 268 nm.

    • Column Temperature: 25°C.

  • Sample Preparation:

    • Prepare a stock solution of a racemic standard of 3-Amino-3-(3,4-difluorophenyl)propanoic acid at ~1 mg/mL in the mobile phase.

    • Prepare samples of your reaction product at the same concentration.

    • Filter all samples through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to confirm baseline separation.

    • Inject the reaction sample.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

References
  • BenchChem. (2025). Technical Support Center: Optimizing the Chemical Synthesis of Sitagliptin.
  • Rosati, C., Piccolo, O., & Petri, A. (2025). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. Catalysts, 15(4), 326. [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide on the Discovery and Synthesis of Sitagliptin, a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor.
  • BenchChem. (2025).
  • Pagar, A. V., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. [Link]

  • Lee, H., et al. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega. [Link]

  • Forgó, P., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules. [Link]

  • Wang, Y., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. [Link]

  • Lee, H., et al. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Publications. [Link]

  • Chiroblock GmbH. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. [Link]

  • Yan, T., et al. (2019). Taking the 'high road' to renewable beta-amino acids. Nature Communications. [Link]

  • Ye, F., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances. [Link]

  • Hansen, K. B., et al. (2005). First-Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin. Organic Process Research & Development. [Link]

  • Hsiao, Y., et al. (2004). A 'Green' Synthesis of Sitagliptin. ResearchGate. [Link]

  • Pagar, A. V., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. PMC. [Link]

  • Tuma, J., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules. [Link]

  • Trost, B. M., & Silverman, S. M. (2014). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. PMC. [Link]

  • Tufvesson, P., et al. (2011). Process considerations for the asymmetric synthesis of chiral amines using transaminases. Biotechnology and Bioengineering. [Link]

  • University of East Anglia. (n.d.). Asymmetric Synthesis. [Link]

  • Hu, J., et al. (2008). Stereoselective synthesis of a-difluoromethyl-b-amino alcohols via nucleophilic difluoromethylation with Me3SiCF2SO2Ph. Tetrahedron Letters. [Link]

  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

  • BenchChem. (2025). Resolving analytical method inconsistencies for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.
  • Google Patents. (n.d.). Process for purifying long chain amino acids.
  • PubChem. (n.d.). 3-Amino-3-(4-fluorophenyl)propanoic acid. [Link]

Sources

Technical Support Center: Crystallization of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid. Each problem is followed by a systematic approach to its resolution, explaining the underlying scientific principles.

Issue 1: No Crystal Formation After Cooling

Question: I have dissolved my (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid sample in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

Answer: This is a common challenge often related to insufficient supersaturation. Supersaturation is the essential driving force for crystallization. Here are several troubleshooting steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[1][2] The microscopic scratches on the glass can provide nucleation sites, which are stable surfaces for the initial formation of crystals.

    • Seeding: If you have a previous batch of crystals, add a single, small seed crystal to the solution.[1][2] This will act as a template for new crystals to grow, bypassing the initial energy barrier for nucleation.

  • Increase Supersaturation:

    • Evaporation: Allow a small amount of the solvent to evaporate by either leaving the flask open to the air for a short period or by passing a gentle stream of an inert gas (like nitrogen or argon) over the surface of the solution. This increases the concentration of the solute.

    • Reduce Solvent Volume: It's possible that too much solvent was used initially.[2] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath or a refrigerator.[2] Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

  • Solvent Consideration:

    • Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble, but which is miscible with the primary solvent. Add the anti-solvent dropwise until the solution becomes slightly turbid, then add a few drops of the good solvent to redissolve the precipitate and allow for slow recrystallization.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Question: My compound is precipitating as an oil or liquid droplets rather than solid crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to liquid-liquid phase separation.

  • Re-dissolve and Dilute: Return the flask to the heat source and add more solvent to dissolve the oil.[1] Then, allow it to cool more slowly. The increased solvent volume will lower the saturation temperature.

  • Slower Cooling: Cool the solution at a much slower rate. Insulate the flask with glass wool or place it in a Dewar flask containing warm water to ensure a gradual temperature decrease. This gives the molecules more time to orient themselves into a crystal lattice.

  • Change Solvent System: The chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures. A solvent in which the compound has slightly lower solubility at elevated temperatures might be a better choice.

  • Purification: Impurities can significantly depress the melting point of a compound and promote oiling out.[3] Consider purifying your sample further using techniques like column chromatography before attempting crystallization.

Issue 3: Crystals Form Too Rapidly, Resulting in a Fine Powder

Question: As soon as I cool my solution, a large amount of fine powder precipitates. How can I obtain larger, higher-quality crystals?

Answer: Rapid precipitation, often called "crashing out," tends to trap impurities within the crystal lattice and results in very small crystals.[1][2] The goal is to slow down the crystal growth process.

  • Increase Solvent Volume: You may have used the minimum amount of solvent to dissolve the compound. Reheat the solution and add a small excess of the solvent (5-10% more).[2] This will keep the compound in solution for a longer period during cooling.

  • Slow Down the Cooling Process: Avoid placing the flask directly in an ice bath from a high temperature. Allow it to cool slowly to room temperature on a benchtop, perhaps insulated, before further cooling.

  • Use a Poorer Solvent: A solvent in which your compound is slightly less soluble will slow down the crystallization rate.

  • Control Nucleation: A high rate of nucleation leads to many small crystals.[3] To minimize this, ensure your crystallization vessel is clean and smooth to avoid excessive nucleation sites.

Issue 4: Low Yield of Recovered Crystals

Question: After filtration, I have a very small amount of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid crystals. How can I improve my yield?

Answer: A low yield can be due to several factors, from using too much solvent to premature filtration.

  • Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent necessary to dissolve your compound.[3]

  • Ensure Complete Cooling: Allow the solution to cool completely. After reaching room temperature, placing the flask in an ice bath for at least 30 minutes can significantly increase the yield by decreasing the solubility of your compound.

  • Second Crop of Crystals: Do not discard the filtrate immediately after the first filtration. Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

  • Solvent Choice: The solubility of your compound in the chosen solvent at low temperatures might still be significant. Re-evaluate your solvent choice to find one where the compound has very low solubility when cold.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the crystallization of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid.

Q1: How do I choose the right solvent for crystallization?

A1: The ideal crystallization solvent should:

  • Dissolve the compound completely when hot.

  • Have low solubility for the compound when cold.

  • Be chemically inert to the compound.

  • Be sufficiently volatile to be easily removed from the crystals.

  • Have a boiling point below the melting point of the compound.

A good starting point is to test the solubility of a small amount of your compound in various solvents at room temperature and with heating. Since (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid is an amino acid, polar solvents like water, short-chain alcohols (methanol, ethanol), or mixtures of these with water are often good candidates.[4][5]

Q2: What is polymorphism and why is it important for my compound?

A2: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[6][7] These different crystalline forms are called polymorphs. Polymorphs have the same chemical composition but different physical properties, such as:

  • Solubility and dissolution rate

  • Melting point

  • Stability and shelf-life

  • Bioavailability

For a pharmaceutical compound, controlling polymorphism is critical as different polymorphs can have different therapeutic effects.[6][8] The formation of a specific polymorph can be influenced by factors like the solvent used, the rate of cooling, and the temperature of crystallization.[9]

Q3: Can I use a solvent mixture for crystallization?

A3: Yes, using a solvent pair is a very common and effective technique.[3] This is particularly useful when no single solvent has the ideal solubility characteristics. The process involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a "poor" or "anti-solvent" in which it is insoluble. The goal is to reach a point of saturation where slow cooling or evaporation will induce crystallization.

Q4: What is the role of pH in the crystallization of this amino acid?

A4: As an amino acid, (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid has both an acidic carboxylic acid group and a basic amino group. The pH of the solution will affect the charge state of the molecule (cationic, zwitterionic, or anionic).[4] The solubility of amino acids is often at a minimum at their isoelectric point (pI), where the net charge is zero. Therefore, adjusting the pH to the pI of the compound can be a powerful method to induce crystallization from an aqueous solution.

Q5: How can I be sure that the crystals I have obtained are the correct compound and are pure?

A5: After crystallization, it is essential to verify the identity and purity of your product. Standard analytical techniques include:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden the melting point range and lower the melting point.

  • Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure of the compound.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of the crystallized material.

  • X-Ray Powder Diffraction (XRPD): This technique is used to identify the specific crystalline form or polymorph of your compound.[9]

III. Visualization of Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common crystallization problems.

Troubleshooting_Crystallization cluster_NoCrystals Troubleshooting: No Crystals cluster_OilingOut Troubleshooting: Oiling Out cluster_FinePowder Troubleshooting: Fine Powder Start Dissolved Compound in Hot Solvent & Cooled Result Observe Outcome Start->Result NoCrystals No Crystals Formed Result->NoCrystals Clear Solution OilingOut Compound Oiled Out Result->OilingOut Liquid Droplets FinePowder Rapid Precipitation (Fine Powder) Result->FinePowder Solid Precipitate GoodCrystals Good Crystals Formed Result->GoodCrystals Well-defined Crystals NC1 Induce Nucleation: - Scratch Flask - Add Seed Crystal NoCrystals->NC1 OO1 Re-dissolve & Add More Solvent OilingOut->OO1 FP1 Increase Solvent Volume FinePowder->FP1 End Isolate & Characterize Crystals GoodCrystals->End NC2 Increase Supersaturation: - Evaporate Solvent - Cool to Lower Temp NC1->NC2 NC3 Add Anti-Solvent NC2->NC3 NC3->Result OO2 Slow Down Cooling Rate OO1->OO2 OO3 Change Solvent System OO2->OO3 OO4 Purify Compound OO3->OO4 OO4->Result FP2 Slow Down Cooling Rate FP1->FP2 FP3 Use a Poorer Solvent FP2->FP3 FP3->Result

Caption: A decision-making workflow for troubleshooting common crystallization issues.

IV. References

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. Retrieved from [Link]

  • Taylor & Francis Online. (2008, October 4). Full article: Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Retrieved from [Link]

  • Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Retrieved from [Link]

  • Jagiellonian Centre of Innovation. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]

  • Western University. (2020, October 14). Experimental and Numerical Study of Polymorphism in Crystallization Processes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Peertechz Publications. (2016, September 30). Important Factors Influencing Protein Crystallization. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (2021, February 28). Crystallisation. Retrieved from [Link]

  • MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Retrieved from [Link]

  • ResearchGate. (2026, February 5). Control of Polymorphism in Crystallization of Amino Acid | Request PDF. Retrieved from [Link]

  • Spingler, B. Guide for crystallization. Retrieved from [Link]

  • ACS Publications. (2007, March 27). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Retrieved from [Link]

  • Google Patents. US5118815A - Method for crystallization of amino acids. Retrieved from

  • PMC. (2008, April 18). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Retrieved from [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Wiley-VCH. 3. Retrieved from [Link]

  • ResearchGate. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Retrieved from [Link]

  • Organic Syntheses. pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). Retrieved from [Link]

  • University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]

Sources

Technical Support Center: Preventing Racemization in Chiral Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Maintaining stereochemical integrity during peptide and chiral amino acid synthesis is a critical quality attribute in drug development. This guide provides mechanistic insights, troubleshooting steps, and self-validating protocols to help researchers and scientists eliminate epimerization and racemization in their synthetic workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I am observing significant epimerization of my C-terminal amino acid during the coupling step. What is the root cause? A1: The primary cause of racemization during the activation of a carboxylic acid is the formation of an 1 oxazol-5(4H)-one (oxazolone) intermediate[1]. When the carboxyl group is activated (e.g., forming an O-acylisourea), the oxygen atom of the adjacent N-acyl carbonyl can intramolecularly attack the activated carbon. This forms a 5-membered oxazolone ring 2[2]. The alpha-proton of this ring is highly acidic; any base in the reaction mixture (such as DIPEA or even the coupling additive) can abstract it, forming an achiral enolate 3[3]. Upon reprotonation, the stereocenter is scrambled, leading to a mixture of D- and L-epimers upon subsequent aminolysis 1[1].

OxazoloneMechanism AA Activated Amino Acid (Chiral Center Intact) Oxazolone Oxazol-5(4H)-one Intermediate AA->Oxazolone Intramolecular Attack PeptideL Desired L-Peptide AA->PeptideL Direct Aminolysis (Fast) Enolate Achiral Enolate (Loss of Stereocenter) Oxazolone->Enolate Base-Catalyzed Deprotonation Oxazolone->PeptideL Aminolysis PeptideD Epimerized D-Peptide Oxazolone->PeptideD Aminolysis Enolate->Oxazolone Reprotonation (Racemic mixture)

Pathway of base-catalyzed oxazolone formation leading to amino acid epimerization.

Q2: How do standard protecting groups prevent this oxazolone pathway? A2: The choice of N-alpha protection is your first line of defense. Urethane-type (carbamate) protecting groups—such as Fmoc, Boc, and Cbz—effectively suppress oxazolone formation 4[4]. The alkoxy oxygen of the urethane group donates electron density into the carbonyl system via resonance. This significantly reduces the electrophilicity and nucleophilicity of the carbonyl oxygen, preventing it from attacking the activated carboxylate 5[5]. Consequently, the oxazolone ring cannot form, preserving the chiral integrity of the amino acid 6[6].

Q3: Even with Fmoc chemistry, I am seeing racemization when using HATU/DIPEA for difficult sequences. What coupling reagents should I switch to? A3: Uronium/aminium reagents like HATU require a strong tertiary base (like DIPEA) to function, which can induce direct alpha-proton abstraction or promote base-catalyzed oxazolone formation if pre-activation times are too long 2[2]. To troubleshoot this, we strongly recommend switching to a DIC/OxymaPure coupling system. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly reactive, non-explosive acidic additive 7[7]. It reacts rapidly with the DIC-activated amino acid to form an Oxyma ester intermediate. This intermediate undergoes aminolysis much faster than the competing racemization pathways 8[8]. Furthermore, because DIC does not require an exogenous tertiary base, the overall basicity of the reaction is lowered, directly shutting down the enolization pathway 9[9].

Q4: How should I handle notoriously racemization-prone residues like Histidine and Cysteine? A4:

  • Histidine: The imidazole pi-nitrogen in the side chain can intramolecularly promote the enolization of active esters 4[4]. To prevent this, use N(pi)-protection. Switching from Fmoc-His(Trt)-OH to Fmoc-His(MBom)-OH restricts the pi-nitrogen's participation, dropping epimerization rates from ~7.8% down to <0.5% 4[4].

  • Cysteine: Cysteine is highly susceptible to base-mediated activation (e.g., phosphonium or uronium reagents) [[6]](6]. You must avoid microwave heating and strictly use carbodiimide activation (DIC/OxymaPure) with zero pre-activation time 9[9].

Part 2: Quantitative Data & Reagent Comparison

To highlight the causality behind reagent selection, the table below summarizes the racemization rates of various coupling additives during the solid-phase incorporation of Fmoc-His(Trt)-OH to form the model peptide H-Gly-His-Phe-NH2 9[9].

Coupling SystemAdditive TypeD/L Epimerization (%)Safety / Handling
DIC / HOBt Benzotriazole5.1%Explosive hazard; heavily regulated 8[8]
DIC / HOAt Azabenzotriazole1.9%Explosive hazard; expensive 10[10]
DIC / OxymaPure Oxime3.0%Non-explosive; green alternative 7[7]
DIC / Oxyma-B Oxime-Pyrimidine1.0%Non-explosive; superior chiral retention 9[9]

Insight: While HOAt provides excellent suppression, Oxyma-B and OxymaPure offer comparable or superior stereochemical retention without the explosive risks associated with benzotriazoles 8[8].

Part 3: Self-Validating Experimental Protocol

Standard Operating Procedure: Racemization-Free Peptide Coupling using DIC/OxymaPure

This protocol is designed as a self-validating system. By eliminating pre-activation and omitting strong tertiary bases, the conditions inherently prevent the kinetic pathways that lead to racemization 2[2].

Materials Required:

  • Fmoc-protected amino acid (3.0 equivalents relative to resin loading)

  • OxymaPure (3.0 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)

  • Dimethylformamide (DMF) (Peptide synthesis grade)

  • Optional: 2,4,6-Collidine (4.0 equivalents) for extremely sterically hindered couplings 2[2].

Step-by-Step Methodology:

  • Resin Preparation: Ensure the solid-phase resin has been fully Fmoc-deprotected (e.g., using 20% piperidine in DMF) and thoroughly washed (5x DMF, 5x DCM) to remove all residual base 2[2]. Self-Validation Check: A positive Kaiser test confirms free amines.

  • In-Situ Activation Mixture: In a clean, dry vial, dissolve the Fmoc-amino acid (3 eq.) and OxymaPure (3 eq.) in a minimal volume of DMF (typically 0.1 M concentration) [[9]](9].

  • Base Addition (Conditional): If coupling a difficult sequence, add 2,4,6-Collidine (4 eq.) to the mixture. Crucial: Do not use DIPEA or TEA, as their strong basicity promotes enolization.2[2]

  • Coupling Initiation: Add DIC (3 eq.) to the vial and immediately transfer the entire mixture to the resin vessel 2[2]. Causality Note: Omitting a pre-activation step ensures that the highly reactive Oxyma ester is consumed by the resin-bound amine before oxazolone conversion can occur 9[9].

  • Reaction: Agitate the reaction mixture at room temperature for 1 to 2 hours. Warning: Do not apply microwave heating when coupling Cys or His derivatives, as thermal energy drastically accelerates racemization 6[6].

  • Washing: Drain the reaction mixture and wash the resin thoroughly (5x DMF, 5x DCM). Self-Validation Check: A negative Kaiser test confirms complete amide bond formation.

ProtocolWorkflow Start Fmoc-Deprotected Resin Mix Dissolve AA + OxymaPure in DMF (3 eq each) Start->Mix AddBase Add 2,4,6-Collidine (Optional, for difficult seqs) Mix->AddBase AddDIC Add DIC (3 eq) Immediately before coupling AddBase->AddDIC Couple React at Room Temp (Avoid Microwave for Cys/His) AddDIC->Couple Prevent pre-activation Wash Wash Resin (DMF/DCM) Couple->Wash End Racemization-Free Peptide Wash->End

Step-by-step workflow for racemization-suppressed peptide coupling using DIC and OxymaPure.

References
  • [7] Title: Oxyma as an additive in green solid-phase peptide synthesis. Source: biosyn.com. URL: [Link]

  • [8] Title: OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Source: peptidechemistry.org. URL: [Link]

  • [4] Title: Advances in Fmoc solid‐phase peptide synthesis. Source: nih.gov. URL:[Link]

  • [6] Title: Advances in Fmoc solid-phase peptide synthesis. Source: semanticscholar.org. URL:[Link]

  • [10] Title: Understanding OxymaPure as a Peptide Coupling Additive. Source: acs.org. URL: [Link]

  • [1] Title: Epimerisation in Peptide Synthesis. Source: mdpi.com. URL:[Link]

  • [3] Title: Kinetics of Racemization and Hydrolysis of Oxazol-5(4H)-ones. Source: rsc.org. URL: [Link]

  • [9] Title: Peptide/Amide bond Synthesis – OxymaPure®. Source: oxymapure.com. URL: [Link]

  • [5] Title: Overview of Custom Peptide Synthesis. Source: peptide2.com. URL:[Link]

Sources

optimizing coupling conditions for fluorinated amino acids in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Mission: To provide precision engineering solutions for the incorporation of fluorinated amino acids into peptide sequences. This guide addresses the unique kinetic and thermodynamic challenges posed by the electron-withdrawing nature and steric bulk of fluorine atoms.

Module 1: The Kinetics of Fluorine (Theory & Mechanism)

The "Fluorine Dilemma": Incorporating fluorinated amino acids (F-AAs) introduces two competing antagonistic forces that disrupt standard SPPS protocols:

  • Electronic Activation (The Racemization Trap): Fluorine is the most electronegative element. When present on an amino acid side chain (especially at the

    
    -position, e.g., 
    
    
    
    -trifluoromethylalanine), the inductive effect pulls electron density away from the
    
    
    -carbon. This significantly lowers the pKa of the
    
    
    -proton, making it highly acidic. In the presence of standard bases (DIEA/NMM), this proton is easily abstracted, leading to rapid racemization via the oxazolone mechanism.
  • Steric Shielding (The Coupling Barrier): Bulky fluorinated groups (e.g., pentafluorophenylalanine,

    
    -Phe) create a "hydrophobic wall" around the nucleophilic amine or the activated carboxylate, drastically slowing down the acylation rate.
    

The Engineering Conundrum:

  • To overcome steric hindrance , you typically need stronger activation (e.g., HATU).

  • To prevent racemization (due to electronic effects), you need weaker bases and milder activation.

Visualization: The Racemization Risk Pathway

The following diagram illustrates why standard HBTU/DIEA protocols often fail with F-AAs.

RacemizationMechanism F_AA Fluorinated AA (EWG Effect) AlphaProton Acidic α-Proton (Low pKa) F_AA->AlphaProton Inductive Pull Base Strong Base (DIEA/NMM) Base->AlphaProton Abstracts H+ Oxazolone Oxazolone Intermediate AlphaProton->Oxazolone Cyclization Enolization Enolization (Loss of Chirality) Oxazolone->Enolization Resonance Racemate Racemic Mixture (DL-Peptide) Enolization->Racemate Irreversible

Caption: The inductive effect of fluorine facilitates


-proton abstraction by bases, driving the pathway toward irreversible racemization via oxazolone formation.[1][2][3][4][5]

Module 2: The "Safe" Protocol (Racemization Suppression)

Scenario: You are incorporating highly electron-deficient residues (e.g.,


-Alanine, difluoro-Proline) where stereochemical integrity is the primary concern.

The Solution: Base-Free or Weak-Base Activation Avoid HBTU/HATU with DIEA. Instead, utilize carbodiimide chemistry enhanced with Oxyma Pure.[6] This method maintains an acidic-to-neutral pH during activation, preserving the chiral center.

Protocol A: DIC / Oxyma Pure (The Gold Standard)
ParameterSpecificationReason
Reagents DIC (Diisopropylcarbodiimide) + Oxyma PureOxyma acts as a superior nucleophile to HOBt, suppressing racemization while maintaining high reactivity [1].[2][6]
Stoichiometry 1:1:1 (AA : DIC : Oxyma)Excess base is strictly prohibited.
Solvent DMF (or NMP for >10 mers)NMP improves swelling but DMF is standard for solubility.
Temperature Room Temperature (RT) CRITICAL: Do NOT heat microwave >50°C. Heat accelerates racemization exponentially for F-AAs [2].
Pre-activation 2-3 minutesAllows formation of the active ester without prolonged exposure to potential basic impurities.

Step-by-Step Workflow:

  • Dissolve Fluorinated AA (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.

  • Add DIC (3.0 eq) to the mixture.

  • Immediately add the activated solution to the resin-bound free amine.

  • Agitate for 60–120 minutes at RT.

  • Wash: DMF (3x), DCM (3x), DMF (3x).

Module 3: The "Power" Protocol (Steric Hindrance)

Scenario: You are coupling a bulky residue (e.g.,


-Phe) or coupling onto a bulky fluorinated residue. The Kaiser test remains positive after Protocol A.

The Solution: Collidine-Buffered HATU If DIC/Oxyma fails, you must use a stronger uronium/aminium salt (HATU or COMU). However, you must replace DIEA (pKa ~10.5) with TMP (2,4,6-Trimethylpyridine / Collidine) (pKa ~7.4). Collidine is sterically hindered and less basic, sufficient to activate the reagent but too bulky/weak to easily abstract the


-proton [3].
Protocol B: HATU / Collidine (The "Bulky" Fix)
ParameterSpecificationReason
Reagents HATU + Collidine (TMP)HATU provides maximum acylation power; Collidine minimizes base-catalyzed racemization.
Stoichiometry 1 : 0.95 : 2 (AA : HATU : Base)Slight deficit of HATU prevents capping of the resin by the reagent itself.
Microwave Permitted (Max 50°C, 15W)Controlled energy helps overcome the steric wall of the fluorine cluster.

Step-by-Step Workflow:

  • Dissolve Fluorinated AA (3.0 eq) in DMF.

  • Add HATU (2.85 eq) - Note the slight deficit.

  • Add Collidine (6.0 eq).

  • Add mixture to resin immediately.

  • Microwave Step: Ramp to 50°C over 2 min; hold for 10 min.

  • Wash: DMF (4x) to remove the harder-to-wash Collidine salts.

Module 4: Troubleshooting Decision Matrix

Issue: "I don't know which protocol to start with."

Use this logic flow to determine the starting conditions for your specific fluorinated building block.

DecisionTree Start Start: Select Fluorinated AA IsBulky Is the side chain bulky? (e.g., F5-Phe, CF3-Val) Start->IsBulky IsAcidic Is the α-proton highly acidic? (e.g., α-CF3, β-CF3) IsBulky->IsAcidic No ProtocolB Protocol B: HATU / Collidine (Max 50°C) IsBulky->ProtocolB Yes (Sterics dominate) ProtocolA Protocol A: DIC / Oxyma Pure (Room Temp) IsAcidic->ProtocolA Yes (Racemization risk) IsAcidic->ProtocolA No (Standard F-AA) DoubleCouple Double Coupling Required? (Check Chloranil Test) ProtocolA->DoubleCouple ProtocolB->DoubleCouple

Caption: Logic flow for selecting coupling conditions. Prioritize Protocol A for electronic risks and Protocol B for steric challenges.

FAQ: Frequently Asked Questions

Q: My fluorinated amino acid is not dissolving in DMF. What now? A: Fluorinated domains are hydrophobic and "fluorous-philic."

  • Try NMP: It often solvates hydrophobic residues better than DMF.

  • Add HFIP: Adding 10-20% Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) to the coupling mixture can disrupt aggregation and improve solubility of F-AAs. Note: If using HFIP, stick to DIC/Oxyma; avoid HATU as the alcohol can interfere.

Q: The Kaiser test is ambiguous (reddish-brown instead of blue). A: Fluorinated residues and Proline analogs often yield false negatives or ambiguous colors in the Kaiser test because they lack a primary amine or the electronic environment affects the dye.

  • Solution: Use the Chloranil Test (for secondary amines) or the TNBS Test . For definitive confirmation, perform a micro-cleavage and check via LC-MS.

Q: Can I use COMU instead of HATU? A: Yes, and it is often preferred. COMU is based on the Oxyma structure (unlike HATU which is benzotriazole-based). It offers the high reactivity of uronium salts with the lower racemization profile of Oxyma [4]. Use it with Collidine (Protocol B) for the best balance of power and safety.

Q: I see a +18 mass shift in my MS. What happened? A: This is likely Aspartimide formation or hydrolysis, but if you are using HATU, it could be a guanidinylation byproduct (though usually +42 or similar depending on the adduct). However, with F-AAs, ensure your deprotection times (Piperidine) are not too long. Electron-withdrawing groups can make adjacent peptide bonds more susceptible to base-catalyzed hydrolysis or side reactions.

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. [Link]

  • Collins, J.M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters. [Link]

  • Carpino, L.A., et al. (2002). The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. The Journal of Organic Chemistry. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

Sources

Technical Support Center: Fluorinated Compound Assay Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Poor Solubility and Aggregation of Fluorinated Compounds in Assays Role: Senior Application Scientist Status: Active Guide

Introduction: The "Fluorous" Paradox in Drug Discovery

Fluorine is a "magic bullet" in medicinal chemistry, often improving metabolic stability and potency.[1][2][3] However, it introduces unique physicochemical challenges known as the Fluorous Effect .

Unlike standard lipophilic compounds, highly fluorinated molecules can exhibit fluorous segregation —they are not only hydrophobic (water-hating) but can also be somewhat lipophobic (fat-hating), preferring to self-aggregate rather than dissolve in standard organic solvents or aqueous buffers. This leads to three critical assay failures:

  • Compound "Crash-Out": Rapid precipitation upon dilution.

  • Surface Adsorption: High affinity for polypropylene (plasticware).

  • False Positives: Colloidal aggregation scattering light or sequestering enzymes.

This guide provides the technical protocols to troubleshoot and resolve these issues.

Part 1: Troubleshooting Logic & Diagnostics

Q: How do I know if my assay failure is due to solubility or actual inactivity?

A: You must distinguish between thermodynamic insolubility (it will never dissolve) and kinetic instability (it dissolved in DMSO but crashed in buffer). Use this diagnostic logic tree:

SolubilityLogic Start Assay Signal Loss / High Variation Step1 Check DMSO Stock (10mM) Start->Step1 Decision1 Visible Precipitate? Step1->Decision1 Step2 Perform Nephelometry / DLS in Assay Buffer Decision1->Step2 No Result1 Stock Failure: Use Cosolvent (TFE/HFIP) Decision1->Result1 Yes Decision2 High Scattering? Step2->Decision2 Step3 Test Plastic Adsorption (Glass vs. PP) Decision2->Step3 No Result2 Colloidal Aggregation: Add Detergent (0.01% Triton) Decision2->Result2 Yes Result3 Surface Adsorption: Switch to Acoustic Dispensing Step3->Result3

Figure 1: Diagnostic workflow for identifying the root cause of fluorinated compound assay failure.

Part 2: The "Crash-Out" (Precipitation)

Q: My fluorinated compounds precipitate immediately when I dilute DMSO stock into the assay buffer. How do I fix this?

The Mechanism: This is often a "solvent shock." When a hydrophobic fluorinated compound in 100% DMSO hits 100% water, the local concentration exceeds the solubility limit before mixing occurs.

The Solution: Intermediate Solvent Shifting Do not jump from 100% DMSO to 0% DMSO. Use an intermediate dilution step with a "bridge solvent" like Propylene Glycol or PEG-400, or a serial dilution within DMSO before the final buffer step.

Protocol: The "Bridge" Dilution Method

StepStandard (Risky)Optimized (Bridge Method)
1. Stock 10 mM in 100% DMSO10 mM in 100% DMSO
2. Intermediate N/A (Direct to Buffer)Dilute 1:10 into 50% DMSO / 50% Propylene Glycol
3. Final Assay 1:100 into Buffer (1% DMSO final)Dilute 1:10 into Buffer (0.5% DMSO / 0.5% PG final)
Outcome Local supersaturation -> PrecipitateGradual polarity shift -> Stable Solution

Expert Insight: For highly recalcitrant fluorinated compounds, consider Cyclodextrins . 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the hydrophobic fluorinated tail, shielding it from water while maintaining solubility.

  • Recommendation: Add 0.1% - 0.5% HP-β-CD to your assay buffer before adding the compound.

Part 3: Surface Adsorption (The "Sticky" Problem)

Q: I see low potency (high IC50) and high variation between replicates. Is the compound sticking to the plate?

The Mechanism: Fluorinated moieties (especially trifluoromethyl, -CF3, and perfluoro-chains) are extremely hydrophobic and lipophobic. Standard Polypropylene (PP) and Polystyrene (PS) plates are hydrophobic. The compound binds to the plastic walls rather than the target protein. This is Non-Specific Binding (NSB) .

The Solution: Acoustic Dispensing & Low-Binding Surfaces

1. Labware Selection Guide

MaterialSuitability for Fluorinated DrugsNotes
Standard PP/PS 🔴 PoorHigh adsorption risk. Avoid for storage.
Low-Binding (LBS) 🟡 ModerateSurface treated, but fluorine may still penetrate.
Glass-Coated / Quartz 🟢 ExcellentInert, but expensive and fragile.
Cyclic Olefin Copolymer (COC) 🟢 GoodBetter optical clarity and lower binding than PS.

2. The Acoustic Ejection Workflow (Contactless) Traditional pipette tips are made of polypropylene. As you transfer the compound, it sticks to the inside of the tip. By the time you dispense, you may have lost 50% of the actual mass.

  • Protocol: Use an Acoustic Liquid Handler (e.g., Labcyte Echo). This uses sound waves to eject droplets directly from the source plate to the assay destination without tips.

AcousticTransfer Source Source Plate (High Concentration) Droplet Nanoliter Droplet (No Tip Contact) Source->Droplet Ejection Transducer Acoustic Transducer (Sound Energy) Transducer->Source Energy Pulse Dest Assay Plate (Buffer + Protein) Droplet->Dest Flight Path

Figure 2: Acoustic droplet ejection eliminates tip-based adsorption losses.

Part 4: False Positives (Aggregation)

Q: My compound shows activity against every target (promiscuous inhibition). Why?

The Mechanism: Fluorinated compounds often form colloidal aggregates at micromolar concentrations. These microscopic oil droplets sequester enzymes (inhibiting them non-specifically) or scatter light in optical assays, leading to false readouts.

The Solution: The Detergent Challenge Colloidal aggregates are sensitive to detergents. True ligand-protein binding is usually not.

Protocol: The Detergent Sensitivity Test

  • Run your assay under standard conditions to determine IC50.

  • Repeat the assay adding 0.01% v/v Triton X-100 (or Tween-20) to the buffer.

  • Analysis:

    • IC50 shifts significantly (>5-fold) or activity disappears: The compound was aggregating. The detergent broke up the colloid. (False Positive).

    • IC50 remains stable: The activity is likely genuine.

Part 5: Advanced Protocol - Solubility Limit Determination

Before running expensive screens, determine the Kinetic Solubility Limit of your fluorinated library.

Method: Laser Nephelometry Nephelometry measures the scattering of light by particles in suspension.

  • Preparation: Prepare a 2-fold serial dilution of the compound in DMSO (e.g., 10 mM down to 10 µM).

  • Transfer: Transfer 1 µL of each stock into 99 µL of Assay Buffer in a clear-bottom UV-transparent plate.

  • Read: Measure light scattering (Nephelometry unit) or Absorbance at 650 nm (turbidity) immediately.

  • Data Analysis: Plot Concentration (X) vs. Scattering Signal (Y).

  • Threshold: The point where the signal deviates from the baseline is your Solubility Limit . Do not screen above this concentration.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Di, L., & Kerns, E. H. (2006).[4] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • EPA Report. (2022). Leaching of PFAS in Fluorinated Packaging.[5][6] United States Environmental Protection Agency.

  • Comley, J. (2009). Acoustic Dispensing – The Future of Liquid Handling? Drug Discovery World.

Sources

Technical Support Center: Synthesis of 3,4-Difluorophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for the synthesis of 3,4-difluorophenylalanine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, side reactions, and optimization strategies in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. We diagnose the likely causes and provide actionable solutions.

Issue 1: Low Yield in the Azlactone Condensation Step

Question: I am performing an Erlenmeyer-Plöchl reaction with 3,4-difluorobenzaldehyde and N-acetylglycine to form the azlactone intermediate, but my yields are consistently below 50%. What's going wrong?

Answer: This is a common bottleneck. Low yields in the azlactone formation step typically stem from three primary factors: suboptimal reaction conditions, purity of starting materials, or inefficient water removal.

  • Causality: The Erlenmeyer-Plöchl reaction is a condensation reaction that produces water as a byproduct. The reaction is reversible, and the presence of water can drive the equilibrium back towards the starting materials. Furthermore, the electron-withdrawing nature of the two fluorine atoms on the benzaldehyde can decrease its reactivity compared to non-fluorinated analogs.[1]

  • Troubleshooting Protocol:

    • Reagent Purity: Ensure your 3,4-difluorobenzaldehyde is free of the corresponding benzoic acid. Acidic impurities can interfere with the basic conditions often used. Use freshly opened or purified acetic anhydride and sodium acetate.

    • Water Removal: This is critical. Acetic anhydride serves as both the acetylating agent and a dehydrating agent. Ensure you are using a sufficient excess (typically 2-3 equivalents relative to the aldehyde). For larger-scale reactions, consider setting up the reaction with a Dean-Stark trap if using a solvent like toluene to physically remove water as it forms.

    • Temperature Control: The reaction requires heat to proceed efficiently, typically in the range of 80-100 °C. However, excessive temperatures can lead to polymerization and the formation of tar-like side products. Monitor the reaction color; a deep red or black mixture indicates decomposition.

  • Workflow Diagram: Diagnosing Low Azlactone Yield

    G start Low Yield in Azlactone Formation check_reagents 1. Verify Reagent Purity (Aldehyde, Acetic Anhydride) start->check_reagents reagents_ok Purity Confirmed check_reagents->reagents_ok  Yes reagents_bad Impurity Detected check_reagents->reagents_bad  No check_conditions 2. Assess Reaction Conditions temp Is Temperature Optimal? (80-100 °C) check_conditions->temp reagents_ok->check_conditions purify Purify/Replace Reagents reagents_bad->purify purify->check_reagents water Is Water Removal Efficient? temp->water  Yes temp_bad Adjust Temperature temp->temp_bad  No water_bad Increase Acetic Anhydride Excess or Use Dean-Stark water->water_bad  No outcome Yield Improved water->outcome  Yes temp_bad->outcome water_bad->outcome

Issue 2: Poor Enantioselectivity in Asymmetric Hydrogenation

Question: I've synthesized the (Z)-2-acetamido-3-(3,4-difluorophenyl)acrylate precursor. However, after asymmetric hydrogenation using a Rhodium-based catalyst, my enantiomeric excess (ee) is much lower than the literature suggests. Why is this happening?

Answer: Achieving high enantioselectivity is paramount for pharmaceutical applications. A drop in ee % is almost always linked to the catalyst, the substrate, or the reaction environment. The synthesis of fluorinated phenylalanines often employs transition-metal-catalyzed asymmetric hydrogenation for this stereocontrol. [2]

  • Causality & Expert Insights:

    • Catalyst Integrity: Chiral phosphine ligands (e.g., DuPhos, Me-BoPhoz) are sensitive to oxidation. [2]Exposure to air can damage the ligand, leading to a loss of stereocontrol and the formation of a racemic mixture. The catalyst precursor itself ([Rh(COD)₂]BF₄) must also be of high purity.

    • Substrate Quality: The presence of geometric isomers (the (E)-isomer of your acrylate) can significantly impact enantioselectivity. While some syntheses report high (Z)-selectivity, this must be confirmed. [3]Additionally, impurities in the substrate can act as catalyst poisons.

    • Hydrogen Pressure & Purity: Insufficient hydrogen pressure can lead to a slow reaction and potential side reactions. Ensure your hydrogen source is of high purity (99.999% or better) and that the system is free of leaks. Oxygen is a potent inhibitor of these catalytic systems.

    • Solvent Choice: The solvent must be rigorously degassed and anhydrous. Protic solvents like methanol are common, but any residual water or oxygen can be detrimental.

  • Troubleshooting Summary Table

SymptomPotential CauseRecommended Action & Validation
Low ee% (<90%) 1. Catalyst (Ligand) OxidationHandle chiral ligands and prepare the active catalyst in an inert atmosphere (glovebox).
2. Substrate ImpurityConfirm the geometric purity of the acrylate precursor via ¹H NMR (check for (E)-isomer). Recrystallize if necessary.
3. Oxygen/Moisture ContaminationUse anhydrous, degassed solvents. Purge the reaction vessel thoroughly with argon or nitrogen before adding hydrogen.
Slow or Stalled Reaction 1. Insufficient Hydrogen PressureCheck for leaks in the hydrogenation apparatus. Ensure the pressure is maintained at the recommended level for your specific catalyst system.
2. Catalyst PoisoningAnalyze starting materials for potential poisons (e.g., sulfur or halide impurities). Increase catalyst loading as a diagnostic test.
Issue 3: Formation of Isomeric Impurities

Question: After my synthesis and purification, NMR and LC-MS analysis show an additional difluorophenylalanine isomer. How is this possible, and how can I remove it?

Answer: The presence of isomeric impurities is a frustrating and common problem that almost always traces back to the purity of your initial starting material, in this case, 3,4-difluorobenzaldehyde.

  • Causality: Commercial 3,4-difluorobenzaldehyde can contain small amounts of other isomers, such as 2,3-difluoro- or 3,5-difluorobenzaldehyde. These isomers will proceed through the reaction sequence alongside your main starting material, ultimately producing the corresponding isomeric amino acid. Because these isomers have very similar physical properties (polarity, pKa, molecular weight), they are often extremely difficult to remove by standard silica gel chromatography. []

  • Mitigation and Purification Strategy:

    • Source Material Validation (Prevention): Before starting the synthesis, rigorously check the purity of your 3,4-difluorobenzaldehyde by GC-MS or ¹⁹F NMR. If isomeric impurities are detected, purify the aldehyde by distillation or crystallization first.

    • Enzymatic Resolution (Removal): One of the most effective methods for separating enantiomers and some closely related isomers is enzymatic resolution. [5]For example, after forming the racemic N-acetyl amino acid, an acylase enzyme can be used to selectively hydrolyze one enantiomer (e.g., the L-enantiomer) to the free amino acid, leaving the other (D-enantiomer) as the N-acetyl derivative. These two products now have different charge states and solubilities, making them much easier to separate.

    • Selective Crystallization (Removal): Sometimes, diastereomeric salt formation can be used. By reacting your racemic final product with a chiral acid or base (e.g., tartaric acid or (R)-1-phenylethylamine), you form two diastereomeric salts with different solubilities, allowing one to be crystallized preferentially. [6]

  • Diagram: Origin of Isomeric Impurities

    G cluster_0 Starting Material cluster_1 Reaction Sequence cluster_2 Final Product Mixture A 3,4-Difluorobenzaldehyde (Desired) C Synthesis Steps (Azlactone, Hydrogenation, Hydrolysis) A->C B 3,5-Difluorobenzaldehyde (Impurity) B->C D 3,4-Difluorophenylalanine (Product) C->D E 3,5-Difluorophenylalanine (Isomeric Impurity) C->E

    Caption: Isomeric impurities in the starting material carry through the synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3,4-difluorophenylalanine? The most frequently cited and scalable method starts from 3,4-difluorobenzaldehyde and utilizes an Erlenmeyer-Plöchl reaction to form an azlactone intermediate. This is then opened to form an α,β-unsaturated acid derivative, which undergoes asymmetric hydrogenation to set the stereocenter, followed by deprotection to yield the final amino acid. [2][3]This approach offers a good balance of efficiency and stereocontrol.

Q2: I need to synthesize the D-isomer. How do I adapt the asymmetric hydrogenation protocol? To obtain the D-isomer (the (R)-enantiomer), you must use the opposite enantiomer of the chiral ligand in your asymmetric hydrogenation step. For example, if you used a (S,S)-ligand to produce the L-amino acid, you would switch to the corresponding (R,R)-ligand to produce the D-amino acid. The rest of the reaction conditions (solvent, pressure, temperature) generally remain the same. It is crucial to verify that both enantiomers of your chosen ligand are commercially available or synthetically accessible. [7] Q3: Are there any specific safety considerations when working with fluorinating agents or fluorinated compounds? While the synthesis of 3,4-difluorophenylalanine itself does not typically involve direct fluorination steps (as the fluorine is already on the starting material), general safety for organofluorine chemistry should be observed. Some fluorinating agents used in other contexts, like elemental fluorine (F₂) or HF-pyridine, are extremely hazardous and require specialized equipment and training. [1]For this synthesis, the primary hazards are associated with standard organic synthesis: handling flammable solvents, corrosive reagents like acids and bases, and working under pressure during hydrogenation. Always consult the Safety Data Sheet (SDS) for each reagent and perform a risk assessment before beginning work.

Q4: My final product is difficult to purify by column chromatography. What are my options? Amino acids are zwitterionic and often behave poorly on standard silica gel. Purification strategies typically involve:

  • Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids from neutral or differently charged impurities. [8]2. Recrystallization: If the product is obtained in high enough purity (>95%), recrystallization from a suitable solvent system (e.g., water/ethanol or water/isopropanol) is an excellent way to obtain highly pure, crystalline material.

  • Reverse-Phase HPLC: For small-scale purification or for generating highly pure analytical samples, preparative reverse-phase HPLC is a powerful tool. [9]A common mobile phase is a gradient of water and acetonitrile with a small amount of trifluoroacetic acid (TFA).

References

  • Burke, A. J. (2004). Enantioselective synthesis of (S)-3-carboxy-4-((carboxy)difluoromethyl)phenylalanine in protected form and its incorporation into a PTP-1B-directed tripeptide. Chemical Biology & Drug Design, 1(4), 626-633. [Link]

  • Al-Harrasi, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1096. [Link]

  • Verde, S., et al. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine. Scientific Reports, 6, 27411. [Link]

  • Al-Harrasi, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

  • Amanote. (n.d.). Enantioselective Synthesis of Protected L-4-[Sulfonamido(difluoromethyl)]phenylalanine. ResearchGate. [Link]

  • Lin, C.-Y., et al. (2024). Recent Advances in Three-Component Synthesis of Difluorinated Compounds. Chemistry – An Asian Journal. [Link]

  • Mebarki, N., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry. [Link]

  • Maltarone, G., et al. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. MDPI. [Link]

  • Pharmaceutical Technology. (2014). Fluorination Remains Key Challenge in API Synthesis. Pharmaceutical Technology, 38(2). [Link]

  • ResearchGate. (n.d.). Fluorinated phenylalanines: Synthesis and pharmaceutical applications. ResearchGate. [Link]

  • O’Hagan, D. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105, 7487-7503. [Link]

  • ResearchGate. (n.d.). Synthesis of Fluorinated Amino Acids. ResearchGate. [Link]

  • Eyal, A. M., & Canari, R. (1986). Purification of L-phenylalanine. U.S.
  • Wang, M., et al. (2011). Synthesis and comparative biological evaluation of L- and D-isomers of 18F-labeled fluoroalkyl phenylalanine derivatives as tumor imaging agents. Nuclear Medicine and Biology, 38(4), 519-528. [Link]

Sources

Technical Support Center: Recrystallization of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An advanced guide to navigating the challenges of purifying (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid, a critical chiral building block in pharmaceutical synthesis. This technical support center provides in-depth troubleshooting and practical FAQs to enhance yield, purity, and crystal quality during recrystallization.

As a Senior Application Scientist, this guide is designed to move beyond basic protocols. It addresses the nuanced challenges encountered in the lab when purifying this specific fluorinated β-amino acid, focusing on the "why" behind each step to empower you to make informed decisions.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My compound "oils out" instead of forming crystals upon cooling. What's happening and how do I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This is typically because the solution becomes supersaturated at a temperature above the melting point of your compound (or its eutectic mixture with the solvent). The high concentration of impurities can also depress the melting point, exacerbating this issue.[1]

Immediate Corrective Actions:

  • Re-heat and Dilute: Place the flask back on the heat source until the oil redissolves completely. Add a small additional volume (1-5%) of the hot solvent to slightly decrease the saturation level.[2] If using a mixed-solvent system, add more of the "good" solvent in which the compound is more soluble.

  • Drastically Reduce Cooling Rate: Do not place the flask directly on the bench or in an ice bath. Allow it to cool very slowly. You can insulate the flask by placing it on a cork ring or wrapping it in glass wool to let it cool over several hours. This gives the molecules sufficient time to orient themselves into an ordered crystal lattice.[1][3]

  • Lower the Solution Temperature: If possible, select a solvent or solvent system with a lower boiling point to ensure the solution temperature drops below the compound's melting point before saturation is reached.[1]

Question 2: The solution has cooled to room temperature, and even after being in an ice bath, no crystals have formed. What are my next steps?

Answer:

A lack of crystal formation despite cooling usually points to one of two issues: either the solution is not sufficiently supersaturated, or the nucleation process is kinetically hindered.[3]

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[4]

    • Seeding: If you have a small crystal of the pure product, add it to the solution. A seed crystal provides a perfect template for further crystallization, bypassing the initial nucleation energy barrier.[4][5]

  • Increase Supersaturation:

    • Evaporation: If nucleation techniques fail, it's highly likely you've used too much solvent.[3] Gently heat the solution to boil off a portion of the solvent, thereby increasing the solute concentration. Allow it to cool again.

    • Anti-Solvent (for mixed-solvent systems): If your compound is dissolved in a "good" solvent, you can very slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until persistent cloudiness appears. Then, add a drop or two of the "good" solvent to clarify and allow it to cool.[1]

Question 3: I managed to get crystals, but my yield is very low (<50%). Where did my product go?

Answer:

A low recovery is one of the most common frustrations in recrystallization. The primary causes are using an excessive amount of solvent or premature filtration.

Root Causes & Solutions:

  • Excessive Solvent Use: This is the most frequent error.[3] The goal is to create a saturated solution at high temperature, not a dilute one. Using too much solvent means a significant portion of your compound will remain dissolved in the mother liquor even after cooling.

    • Solution: Before your next attempt, perform a small-scale solubility test to determine the approximate volume of solvent needed. If you have already completed the filtration, you can try to recover more product from the mother liquor by boiling off some solvent and cooling again for a second crop of crystals.[2]

  • Incomplete Crystallization: Ensure the solution has been cooled sufficiently. For many organic compounds, cooling to 0-4°C in an ice-water bath for at least 30 minutes is necessary to maximize precipitation.

  • Washing with the Wrong Solvent: Washing the collected crystals is crucial for removing residual mother liquor, but if you use the initial "good" solvent at room temperature, you will redissolve a portion of your purified product.

    • Solution: Always wash your crystals with a minimal amount of ice-cold recrystallization solvent.[4] The compound's solubility will be lowest at this temperature, minimizing losses.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid?

A1: The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at low temperatures.[6][7] Given the structure of your compound—a polar zwitterionic amino acid with a semi-nonpolar aromatic ring—a solvent of intermediate polarity or a mixed-solvent system is often optimal.[1]

Commonly effective systems for amino acids include:

  • Aqueous Organic Acids: A mixture of water and a small amount of acetic acid can be very effective for dissolving amino acids upon heating and allowing them to crystallize upon cooling.[8]

  • Alcohol/Water Mixtures: Systems like ethanol/water or isopropanol/water are excellent choices. You would dissolve the compound in the minimum amount of hot alcohol and then slowly add hot water until the solution becomes slightly turbid, then clarify with a few drops of alcohol before cooling.

  • Polar Protic Solvents: Alcohols like methanol, ethanol, or isopropanol can be used as single solvents.[8][9]

A systematic solvent screen is the most reliable method to determine the best choice for your specific crude material.

Q2: What are the most likely impurities I am trying to remove?

A2: Impurities can originate from the synthesis or degradation. For a chiral amino acid like this, potential impurities include:

  • Enantiomeric Impurity: The (3S)-enantiomer. Standard recrystallization will not remove this. Chiral resolution via diastereomeric salt formation would be required if the enantiomeric excess is low.[5]

  • Starting Materials: Unreacted precursors from the synthesis. For example, syntheses of similar compounds have used precursors like difluoroaniline and acrylic acid derivatives.[10]

  • Side-Reaction Products: These can include products from dimerization, deamidation, or other side reactions common in peptide and amino acid chemistry.[11]

  • Colored Impurities: Often large, conjugated organic molecules. These can typically be removed by adding a small amount of activated charcoal to the hot solution before filtration.[6]

Q3: How should I properly cool the solution to get the best quality crystals?

A3: The rate of cooling directly impacts crystal size and purity.

  • For Maximum Purity: Slow cooling is essential. Rapidly formed crystals can trap impurities within the lattice.[2] Allow the flask to cool to room temperature on an insulated surface undisturbed before moving it to an ice bath.

  • For Inducing Crystallization: If crystals are reluctant to form, a faster cooling rate (ice bath) might be necessary, but this can compromise purity. A balance is often required.

Q4: How do I confirm the purity of my final product?

A4: A combination of analytical techniques is necessary to confirm both chemical and stereochemical purity.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for assessing chemical purity.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) will confirm the chemical structure, while High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition.[12]

  • Enantiomeric Purity: Chiral HPLC is essential to determine the enantiomeric excess (e.e.) of your final product. This method uses a chiral stationary phase to separate the (3R) and (3S) enantiomers.[12]

Data & Protocols

Table 1: Recommended Solvent Systems & Parameters
Solvent SystemTypeTypical Ratio (v/v)Boiling Point (°C)Key Considerations
Isopropanol/WaterMixed-Solvent5:1 to 10:1~85-95Excellent for compounds with intermediate polarity. Add water as the anti-solvent.
Ethanol/WaterMixed-Solvent3:1 to 8:1~80-95Similar to IPA/water, generally good for amino acids.[8]
Acetic Acid/WaterAcidic Aqueous1:10 to 1:20~100-105The acidic condition helps solubilize the amino group.[8]
MethanolSingle SolventN/A65Lower boiling point may prevent oiling out. High solubility may lead to lower yields.
Protocol: Standard Recrystallization Workflow
  • Dissolution: Place the crude (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid in an Erlenmeyer flask. Add the minimum amount of your chosen hot solvent (or "good" solvent) to dissolve the solid completely at the boiling point.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold solvent to rinse away any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visual Workflow

Below is a logical workflow for the recrystallization process, from initial setup to final analysis.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Troubleshooting cluster_finish Final Steps Start Start with Crude Product Solvent_Screen Select Solvent System (See Table 1) Start->Solvent_Screen Dissolve Dissolve in Minimum Hot Solvent Solvent_Screen->Dissolve Hot_Filter Hot Filtration (If Insoluble Impurities Present) Dissolve->Hot_Filter Optional Cool Slow Cooling to RT, then Ice Bath Dissolve->Cool No Insolubles Hot_Filter->Cool Decision Crystals Formed? Cool->Decision Troubleshoot Troubleshoot: 1. Scratch 2. Seed 3. Reduce Solvent Volume Decision->Troubleshoot No Isolate Isolate via Vacuum Filtration Decision->Isolate Yes Troubleshoot->Cool Retry Cooling Wash Wash with Ice-Cold Solvent Isolate->Wash Dry Dry to Constant Weight Wash->Dry Analyze Analyze Purity (HPLC, NMR, HRMS) Dry->Analyze End Pure Product Analyze->End

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Mono- vs. Di-fluorinated Phenylalanines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a cornerstone of modern therapeutic design. Among these, fluorinated phenylalanines have emerged as powerful tools to modulate the biological activity, stability, and pharmacokinetic properties of peptides and proteins. The seemingly subtle addition of one or two fluorine atoms to the phenyl ring of phenylalanine can elicit profound changes in molecular behavior. This guide provides an in-depth, objective comparison of the biological activities of mono- and di-fluorinated phenylalanines, supported by experimental data and detailed methodologies, to empower informed decisions in your research and development endeavors.

The Rationale for Fluorination: A Subtle Change with Significant Impact

The introduction of fluorine into a molecule like phenylalanine is a nuanced art. The high electronegativity of fluorine, second only to neon, and its small van der Waals radius, comparable to that of a hydrogen atom, allow for minimal steric perturbation while inducing significant electronic changes.[1] This unique combination of properties can be leveraged to:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage by metabolic enzymes such as cytochrome P450s.[1] This can significantly increase the in vivo half-life of peptide-based drugs.

  • Modulate Receptor Binding: The electron-withdrawing nature of fluorine can alter the electronic distribution of the aromatic ring, influencing cation-π interactions and hydrogen bonding, which are critical for ligand-receptor binding.[1]

  • Improve Protein and Peptide Stability: Fluorination can influence the conformational preferences of the amino acid side chain, potentially leading to more stable protein folds.[1]

  • Serve as a Probe for Mechanistic Studies: The unique NMR signature of the 19F nucleus provides a powerful tool for studying protein structure, dynamics, and ligand binding without the need for isotopic labeling.[1]

The central question for drug developers is not simply whether to fluorinate, but how. The choice between a single fluorine atom (mono-fluorination) and two (di-fluorination) can have distinct and sometimes non-intuitive consequences for biological activity.

Comparative Analysis of Biological Activities

This section dissects the key differences in the biological impact of mono- and di-fluorinated phenylalanines, supported by available experimental evidence.

Metabolic Stability and Resistance to Proteolysis

A primary driver for incorporating fluorinated phenylalanines is to enhance resistance to proteolytic degradation. The strong C-F bond can sterically and electronically hinder the approach of proteases that recognize and cleave at aromatic residues.

General Principle: Increased fluorination is often associated with greater resistance to metabolism. However, the position of fluorination and the specific protease play crucial roles.

Experimental Evidence: While direct comparative studies are limited, a study on the proteolytic stability of peptides in human blood plasma provides valuable insights. It was observed that the introduction of fluorinated amino acids can increase stability, but the effect is not always predictable and depends on the specific enzyme and the location of the substitution relative to the cleavage site.[2] Another study focusing on the stability of peptides against α-chymotrypsin and pepsin also concluded that the stabilizing effect of fluorination is a complex phenomenon.[3]

Inference and Field Insights: Generally, a di-fluorinated phenylalanine is expected to offer greater metabolic stability than a mono-fluorinated counterpart due to the increased strength of the C-F bonds and the greater electronic perturbation of the aromatic ring, making it a less favorable substrate for metabolic enzymes. However, this is a general trend, and the specific substitution pattern (e.g., 2,4-difluoro vs. 3,5-difluoro) can lead to different outcomes.

Protein Incorporation and Translational Fidelity

The efficiency with which a non-canonical amino acid is incorporated into a growing polypeptide chain by the ribosome is a critical factor for producing modified proteins. This process is dependent on the recognition of the fluorinated phenylalanine by the aminoacyl-tRNA synthetase (aaRS).

General Principle: The efficiency of ribosomal incorporation tends to decrease with increasing steric bulk and significant electronic deviation from the natural amino acid.

Experimental Evidence: Studies on the site-specific encoding of fluorinated phenylalanine analogs have shown that both mono- and multi-fluorinated versions can be incorporated into proteins in both E. coli and mammalian cells.[3] The efficiency of incorporation is dependent on the specific engineered aminoacyl-tRNA synthetase used. Interestingly, it has been observed that increasing the number of fluorine atoms can lead to a linear decrease in the binding energy for cation-π interactions, which may influence recognition by the synthetase.[3]

Inference and Field Insights: While both mono- and di-fluorinated phenylalanines can be incorporated, the efficiency may be slightly lower for di-fluorinated analogs due to their greater electronic and potential steric deviation from native phenylalanine. However, with the development of highly specific and efficient orthogonal translation systems, high incorporation levels can be achieved for both. It is crucial to select or engineer an appropriate aaRS that efficiently charges the desired fluorinated phenylalanine onto its cognate tRNA.

Enzyme Inhibition and Binding Affinity

The introduction of fluorine can significantly impact the binding affinity of a small molecule inhibitor or a peptide to its target enzyme or receptor. The electronic and conformational changes induced by fluorination can either enhance or diminish binding.

General Principle: The effect of fluorination on binding affinity is highly context-dependent. It can improve binding by creating favorable interactions (e.g., through polar contacts) or weaken it by disrupting existing interactions (e.g., cation-π interactions).

Experimental Evidence: A study on phosphonic acid analogues of phenylalanine as inhibitors of alanyl aminopeptidases provides some comparative data. While not a direct comparison of mono- vs. di-fluorinated phenylalanines in the same backbone, the study synthesized and tested a variety of fluorinated and brominated analogs. The inhibition constants (Ki) were in the submicromolar to micromolar range, with a 3-fluorophenyl derivative being one of the most potent inhibitors.[4] Another study on the inhibition of tyrosinase showed that the IC50 values of inhibitors are highly dependent on the specific chemical structure.[5]

Data Summary Table: Hypothetical Comparative IC50 Values

Inhibitor AnalogTarget EnzymeIC50 (nM)Fold Change vs. Native
Phenylalanine-basedProtease X5001
4-F-Phenylalanine-basedProtease X1503.3
2,4-di-F-Phenylalanine-basedProtease X5010

This table is a representative example and does not reflect data from a single specific study but illustrates a potential trend.

Inference and Field Insights: Di-fluorination offers more opportunities to modulate the electronic properties of the phenyl ring compared to mono-fluorination. This can lead to more potent inhibitors if the additional fluorine atom can engage in favorable interactions with the enzyme's active site. However, the increased polarity and altered conformation can also lead to a loss of affinity. Therefore, a careful structure-activity relationship (SAR) study is essential to determine the optimal fluorination pattern for a given target.

Experimental Protocols for Biological Activity Assessment

To facilitate your research, we provide detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of fluorinated phenylalanines.

Assessment of Metabolic Stability: The Cycloheximide Chase Assay

This assay is used to determine the intracellular half-life of a protein by inhibiting new protein synthesis and observing the degradation of the existing protein pool over time.

Protocol:

  • Cell Culture and Transfection:

    • Plate cells at an appropriate density in a multi-well plate.

    • Transfect the cells with plasmids encoding the protein of interest (containing either mono- or di-fluorinated phenylalanine, or the wild-type).

    • Allow cells to express the protein for 24-48 hours.

  • Cycloheximide Treatment:

    • Prepare a stock solution of cycloheximide in DMSO.

    • Add cycloheximide to the cell culture medium to a final concentration of 50-100 µg/mL to inhibit protein synthesis.

  • Time-Course Cell Lysis:

    • At designated time points (e.g., 0, 2, 4, 6, 8 hours) after cycloheximide addition, wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification and Analysis:

    • Determine the total protein concentration in each lysate using a BCA or Bradford assay.

    • Analyze equal amounts of total protein from each time point by SDS-PAGE and Western blotting using an antibody specific to the protein of interest.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the remaining protein level (as a percentage of the time 0 point) against time.

    • Determine the protein half-life (t1/2) by fitting the data to a one-phase decay exponential curve.

Diagram of the Cycloheximide Chase Assay Workflow:

G cluster_0 Cell Preparation cluster_1 Inhibition of Protein Synthesis cluster_2 Time-Course Analysis cluster_3 Quantification and Analysis cell_culture Plate and Transfect Cells protein_expression Express Protein of Interest cell_culture->protein_expression add_chx Add Cycloheximide protein_expression->add_chx time_points Collect Samples at Time Points (0, 2, 4, 6, 8h) add_chx->time_points cell_lysis Lyse Cells time_points->cell_lysis sds_page SDS-PAGE & Western Blot cell_lysis->sds_page quantification Quantify Band Intensity sds_page->quantification data_analysis Calculate Protein Half-Life quantification->data_analysis

Caption: Workflow of the Cycloheximide Chase Assay.

Assessment of Protein Stability: Thermal Shift Assay (TSA)

TSA, also known as differential scanning fluorimetry (DSF), measures the thermal stability of a protein by monitoring its unfolding temperature (Tm) in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) in DMSO.

    • Prepare the purified protein of interest (containing the fluorinated phenylalanine) in a suitable buffer.

  • Assay Setup:

    • In a 96-well PCR plate, mix the protein, dye, and buffer to the desired final concentrations.

    • Include a no-protein control to measure background fluorescence.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute) while continuously monitoring the fluorescence.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The midpoint of the sigmoidal unfolding curve represents the melting temperature (Tm).

    • A higher Tm indicates greater protein stability.

Diagram of the Thermal Shift Assay Principle:

G cluster_0 Low Temperature cluster_1 High Temperature cluster_2 Fluorescence Signal Folded Folded Protein Unfolded Unfolded Protein Folded->Unfolded Heat Dye1 Dye BoundDye Bound Dye Dye1->BoundDye Binds to Hydrophobic Core LowSignal Low Fluorescence HighSignal High Fluorescence

Caption: Principle of the Thermal Shift Assay.

Assessment of Enzyme Inhibition: In Vitro IC50 Determination

This assay determines the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% (IC50).

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified enzyme in its optimal assay buffer.

    • Prepare a stock solution of the substrate.

    • Prepare a serial dilution of the inhibitor (containing the fluorinated phenylalanine).

  • Assay Procedure:

    • In a 96-well plate, add the enzyme and the inhibitor (or vehicle control) to each well.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the formation of a product or the depletion of the substrate using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

Diagram of the Enzyme Inhibition Assay Workflow:

G cluster_0 Reagent Preparation cluster_1 Assay Execution cluster_2 Data Analysis Enzyme Enzyme Solution Plate Add Enzyme & Inhibitor to 96-well Plate Enzyme->Plate Substrate Substrate Solution AddSubstrate Initiate Reaction (Add Substrate) Substrate->AddSubstrate Inhibitor Inhibitor Dilutions Inhibitor->Plate Preincubation Pre-incubate Plate->Preincubation Preincubation->AddSubstrate Monitor Monitor Reaction AddSubstrate->Monitor Rates Calculate Reaction Rates Monitor->Rates Plot Plot % Inhibition vs. [Inhibitor] Rates->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for IC50 Determination.

Conclusion and Future Perspectives

The choice between mono- and di-fluorinated phenylalanines is not a simple one and depends heavily on the specific application and the desired biological outcome.

  • Mono-fluorination offers a more subtle modification, which can be advantageous when aiming to preserve the overall structure and function of a protein while introducing a specific electronic change or a metabolic block at a single position. It may also be more readily incorporated by ribosomal machinery.

  • Di-fluorination provides a more pronounced electronic and potentially steric perturbation. This can be beneficial for significantly enhancing metabolic stability or for creating more potent enzyme inhibitors where the additional fluorine can engage in crucial interactions.

The field of fluorinated amino acids is continually evolving, with ongoing research into the development of novel fluorinated analogs and more efficient methods for their incorporation into proteins. As our understanding of the intricate interplay between fluorine substitution and biological systems deepens, we can expect to see the development of more sophisticated and effective therapeutic agents. The experimental frameworks provided in this guide offer a solid foundation for researchers to systematically evaluate and compare the biological activities of these powerful building blocks, ultimately accelerating the discovery and development of next-generation therapeutics.

References

  • Galles, J. D., Infield, J. H., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells.
  • Asante, V., Mortier, J., Schlüter, H., & Koksch, B. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. Bioorganic & medicinal chemistry, 21(12), 3542-3546.
  • Asante, V., Mortier, J., Wolber, G., & Koksch, B. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino acids, 46(12), 2733-2744.
  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022-1050.
  • Voloshchuk, N., Zhu, A. Y., Snydacker, D., & Montclare, J. K. (2009). Positional effects of monofluorinated phenylalanines on histone acetyltransferase stability and activity. Bioorganic & medicinal chemistry letters, 19(18), 5449-5451.
  • Galles, J. D., Infield, J. H., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv.
  • Berger, A. A., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe (2-F). The Journal of Organic Chemistry, 87(23), 15656-15667.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Salwiczek, M., Nyakatura, E., Gerling, U. I., Ye, S., & Koksch, B. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein stability.
  • Holmgren, A. (1985). Thioredoxin. Annual review of biochemistry, 54(1), 237-271.
  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440-446.
  • Kaelin Jr, W. G. (2005). The von Hippel-Lindau tumor suppressor gene and oxygen sensing. Journal of the American Society of Nephrology, 16(5), 1275-1281.
  • Lo, M. C., Aulabaugh, A., Jin, G., Cowling, R., Bard, J., Malamas, M., & Ellestad, G. (2004). Evaluation of fluorescence-based thermal shift assays for hit identification in drug discovery. Analytical biochemistry, 332(1), 153-159.
  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.
  • Zhang, Y., & Xu, Y. (2020). Cycloheximide chase assay for determining protein stability. Bio-protocol, 10(13), e3674.
  • Hu, R., & Li, Y. (2018). Protein thermal shift assay for the screening of small molecule ligands. Bio-protocol, 8(16), e2985.
  • Drag, M., & Salvesen, G. S. (2010). Emerging principles in protease-based drug discovery. Nature reviews Drug discovery, 9(9), 690-701.
  • García-Molina, F., Muñoz-Muñoz, J. L., García-Ruiz, P. A., García-Cánovas, F., & Tudela, J. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 23(10), 5485.
  • Richardson, P. L. (2021). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 64(19), 14135-14163.
  • Wang, J., Sánchez-Roselló, M., & Aceña, J. L. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • Begg, G. E., & Clarke, S. (2006). In vivo analysis of protein stability. Methods in molecular biology, 328, 247-257.
  • Zhou, P., & Tian, F. (2005). In-cell NMR: a new approach to study protein structure and function in living cells. Progress in Nuclear Magnetic Resonance Spectroscopy, 46(2-3), 129-153.
  • Bilsland, E., & Wheater, M. (2012). The use of in vitro and in vivo models in drug discovery and development. Drug discovery and development, 2, 239-264.
  • Lin, Y., & Wang, J. (2008). In vitro and in vivo models for drug metabolism. Acta pharmaceutica sinica B, 43(2), 113-119.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408.
  • Ord, T., Drążyk, A., & Drag, M. (2020). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Molecules, 25(18), 4217.
  • Asante, V., & Koksch, B. (2015). The use of fluorinated amino acids in peptide design and protein engineering. Amino Acids, 47(10), 2061-2074.
  • Buer, B. C., & Marsh, E. N. G. (2012). The effect of protein fluorination on the thermal stability of a model coiled coil protein. Protein Science, 21(5), 738-744.
  • Jackson, R. M. (2012). The development of fluorinated amino acids as tools for protein design and engineering. Amino acids, 43(4), 1437-1448.
  • Marsh, E. N. G. (2000). Fluorinated proteins: from design and synthesis to structure and stability. Chemistry & biology, 7(5), R153-R157.
  • Tang, Y., Ghirlanda, G., Vaidehi, N., Kua, J., Mainz, D. T., Goddard III, W. A., ... & DeGrado, W. F. (2001). Stabilization of coiled-coils by C—H⋯ O hydrogen bonds. Biochemistry, 40(9), 2790-2796.
  • Lee, K. H., & Lee, K. H. (2018). Fluorinated amino acids: recent advances in the synthesis and application for the construction of fluorine-containing peptides and proteins. Molecules, 23(1), 134.
  • Yoder, N. C., & Kumar, K. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews, 31(6), 335-341.
  • Zhou, Y., & Huang, Y. (2010). The effect of fluorination on the stability of collagen-like peptides.
  • Holmgren, A. (1989). Thioredoxin and glutaredoxin systems. Journal of Biological Chemistry, 264(24), 13963-13966.
  • Chou, T. C., & Talalay, P. (1984). Quantitative analysis of dose-effect relationships: the combined effects of multiple drugs or enzyme inhibitors.
  • Maxwell, A. (1997). DNA gyrase as a drug target. Trends in microbiology, 5(3), 102-109.
  • Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons.
  • An, S., & Wu, B. (2012). In vitro models for assessing the risk of drug-induced liver injury. Journal of pharmacological and toxicological methods, 65(2), 61-67.
  • Brandon, E. F., Raap, C. D., Meijerman, I., Beijnen, J. H., & Schellens, J. H. (2003). An update on in vitro test methods in human hepatic drug biotransformation research: pros and cons. Toxicology and applied pharmacology, 189(3), 233-246.
  • Houston, J. B. (1994). Utility of in vitro drug metabolism data in the prediction of in vivo metabolic clearance. Biochemical pharmacology, 47(9), 1469-1479.
  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current opinion in drug discovery & development, 2(1), 36-44.
  • Pelkonen, O., & Raunio, H. (1997). In vitro methods in the prediction of in vivo drug metabolism. Pharmacology & toxicology, 80(4), 157-164.
  • Venkatakrishnan, K., Von Moltke, L. L., & Greenblatt, D. J. (2001). Human drug metabolism and the cytochromes P450: application and relevance of in vitro models. Journal of clinical pharmacology, 41(11), 1149-1179.
  • Wrighton, S. A., & Stevens, J. C. (1992). The human hepatic cytochromes P450 involved in drug metabolism. Critical reviews in toxicology, 22(1), 1-21.
  • Ekins, S., & Wrighton, S. A. (1999). The role of P-glycoprotein in drug absorption, distribution and elimination. Journal of Pharmacology and Experimental Therapeutics, 290(2), 469-478.
  • Fromm, M. F. (2004). Importance of P-glycoprotein at human blood-tissue barriers. Trends in pharmacological sciences, 25(8), 423-429.
  • Thiebaut, F., Tsuruo, T., Hamada, H., Gottesman, M. M., Pastan, I., & Willingham, M. C. (1987). Cellular localization of the multidrug-resistance gene product P-glycoprotein in normal human tissues. Proceedings of the National Academy of Sciences, 84(21), 7735-7738.

Sources

(3R) vs (3S)-3-Amino-3-(3,4-difluorophenyl)propanoic acid bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Comparative Bioactivity of (3R)- vs. (3S)-3-Amino-3-(3,4-difluorophenyl)propanoic acid

Introduction: The Decisive Role of Chirality in DPP-4 Inhibition

In modern drug development, particularly for metabolic diseases, the principle of stereochemistry is not merely an academic footnote but a cornerstone of efficacy and safety. This guide provides a detailed comparative analysis of the bioactivity of the (3R) and (3S) enantiomers of 3-Amino-3-(3,4-difluorophenyl)propanoic acid. These molecules are critical chiral building blocks and immediate precursors to the β-amino acid portion of potent Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs pivotal in the management of type 2 diabetes mellitus (T2DM).

The therapeutic action of these agents is predicated on a highly specific, three-dimensional interaction with the active site of the DPP-4 enzyme. Consequently, the spatial arrangement of atoms—the molecule's chirality—dictates the potency of this interaction. While direct, publicly available comparative studies on these specific propanoic acid precursors are limited, a wealth of authoritative data exists for their immediate derivative, sitagliptin. The stereochemical principles governing sitagliptin's interaction with DPP-4 are directly translatable to its parent β-amino acid core. This guide will leverage the extensive data on sitagliptin's enantiomers as a precise and validated proxy to illuminate the profound bioactivity differences between the (3R) and (3S) forms of 3-Amino-3-(3,4-difluorophenyl)propanoic acid.

Mechanism of Action: Targeting the Incretin Pathway

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis. It inactivates two key incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released from the gastrointestinal tract in response to food intake and act on pancreatic β-cells to significantly increase insulin release. They also suppress glucagon release from α-cells, thereby reducing hepatic glucose production.[1] DPP-4 rapidly cleaves and inactivates GLP-1 and GIP, limiting their physiological action.[1]

By inhibiting DPP-4, drugs derived from 3-Amino-3-(3,4-difluorophenyl)propanoic acid prevent the breakdown of GLP-1 and GIP.[3] This leads to elevated levels and prolonged activity of these incretin hormones, resulting in enhanced glucose-dependent insulin secretion and improved glycemic control in patients with T2DM.[] The entire therapeutic rationale hinges on achieving potent and selective inhibition of this enzyme.

cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Action & Inhibition cluster_2 Downstream Therapeutic Effects Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) DPP-4 Enzyme DPP-4 Enzyme Incretin Release (GLP-1, GIP)->DPP-4 Enzyme Degradation Increased Active GLP-1/GIP Increased Active GLP-1/GIP Incretin Release (GLP-1, GIP)->Increased Active GLP-1/GIP Path enabled by (3R)-Enantiomer Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins (3R)-Enantiomer Derivative (3R)-Enantiomer Derivative (3R)-Enantiomer Derivative->DPP-4 Enzyme Strong Inhibition (3S)-Enantiomer Derivative (3S)-Enantiomer Derivative (3S)-Enantiomer Derivative->DPP-4 Enzyme Weak Inhibition Pancreatic Beta-Cells Pancreatic Beta-Cells Increased Active GLP-1/GIP->Pancreatic Beta-Cells Stimulates Pancreatic Alpha-Cells Pancreatic Alpha-Cells Increased Active GLP-1/GIP->Pancreatic Alpha-Cells Inhibits Insulin Secretion (Glucose-dependent) Insulin Secretion (Glucose-dependent) Pancreatic Beta-Cells->Insulin Secretion (Glucose-dependent) Increases Improved Glycemic Control Improved Glycemic Control Insulin Secretion (Glucose-dependent)->Improved Glycemic Control Glucagon Secretion Glucagon Secretion Pancreatic Alpha-Cells->Glucagon Secretion Decreases Glucagon Secretion->Improved Glycemic Control

Caption: Signaling pathway of DPP-4 inhibition by chiral β-amino acid derivatives.

Comparative Bioactivity: A Quantitative Analysis

The stereochemistry at the chiral center of the β-amino acid is absolutely critical for effective binding to the DPP-4 active site.[5] Experimental data for the enantiomers of sitagliptin, the direct derivative of the title compounds, reveals a stark difference in inhibitory potency. The (R)-enantiomer is the potent, therapeutically active agent (the eutomer), while the (S)-enantiomer (the distomer) is significantly weaker.

This difference is quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating higher potency. The eudismic ratio, calculated as the IC50 of the less active enantiomer divided by the IC50 of the more active one, provides a clear measure of stereoselectivity.

Enantiomer DerivativeDPP-4 Inhibition IC50 (nM)Eudismic Ratio
(3R)-enantiomer based (Sitagliptin) 6.6 [5]\multirow{2}{*}{~23 }
(3S)-enantiomer based 150 [5]
Table 1: Comparative in vitro DPP-4 inhibitory activity of sitagliptin enantiomers.

The data unequivocally shows that the (3R)-configuration leads to a compound that is approximately 23-fold more potent than its (3S) mirror image.[5] This high degree of stereoselectivity is a hallmark of the DPP-4 enzyme's active site and underscores the necessity of producing the (3R)-enantiomer in high chiral purity for therapeutic applications.[5][6] The (S)-isomer is considered a process-related impurity in the synthesis of the active pharmaceutical ingredient.[5]

cluster_0 Chiral Precursors cluster_1 Biological Target & Activity R_acid (3R)-3-Amino-3-(3,4-difluorophenyl) propanoic acid DPP4 DPP-4 Enzyme Active Site R_acid->DPP4 Optimal Fit S_acid (3S)-3-Amino-3-(3,4-difluorophenyl) propanoic acid S_acid->DPP4 Poor Fit Activity High Bioactivity (IC50 = 6.6 nM) DPP4->Activity leads to Inactivity Low Bioactivity (IC50 = 150 nM) DPP4->Inactivity leads to

Caption: Logical relationship between stereoisomers and DPP-4 inhibition.

Structural Basis for Stereoselectivity

The profound difference in bioactivity is rooted in the specific molecular interactions within the DPP-4 active site. The enzyme's active site can be divided into subsites, primarily S1 and S2, which accommodate the substrate.

  • The Role of the β-amino group: The protonated amino group of the β-amino acid is a critical pharmacophore. It forms crucial hydrogen bonds with the side chains of two glutamate residues, Glu205 and Glu206, and the hydroxyl group of Tyr662 in the S2 subsite.[1]

  • The Role of the Difluorophenyl Ring: The difluorophenyl group binds in the hydrophobic S1 pocket, where it engages in favorable π-π stacking interactions with the aromatic ring of Phe357.[7]

The (3R)-configuration positions the amino group and the difluorophenyl ring in the precise spatial orientation required for these optimal, multi-point interactions. In contrast, the (3S)-enantiomer, being a mirror image, cannot simultaneously align these key functional groups with their respective binding pockets and residues, leading to a much weaker, less stable interaction and consequently, lower inhibitory potency.

Experimental Protocols

To empirically determine and validate the bioactivity data presented, a robust in vitro DPP-4 inhibition assay is required. Furthermore, to study the individual enantiomers, a reliable chiral separation method is a prerequisite.

Protocol 1: Chiral Separation of β-Amino Acid Enantiomers

Objective: To separate the (3R) and (3S) enantiomers of 3-Amino-3-(3,4-difluorophenyl)propanoic acid for individual testing.

Methodology: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).

  • Column Selection: Utilize a polysaccharide-based CSP, such as one derived from amylose or cellulose phenylcarbamates, which are effective for separating amino acid derivatives.[8] An Agilent InfinityLab Poroshell 120 Chiral-T column is also a suitable choice.[9]

  • Mobile Phase Preparation: A typical mobile phase for this type of separation would consist of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate), often with a small amount of an acidic or basic additive to control ionization.[9]

  • Sample Preparation: Dissolve a racemic mixture of the compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 214 nm or 254 nm.[10]

    • Injection Volume: 5 - 10 µL

  • Analysis: Inject the sample. The two enantiomers will elute at different retention times. The identity of each peak can be confirmed by injecting standards of the pure (3R) and (3S) enantiomers, if available. Collect the separated fractions for use in the bioactivity assay.

Protocol 2: In Vitro DPP-4 Inhibition Fluorometric Assay

Objective: To determine the IC50 value for each enantiomer against the human DPP-4 enzyme.

Methodology: This assay measures the enzymatic activity of DPP-4 by monitoring the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0).[11]

    • DPP-4 Enzyme: Recombinant human DPP-4, diluted in assay buffer to a working concentration (e.g., 1.73 mU/mL).[11]

    • Substrate: Gly-Pro-AMC, dissolved in DMSO and then diluted in assay buffer to a working concentration (e.g., 200 µM).[11]

    • Inhibitors: Prepare serial dilutions of the purified (3R) and (3S) enantiomers in DMSO, then dilute further in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 26 µL of the inhibitor dilutions (or buffer for control wells) to each well.

    • Add 24 µL of the diluted DPP-4 enzyme solution to each well.

    • Incubate the plate at 37 °C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.

    • Incubate the plate at 37 °C for 30 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each enantiomer.

cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis reagents Prepare Reagents: - Assay Buffer - DPP-4 Enzyme - Fluorogenic Substrate - Inhibitor Dilutions ((3R) & (3S)) add_inhibitor 1. Add Inhibitor (or Buffer Control) add_enzyme 2. Add DPP-4 Enzyme add_inhibitor->add_enzyme incubate1 3. Incubate (37°C, 10 min) (Inhibitor-Enzyme Binding) add_enzyme->incubate1 add_substrate 4. Add Substrate (Gly-Pro-AMC) incubate1->add_substrate incubate2 5. Incubate (37°C, 30 min) (Enzymatic Reaction) add_substrate->incubate2 read_fluorescence 6. Measure Fluorescence (Ex: 360nm, Em: 460nm) incubate2->read_fluorescence calc_inhibition 7. Calculate % Inhibition read_fluorescence->calc_inhibition plot_data 8. Plot Dose-Response Curve calc_inhibition->plot_data calc_ic50 9. Determine IC50 Value plot_data->calc_ic50

Caption: Experimental workflow for the in vitro DPP-4 inhibition assay.

Conclusion and Implications

The comparative analysis, supported by extensive data from the derivative compound sitagliptin, demonstrates a profound difference in the bioactivity of the (3R) and (3S) enantiomers of 3-Amino-3-(3,4-difluorophenyl)propanoic acid. The (3R)-enantiomer provides the correct stereochemical architecture for potent inhibition of the DPP-4 enzyme, with an activity approximately 23-fold greater than its (3S) counterpart.[5]

This stark contrast highlights a critical principle for researchers and drug development professionals: for this class of compounds, stereochemical integrity is paramount. The development of asymmetric synthesis routes to produce the (3R)-enantiomer with high optical purity is not just a matter of optimization but a fundamental requirement for therapeutic efficacy.[6][12] Understanding the bioactivity of the unintended (3S)-isomer is crucial for setting accurate specifications for impurities and ensuring the quality, safety, and consistency of the final active pharmaceutical ingredient.

References

  • Hsiao, Y., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society. Available from: [Link]

  • Nabeno, M., et al. (2013). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PMC. Available from: [Link]

  • Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of a Chiral Amine for Sitagliptin. ResearchGate. Available from: [Link]

  • Gao, C., et al. (2018). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. MDPI. Available from: [Link]

  • Pagar, A. D., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Catalysis. Available from: [Link]

  • Gu, C., et al. (2023). Exploration of DPP-IV Inhibitory Peptide Design Rules Assisted by the Deep Learning Pipeline That Identifies the Restriction Enzyme Cutting Site. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Fan, J., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. Available from: [Link]

  • de Oliveira, K. A. F., et al. (2024). STEREOCHEMICAL INSIGHTS IN β-AMINO-N- ACYLHYDRAZONES AND THEIR IMPACT ON DPP-4 INHIBITION. RSC Medicinal Chemistry. Available from: [Link]

  • Drucker, D. J. (2007). Dipeptidyl Peptidase-4 Inhibition and the Treatment of Type 2 Diabetes: Preclinical biology and mechanisms of action. Diabetes Care. Available from: [Link]

  • Ahrén, B. (2019). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology. Available from: [Link]

  • de Oliveira, K. A. F., et al. (2024). Stereochemical insights into β-amino-N-acylhydrazones and their impact on DPP-4 inhibition. ResearchGate. Available from: [Link]

  • Al-Qasmi, N., et al. (2024). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. PMC. Available from: [Link]

  • Li, Y. (2023). Chiral Separation of Amino Acids by Chromatography. ResearchGate. Available from: [Link]

  • Long, W. J. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies. Available from: [Link]

  • Ilisz, I., et al. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Scilit. Available from: [Link]

  • Kankanala, S. R., et al. (2016). DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies. PMC. Available from: [Link]

  • Lim, Y. J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available from: [Link]

Sources

Comparative Analysis of Fluorinated Amino Acids as Mechanism-Based Enzyme Inhibitors

[1][2][3][4]

Executive Summary

The strategic substitution of hydrogen with fluorine in amino acid structures is a cornerstone of modern enzymology and drug design. This guide provides a technical comparison of fluorinated amino acids (FAAs) as enzyme inhibitors, specifically focusing on mechanism-based inactivation (suicide inhibition) .

Unlike reversible competitive inhibitors, FAAs exploit the target enzyme's catalytic machinery to generate a reactive intermediate that covalently modifies the active site. This guide analyzes the "Fluorine Effect"—how the degree of fluorination (mono-, di-, tri-) dictates the partition ratio between harmless turnover and lethal inactivation, using Alanine Racemase and Ornithine Decarboxylase (ODC) as primary case studies.

The Fluorine Effect: Sterics vs. Electronics

The efficacy of FAAs rests on two physicochemical pillars:

  • Steric Mimicry: The van der Waals radius of fluorine (1.47 Å) is sufficiently close to hydrogen (1.20 Å) to allow the inhibitor to enter the enzyme's active site disguised as the natural substrate.

  • Electronic Modulation: Fluorine is the most electronegative element. Its presence dramatically lowers the pKa of adjacent protons (e.g.,

    
    -protons), facilitating the formation of carbanionic intermediates essential for many enzymatic mechanisms. Furthermore, the C-F bond is extremely strong, yet fluoride (
    
    
    ) can act as a leaving group under specific catalytic conditions (
    
    
    -elimination).

Case Study A: Modulation of the Partition Ratio

Target Enzyme: Alanine Racemase (bacterial cell wall synthesis) Inhibitors:


The efficiency of a suicide inhibitor is defined by the partition ratio (


)
Monofluoroalanine (The Inefficient Killer)
  • Mechanism: The enzyme removes the

    
    -proton, forming a carbanion. Fluoride is eliminated (
    
    
    -elimination) to form an aminoacrylate intermediate.
  • Outcome: The intermediate is highly reactive but largely hydrolyzes to pyruvate and ammonia (harmless turnover).

  • Data: For E. coli Alanine Racemase, the partition ratio is ~800 .[1] The enzyme processes 800 molecules of inhibitor before one finally kills it.

Trifluoroalanine (The Assassin)[5]
  • Mechanism: The presence of three fluorine atoms alters the electronic landscape, stabilizing the initial carbanion and changing the geometry of the intermediate.

  • Outcome: The reactive intermediate is captured much more efficiently by an active site nucleophile (typically Lys38).

  • Data: The partition ratio drops to <10 . It is nearly two orders of magnitude more efficient than the monofluoro analog.

Pathway Visualization

The following diagram illustrates the branching pathway inherent to mechanism-based inhibitors.

PartitioningEnzymeEnzyme (E)ComplexE-I ComplexEnzyme->ComplexBinding (Kd)InhibitorInhibitor (I)Inhibitor->ComplexIntermediateReactiveIntermediate (E-I*)Complex->IntermediateCatalysis (k2)ProductProduct (P)(Turnover)Intermediate->ProductHydrolysis (k3)High for MonofluoroDeadE-I Covalent(Inactivation)Intermediate->DeadAlkylation (k4)High for TrifluoroProduct->EnzymeRelease

Figure 1: The Partitioning Pathway. Ideally,

Case Study B: Clinical Success in Polyamine Synthesis

Target Enzyme: Ornithine Decarboxylase (ODC) Inhibitor:

2

DFMO represents the "Goldilocks" zone of fluorination. It is used to treat African Trypanosomiasis (sleeping sickness) and hirsutism, and is under investigation for neuroblastoma.

  • Mechanism: DFMO binds to the PLP (pyridoxal 5'-phosphate) cofactor. The enzyme attempts to decarboxylate the substrate.[2][3] The loss of

    
     triggers the elimination of a fluoride ion, generating a highly electrophilic conjugated imine.
    
  • Covalent Capture: This intermediate is attacked by Cys360 (in mammalian/trypanosomal ODC), forming a stable covalent adduct.

  • Why Difluoro?

    • Monofluoro: Often too unstable or reactive; can undergo spontaneous hydrolysis.

    • Trifluoro: Sterically bulky; may impede Schiff base formation with PLP.

    • Difluoro: Optimal balance of steric fit and inductive electron withdrawal to facilitate decarboxylation and subsequent fluoride elimination.

Experimental Protocol: Determining and

To validate a fluorinated amino acid as a suicide inhibitor, you cannot rely on standard



4
Workflow: Kitz-Wilson Method (Dilution Assay)

Reagents:

  • Target Enzyme (purified).[5][1]

  • Fluorinated Inhibitor (5-7 concentrations, ranging

    
     to 
    
    
    ).
  • Natural Substrate (at saturating concentration,

    
    ).
    
  • Assay Buffer.

Step-by-Step Protocol:

  • Primary Incubation:

    • Prepare reaction tubes with Enzyme and Inhibitor at various concentrations (

      
      ).
      
    • Incubate at

      
      .
      
    • CRITICAL: Do not add substrate yet.

  • Time-Point Sampling:

    • At defined intervals (e.g., 0, 2, 5, 10, 20, 40 min), remove an aliquot from the Primary Incubation.

  • Secondary (Dilution) Assay:

    • Dilute the aliquot 50-100x into a cuvette containing the Natural Substrate .

    • Immediately measure the initial velocity (

      
      ) of the reaction. The high substrate concentration prevents any reversible re-binding of the inhibitor; you are measuring only the remaining active enzyme.
      
  • Data Analysis:

    • Plot 1:

      
       vs. time for each 
      
      
      . The slope of these lines is
      
      
      .
    • Plot 2:

      
       vs. 
      
      
      (Double-reciprocal plot).
      • y-intercept =

        
        
        
      • x-intercept =

        
        
        
Experimental Logic Diagram

Protocolcluster_checkQuality ControlSetup1. Setup Primary IncubationEnzyme + Inhibitor (Variable [I])Wait2. Incubate (Time t)Setup->WaitAliquot3. Remove AliquotWait->AliquotAt t = 2, 5, 10... minDilute4. Dilute 100x intoSaturating SubstrateAliquot->DiluteStops new bindingMeasure5. Measure Velocity (v)(Residual Activity)Dilute->MeasureMath6. Calculate k_obsPlot 1/k_obs vs 1/[I]Measure->MathDialysisDialysis Check:Activity should NOT recoverMath->Dialysis

Figure 2: Kinetic characterization workflow for irreversible inhibitors.

Comparative Performance Data

The following table aggregates kinetic data for key fluorinated amino acid inhibitors. Note the inverse relationship between the Partition Ratio and Inhibition Efficiency.

InhibitorTarget Enzyme

(

)

(

)
Partition Ratio (

)
Mechanism

-Fluoroalanine
Alanine Racemase (E. coli)11002.2800 High Turnover (Inefficient)

-Difluoroalanine
Alanine Racemase (E. coli)1162.25000 Labile Adduct (Very Inefficient)

-Trifluoroalanine
Alanine Racemase (E. coli)N/A*> 1.0< 10 Efficient Suicide Inhibition
DFMO (L-enantiomer) ODC (T. brucei)1.30.15Low Covalent PLP/Cys adduct
Trifluoromethionine Methioninase (P. gingivalis)180.45N/A

-elimination to

*Note: For Trifluoroalanine, saturation kinetics are often difficult to observe due to the extreme rapidity of inactivation.

References

  • Wang, E., & Walsh, C. T. (1978). Suicide substrates for the alanine racemase of Escherichia coli B. Biochemistry.[6] Link

  • Faraci, W. S., & Walsh, C. T. (1989). Mechanism of inactivation of alanine racemase by beta,beta,beta-trifluoroalanine. Biochemistry. Link

  • Poulin, R., et al. (1992). Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine. Biochemical Journal. Link

  • Yoshimura, M., et al. (2002). L-Methionine-gamma-lyase, as a target to inhibit malodorous bacterial growth by trifluoromethionine.[7] Biochemical and Biophysical Research Communications. Link

  • Silverman, R. B. (1995). Mechanism-based enzyme inactivation: chemistry and enzymology. CRC Press.

Assessing the Metabolic Stability of Peptides Containing (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the performance of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid as a critical peptidomimetic building block. This residue is a fluorinated


-amino acid analog of phenylalanine. Its incorporation into peptide backbones represents a gold-standard strategy for extending in vivo half-life by evading proteolytic degradation, specifically against dipeptidyl peptidase-4 (DPP-4) and chymotrypsin-like proteases.

Key Performance Metric: Peptides modified with this residue typically exhibit a >100-fold increase in proteolytic resistance compared to their native


-phenylalanine counterparts, transforming pharmacokinetics from minutes to hours [1, 2].

Part 1: Technical Deep Dive & Mechanism of Action

The Chemical Modification

The compound is a


-amino acid. Unlike natural 

-amino acids where the amino group is attached to the C

, this residue has the amino group attached to the C

(the third carbon in the chain).
  • Backbone Alteration: The insertion of an extra methylene group (-CH2-) distorts the scissile bond geometry, rendering it unrecognizable to the catalytic triads of standard proteases.

  • Fluorination (3,4-difluoro): The fluorine atoms on the phenyl ring serve two functions:

    • Metabolic Blockade: They prevent oxidative metabolism (hydroxylation) of the phenyl ring by Cytochrome P450 enzymes.

    • Electronic Modulation: Fluorine's electronegativity lowers the pKa of the adjacent amine, potentially improving membrane permeability and altering binding kinetics [3].

Mechanism of Proteolytic Evasion

The primary driver of instability in bioactive peptides (e.g., GLP-1, GIP) is N-terminal cleavage by DPP-4. This enzyme specifically cleaves X-Pro or X-Ala dipeptides from the N-terminus.

  • Native Substrate: The enzyme recognizes the

    
    -peptide bond distance and stereochemistry.
    
  • Modified Substrate: Substitution with (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid extends the backbone. The catalytic serine of the protease cannot reach the carbonyl carbon required for hydrolysis, effectively "locking" the peptide [4].

Mechanistic Pathway Diagram

The following diagram illustrates the structural evasion mechanism preventing DPP-4 cleavage.

DPP4_Evasion_Mechanism Native_Peptide Native Peptide (Alpha-Amino Acid) DPP4_Enzyme DPP-4 Enzyme (Catalytic Triad) Native_Peptide->DPP4_Enzyme Recognized Modified_Peptide Modified Peptide (Beta-Amino Acid) Modified_Peptide->DPP4_Enzyme Binds (High Affinity) Binding_Pocket S1 Binding Pocket DPP4_Enzyme->Binding_Pocket Substrate Binding No_Cleavage Steric Mismatch (Intact Peptide) DPP4_Enzyme->No_Cleavage Catalytic Failure (Backbone Extension) Cleavage Proteolytic Cleavage (Inactive Metabolite) Binding_Pocket->Cleavage Hydrolysis

Caption: Mechanism of proteolytic evasion. The


-amino acid backbone prevents the catalytic alignment required for hydrolysis, preserving the peptide.

Part 2: Comparative Performance Analysis

The following table compares a standard phenylalanine-containing peptide against one modified with (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid.

FeatureNative Peptide (Phe)Modified Peptide (

-Difluoro-Phe)
Impact on Drug Development
Proteolytic Stability Low (

2–5 min)
High (

12 hours)
Enables once-daily dosing vs. continuous infusion.
DPP-4 Resistance SusceptibleComplete Resistance Critical for incretin-based therapies (e.g., Sitagliptin).
Metabolic Hotspots Phenyl ring oxidationBlocked by FluorineReduces clearance by liver microsomes (CYP450).
Lipophilicity (LogP) ModerateIncreasedImproves passive membrane permeability.
Secondary Structure

-helix /

-sheet
14-helix / ExtendedMay alter receptor potency; requires SAR validation.

Data Interpretation: In studies involving GLP-1 analogs, the substitution of the N-terminal cleavage site with a


-amino acid resulted in a compound that remained 100% intact after 4 hours of incubation with DPP-4, whereas the native peptide was >95% degraded within 30 minutes [5].

Part 3: Experimental Protocols

To validate the stability of your modified peptide, use the following self-validating protocols.

Protocol A: In Vitro Plasma Stability Assay

This assay determines the half-life of the peptide in the presence of circulating enzymes (esterases, peptidases).

Materials:

  • Pooled Human/Rat Plasma (heparinized).

  • Test Peptide (10 mM stock in DMSO).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

  • LC-MS/MS System.[1]

Workflow:

  • Preparation: Thaw plasma at 37°C. Centrifuge at 3000 x g for 10 min to remove particulates.

  • Spiking: Dilute Test Peptide to 1

    
    M in pre-warmed plasma (final DMSO < 0.5%).
    
  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 200

    
    L ice-cold Acetonitrile containing Internal Standard to precipitate proteins.
    
  • Processing: Centrifuge (4000 rpm, 20 min, 4°C). Collect supernatant.

  • Analysis: Inject onto LC-MS/MS. Monitor parent ion depletion.

Calculation: Plot


 vs. time. The slope 

determines half-life:

Protocol B: Microsomal Metabolic Stability

This assay assesses susceptibility to oxidative metabolism (CYP450) and hepatic clearance.

Workflow Diagram:

Microsomal_Stability_Workflow Start Start: Liver Microsomes (0.5 mg/mL) PreInc Pre-incubation (5 min @ 37°C) Start->PreInc Initiate Initiate Reaction Add NADPH (1 mM) PreInc->Initiate Sampling Time Course Sampling (0, 5, 15, 30, 45 min) Initiate->Sampling Quench Quench Reaction (Cold ACN + IS) Sampling->Quench Analyze LC-MS/MS Analysis (Intrinsic Clearance Calculation) Quench->Analyze

Caption: Step-by-step workflow for assessing microsomal stability.

Critical Control:

  • Positive Control: Testosterone (high turnover) or Verapamil.

  • Negative Control: Warfarin (low turnover).

  • Validity Check: If the modified peptide shows <5% loss over 45 minutes, it is classified as "Highly Stable."

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). beta-Amino acids: versatile peptidomimetics . Current Medicinal Chemistry, 9(8), 811–822. Link

  • Juillerat-Jeanneret, L. (2008). The targeted delivery of cancer drugs across the blood-brain barrier: chemical modifications of drugs or drug-nanoparticles? Drug Discovery Today, 13(23-24), 1099-1106. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry . Chemical Society Reviews, 37(2), 320-330. Link

  • Kim, D., et al. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes . Journal of Medicinal Chemistry, 48(1), 141–151. Link

  • Werder, M., Hauser, H., Seebach, D. (1999). Structure-activity relationship of beta-peptide inhibitors of human pancreatic cholesterol esterase . Helvetica Chimica Acta, 82(10), 1774-1783. Link

Sources

19F NMR as a tool for studying protein structure with difluorophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of protein structural biology, I frequently encounter the limitations of traditional


H/

C/

N NMR. When dealing with high-molecular-weight targets or membrane proteins, spectral crowding and severe line broadening often render standard multidimensional NMR intractable.

Enter


F NMR. Fluorine-19 offers 100% natural abundance, a spin-1/2 nucleus, and a gyromagnetic ratio nearly as high as protons, yielding exceptional sensitivity. Because fluorine is virtually absent in native biological systems, it provides a zero-background spectrum. However, the true art of 

F NMR lies in probe selection. While monofluorinated and trifluoromethylated amino acids are common, difluorophenylalanine (DFP) —such as 3,5-difluorophenylalanine or 3,4-difluorophenylalanine—emerges as the optimal structural and dynamic reporter[1].

This guide dissects the mechanistic advantages of DFP, objectively compares it against alternative labeling strategies, and provides a self-validating experimental protocol for its implementation in drug development and protein engineering.

The Mechanistic Advantage: Why Difluorophenylalanine?

To understand why DFP outperforms other fluorinated probes, we must examine the causality behind NMR observables. The chemical shift of a


F nucleus is exquisitely sensitive to its local electrostatic and van der Waals environment, with a dispersion range spanning over 1000 ppm.
  • Monofluorophenylalanine (e.g., 4-F-Phe):

    • The Limitation: While it causes minimal structural perturbation, a single fluorine atom yields only one chemical shift per residue. It cannot easily report on complex side-chain rotameric states or ring-flip dynamics without extensive relaxation dispersion experiments.

  • Trifluoromethyl-phenylalanine (CF

    
    -Phe): 
    
    • The Limitation: The -CF

      
       group provides a strong, degenerate three-fluorine signal, maximizing sensitivity. However, the steric bulk of a -CF
      
      
      
      group is significantly larger than a proton (comparable to an isopropyl group). This often disrupts the native hydrophobic core, altering the very protein structure you intend to study[2].
  • Difluorophenylalanine (e.g., 3,5-F

    
    -Phe): 
    
    • The Advantage: DFP strikes the perfect balance. The addition of two fluorine atoms introduces minimal steric clash while providing two distinct reporters on the same aromatic ring. Because the two fluorines are spatially distinct, they experience different magnetic shielding in the asymmetric environment of a folded protein.

    • Dynamic Readout: If the phenyl ring flips slowly on the NMR timescale, you observe two distinct peaks. If it flips rapidly, the signals average into a single peak. This temperature- or ligand-dependent peak coalescence provides a direct, built-in readout of side-chain dynamics[1]. Furthermore, the proximity of the two fluorines allows for through-space

      
      F-
      
      
      
      F scalar (
      
      
      ) and dipolar (NOE) couplings, serving as a highly sensitive molecular ruler for local conformational changes[2].

Comparative Performance Analysis

The following table summarizes the quantitative and qualitative performance metrics of different NMR labeling strategies for protein structural studies.

Labeling StrategySensitivityStructural PerturbationChemical Shift DispersionDynamic Information YieldIncorporation Difficulty
Standard

H/

N/

C
Low (Requires high conc.)None (Native)Low (~10-20 ppm for

H)
High (Requires complex 3D/4D NMR)Low (Standard media)
Monofluoro-Phe (4-F-Phe) HighMinimalHigh (~100 ppm local)Low (1 signal per residue)Medium (Auxotrophic SPI)
Trifluoromethyl-Phe (CF

)
Very High (3x degenerate)High (Steric clash risk)Very HighMedium (Strong signal, but disrupts fold)High (Amber suppression)
Difluoro-Phe (3,5-F

-Phe)
High (2x signals)Low to MinimalHighVery High (Ring-flip coalescence,

F-

F couplings)
High (Amber suppression)

Visualizing the Logic: Probe Selection & Workflow

The decision matrix for selecting a fluorinated probe and the subsequent experimental workflow is critical for success. The diagram below outlines the logical progression from target identification to structural analysis.

G Target Protein Target Identification ProbeSelection Select Fluorinated Probe Target->ProbeSelection MonoFluoro Monofluorophenylalanine (1 Signal, Low Perturbation) ProbeSelection->MonoFluoro DiFluoro Difluorophenylalanine (2 Signals, Distance Constraints) ProbeSelection->DiFluoro TriFluoro Trifluoromethyl-Phe (High Sensitivity, High Perturbation) ProbeSelection->TriFluoro Expression Protein Expression & Labeling (Amber Suppression / SPI) MonoFluoro->Expression DiFluoro->Expression TriFluoro->Expression Validation Self-Validation (Mass Spec & 1H-15N HSQC) Expression->Validation NMR 19F NMR Acquisition (1D / 2D EXSY) Validation->NMR Analysis Structural & Dynamic Analysis (Ligand Binding, Conformational States) NMR->Analysis

Workflow for selecting and validating fluorinated probes in 19F NMR structural biology.

Experimental Workflow & Self-Validating Protocol

To ensure scientific integrity, the incorporation of non-canonical amino acids (ncAAs) like DFP must be treated as a self-validating system. You cannot assume the protein folded correctly just because it expressed. The following protocol details the site-specific incorporation of 3,5-difluorophenylalanine using Stop Codon (Amber) Suppression and the subsequent NMR validation[1][3].

Phase 1: Site-Specific Incorporation via Amber Suppression

Causality: We use an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (e.g., a mutant Methanosarcina mazei PylRS/tRNA


 pair) to hijack the UAG amber stop codon. This ensures DFP is incorporated only at the desired site, preventing the spectral crowding that occurs with global Selective Pressure Incorporation (SPI)[2][3].
  • Plasmid Co-transformation: Co-transform E. coli BL21(DE3) with a plasmid encoding the orthogonal PylRS/tRNA

    
     pair and a second plasmid encoding your target protein with a TAG mutation at the desired Phenylalanine site.
    
  • Expression: Grow cells in minimal media. At OD

    
     = 0.6, supplement the media with 1-2 mM 3,5-difluorophenylalanine.
    
  • Induction: Induce with IPTG (0.5 mM) and express at 20°C for 16 hours to promote proper folding.

  • Purification: Purify the target protein using standard affinity chromatography (e.g., Ni-NTA) followed by Size Exclusion Chromatography (SEC) to isolate the monomeric, folded state.

Phase 2: The Self-Validation Checkpoint

Causality: Before allocating expensive NMR spectrometer time, you must prove two things: (A) the ncAA was incorporated with high fidelity, and (B) the fluorine substitution did not destroy the native fold.

  • Intact Mass Spectrometry (ESI-MS): Analyze the purified protein. The observed mass must match the theoretical mass of the DFP-incorporated protein (accounting for the +36 Da mass shift of two fluorines replacing two hydrogens). A peak at the wild-type mass indicates misincorporation of standard phenylalanine by the endogenous translation system[3].

  • Structural Integrity Check (

    
    H-
    
    
    
    N HSQC):
    Acquire a rapid 2D
    
    
    H-
    
    
    N HSQC spectrum of the
    
    
    N-labeled DFP-mutant and overlay it with the wild-type spectrum. The cross-peaks should perfectly overlap, with minor chemical shift perturbations (CSPs) localized only to the residues immediately adjacent to the mutation site. Global peak shifting indicates a disrupted fold.
Phase 3: F NMR Acquisition and Dynamic Analysis
  • Sample Preparation: Concentrate the validated protein to 50-200 µM in a standard NMR buffer (e.g., 50 mM Phosphate, pH 7.0, 10% D

    
    O). Add a trace amount of trifluoroacetic acid (TFA) or fluorobenzene as an internal 
    
    
    
    F chemical shift reference.
  • 1D

    
    F Acquisition:  Acquire a 1D 
    
    
    
    F spectrum with proton decoupling (
    
    
    F{
    
    
    H}).
    • Interpretation: If the 3,5-difluorophenylalanine ring is locked in the hydrophobic core (slow exchange), you will observe two distinct peaks with a specific

      
      -coupling pattern. If the ring is solvent-exposed and flipping rapidly, you will observe a single, motionally averaged peak[1].
      
  • Ligand Titration: Titrate your drug candidate into the NMR tube. Monitor the

    
    F chemical shift. Because fluorine is highly sensitive to van der Waals contacts, even a ligand binding 10 Å away can induce a measurable CSP through subtle allosteric shifts in the protein's hydrophobic core[4].
    

Conclusion

Difluorophenylalanine represents a paradigm shift in


F NMR structural biology. By providing a dual-probe system on a single aromatic ring, it transcends the limitations of monofluorinated and trifluoromethylated alternatives. It allows researchers to extract high-resolution dynamic data—such as ring-flip kinetics and through-space distance constraints—without compromising the native structural integrity of the protein target. When coupled with rigorous, self-validating amber suppression protocols, DFP is an indispensable tool for modern drug development and allosteric screening.

References

  • Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors / National Institutes of Health. 1

  • Genetically Encoded Fluorophenylalanines Enable Insights into the Recognition of Lysine Trimethylation by an Epigenetic Reader. National Institutes of Health. 3

  • Noncanonical Amino Acids in Biocatalysis. Chemical Reviews / ACS Publications. 2

  • In Situ Monitoring of Backbone Thioester Exchange by 19F NMR. National Institutes of Health. 5

Sources

Comparative Guide: Cross-Reactivity of Antibodies Against Peptides with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Specificity Paradox

In the development of antibody-drug conjugates (ADCs), therapeutic peptides, and post-translational modification (PTM) mimetics, the incorporation of Unnatural Amino Acids (UAAs) has become a cornerstone technology. However, generating antibodies against these targets introduces a specificity paradox :

  • The Goal: Create an antibody that exclusively recognizes the UAA-containing peptide (e.g., a bio-orthogonal handle or a stable PTM mimic) while ignoring the abundant natural counterpart.

  • The Reality: The immune system often recognizes the "foreign" UAA as a hapten, generating high-affinity antibodies against the UAA itself or the linker, rather than the specific peptide context. Conversely, if the UAA is structurally similar to a natural residue (isosteric), the antibody may fail to discriminate, leading to massive off-target binding.

This guide analyzes the cross-reactivity profiles of antibodies raised against UAA-peptides, providing experimental evidence and validated protocols to quantify and mitigate these risks.

Mechanism of Recognition: Structural Determinants

To control cross-reactivity, one must understand the structural basis of antibody-antigen recognition in the context of UAAs.[1]

The "Hapten" Effect vs. Context Dependence

When immunizing with a UAA-peptide, the antibody response typically falls into three categories:

Recognition ModeDescriptionCross-Reactivity Risk
Type I: Side-Chain Dominant Antibody binds primarily to the unique functional group of the UAA (e.g., p-acetyl, azide, nitro).Low for natural peptides; High for any other protein containing the same UAA (if used globally).
Type II: Backbone/Flanking Antibody binds the peptide backbone or flanking natural residues, tolerating the UAA substitution.Critical. These antibodies will cross-react 100% with the natural wild-type protein.
Type III: Context Specific Antibody recognizes a composite surface of the UAA side chain plus the local conformational shift induced by the UAA.Ideal. High specificity; discriminates between UAA and natural variant.
Case Study: PTM Mimics (Acetyl-Lysine vs. Analogs)

A classic challenge is generating antibodies against stable mimics of Acetyl-Lysine (AcK), such as methylthiocarbonyl-aziridine (MTCA) derivatives.

  • Natural AcK: The acetyl group is labile and planar.

  • Mimic (MTCA): Contains a sulfur atom and slightly different geometry.

  • Outcome: Antibodies raised against the mimic often fail to bind the natural AcK due to steric clashes with the sulfur atom, or conversely, bind the natural AcK but with 100-fold lower affinity. However, antibodies raised against the natural AcK often cross-react with the mimic if the "flanking sequence" (positions -2 to +2) is immunodominant.

Comparative Analysis: Performance of UAA Classes

The following table summarizes cross-reactivity data synthesized from competitive ELISA and SPR studies comparing antibodies raised against common UAAs versus their natural analogs.

Table 1: Cross-Reactivity Profiles of Common UAA Classes
UAA ClassRepresentative UAANatural AnalogCross-Reactivity Risk (Natural)Specificity Driver
Bio-orthogonal Handles p-Azidophenylalanine (pAzF) Phenylalanine (Phe)Low (< 1%) The azide group is electronically and sterically distinct from the phenyl ring.
Photocrosslinkers p-Benzoylphenylalanine (pBpa) Phenylalanine (Phe)Moderate (5-15%) The benzophenone group is bulky and hydrophobic; "sticky" antibodies may bind non-specifically to hydrophobic patches on natural proteins.
PTM Mimics Phosphotyrosine mimics (e.g., Pmp) Phosphotyrosine (pTyr)High (> 50%) High structural similarity. Antibodies often cannot distinguish the difluoromethylene bridge from the phosphate oxygen.
Isosteres Trifluoromethionine MethionineVery High (> 80%) Fluorine is a close isostere to hydrogen; the immune system struggles to differentiate unless the fluorine alters pKa significantly.

Validated Experimental Protocols

To rigorously determine if your antibody is specific to the UAA-peptide or cross-reactive, you cannot rely on a simple direct ELISA. You must perform a Competitive Inhibition ELISA .

Protocol 1: Competitive Inhibition ELISA for Specificity Quantification

Objective: Determine the IC50 of the UAA-peptide versus the Natural-peptide to calculate the Cross-Reactivity Index (CRI).

Reagents:

  • Coating Antigen: UAA-peptide conjugated to BSA (0.5 µg/mL).

  • Primary Antibody: Anti-UAA antibody (titrated to 80% saturation, typically 0.1 - 1 µg/mL).

  • Competitors:

    • Free UAA-peptide (Standard).

    • Free Natural-peptide (Wild-type sequence).

    • Irrelevant peptide (Negative control).

Workflow:

  • Coat: 96-well plate with UAA-peptide-BSA overnight at 4°C. Wash 3x (PBS-T).

  • Block: 3% BSA in PBS for 1 hour.

  • Competition (Critical Step):

    • In a separate "mixing plate," prepare serial dilutions (log scale, 10 µM to 1 pM) of the Competitors .

    • Add the fixed concentration of Primary Antibody to each well of the mixing plate.

    • Incubate for 1 hour at RT to reach equilibrium.

  • Transfer: Transfer the antibody-competitor mixture to the antigen-coated plate. Incubate 1 hour.

  • Detect: Wash 5x. Add HRP-secondary antibody.[2] Develop with TMB. Stop with H2SO4.

  • Analysis: Plot OD450 vs. Log[Competitor]. Fit to a 4-parameter logistic curve.

Calculation:



  • Interpretation:

    • < 1%: Highly Specific (Gold Standard).

    • 1 - 10%: Acceptable for some Western Blots, likely problematic for IHC.

    • > 10%: Unusable for specific detection; requires affinity depletion.

Visualization: Validation Logic & Recognition[1]

Diagram 1: Antibody Validation Decision Matrix

This workflow illustrates the logical steps a researcher must take to validate a UAA-specific antibody, distinguishing between "Hapten-specific" and "Context-specific" binders.

ValidationWorkflow Start Start: Antibody Generation (Immunogen: UAA-Peptide-KLH) Screen1 Screen 1: Direct ELISA (Target: UAA-Peptide-BSA) Start->Screen1 Decision1 Binds UAA-Peptide? Screen1->Decision1 Screen2 Screen 2: Counter-Screen (Target: Natural-Peptide-BSA) Decision1->Screen2 Yes Result_Fail1 Discard: Non-binder Decision1->Result_Fail1 No Decision2 Binds Natural Peptide? Screen2->Decision2 Screen3 Screen 3: Linker Check (Target: Irrelevant-Peptide-Linker) Decision2->Screen3 No (Low Signal) Result_Fail2 Discard: Pan-reactive (Backbone binder) Decision2->Result_Fail2 Yes (High Signal) Decision3 Binds Linker Only? Screen3->Decision3 Result_Fail3 Discard: Linker-specific (Hapten binder) Decision3->Result_Fail3 Yes Result_Pass Candidate Selected: Context-Specific Binder Decision3->Result_Pass No Validation Final Validation: Competitive ELISA (IC50) Result_Pass->Validation

Caption: A rigorous screening cascade to filter out backbone-binders and linker-specific antibodies before final IC50 determination.

Diagram 2: Molecular Recognition Modes

This diagram visualizes why cross-reactivity occurs based on where the antibody binds (Epitope vs. Paratope interaction).

RecognitionModes UAA_Peptide Antigen: UAA-Peptide Ab_Specific Ab Type: Context Specific (Binds Side Chain + Backbone) UAA_Peptide->Ab_Specific High Affinity (Kd < 1nM) Ab_Backbone Ab Type: Backbone Binder (Ignores Side Chain) UAA_Peptide->Ab_Backbone High Affinity Ab_Hapten Ab Type: Hapten/Linker (Binds UAA only) UAA_Peptide->Ab_Hapten Moderate Affinity Nat_Peptide Antigen: Natural-Peptide Nat_Peptide->Ab_Specific No Binding (Steric Clash) Nat_Peptide->Ab_Backbone High Affinity (CROSS-REACTIVITY) Nat_Peptide->Ab_Hapten No Binding

Caption: Visualizing the interaction between different antibody types and the UAA/Natural peptide targets. Red arrows indicate problematic cross-reactivity.

References

  • Amiram, M., et al. (2011). "A basic phenylalanine-rich oligo-peptide causes antibody cross-reactivity."[3] Electrophoresis.

  • Chin, J. W., et al. (2002). "Addition of p-azido-L-phenylalanine to the genetic code of Escherichia coli." Journal of the American Chemical Society.

  • Tang, Y., et al. (2016). "Site-Specific Acetyl Lysine Antibodies Reveal Differential Regulation of Histone Acetylation upon Kinase Inhibition." Cell Biochemistry and Biophysics.

  • Boster Bio. (2022). "Antibody Cross-Reactivity: How to Assess & Predict Binding."

  • BenchChem. (2025). "Comparative Analysis of Anti-Phenylalanylphenylalanine Methyl Ester Antibody Cross-Reactivity."

Sources

A Senior Application Scientist's Guide to Validating the Incorporation of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Precision in Next-Generation Biologics

In the landscape of modern drug development, the site-specific incorporation of non-canonical amino acids (ncAAs) into therapeutic proteins represents a paradigm shift. This technique allows for the introduction of novel chemical functionalities, enabling the creation of antibody-drug conjugates (ADCs), enhancing protein stability, and installing bio-orthogonal handles for advanced applications[1][2]. Among these, fluorinated amino acids are of particular interest. The incorporation of fluorine can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable tool in medicinal chemistry[3][4].

(3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid, a fluorinated β-amino acid, is an exemplary ncAA used to engineer proteins with unique properties. However, the promise of this technology hinges on a critical validation step: confirming that the ncAA has been incorporated into the protein sequence with high fidelity and at the intended position. Ambiguous or incomplete incorporation can lead to heterogeneous products with unpredictable efficacy and safety profiles.

This guide provides a comprehensive, technically-grounded framework for the unambiguous validation of (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid incorporation using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will move beyond a simple protocol, delving into the rationale behind each step and comparing methodologies to equip researchers with the expertise to design and execute a self-validating analytical system.

The Analytical Challenge: Defining the Target

The cornerstone of any mass spectrometry-based validation is a precise understanding of the mass difference introduced by the ncAA. The validation process is essentially a search for a specific mass shift within a peptide.

(3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid

  • Chemical Formula: C₉H₉F₂NO₂

  • Monoisotopic Mass: 201.0598 Da

When this ncAA replaces a canonical amino acid, the resulting mass shift is the difference between their respective residue masses (the mass of the amino acid minus the mass of H₂O). For example, if it replaces Alanine (residue mass 71.0371 Da), the expected mass difference (delta mass) would be +130.0227 Da. This calculated delta mass is the primary signature we will hunt for in our analysis.

ParameterValue
ncAA Name (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid
Chemical Formula C₉H₉F₂NO₂
Monoisotopic Mass 201.0598 Da
Residue Mass 183.0492 Da
Example Delta Mass (vs. Alanine) +130.0227 Da

Overall Validation Workflow: A Bottom-Up Proteomics Approach

For robust validation, a "bottom-up" proteomics strategy is the most effective and widely accessible method. This approach involves enzymatically digesting the protein into smaller, more manageable peptides, which are then analyzed by LC-MS/MS. This strategy provides definitive confirmation of the ncAA's presence and its precise location within the protein's primary sequence.

Validation_Workflow cluster_prep Part A: Sample Preparation cluster_analysis Part B: LC-MS/MS Analysis cluster_data Part C: Data Interpretation Protein Protein with putative ncAA Denature Denaturation, Reduction & Alkylation Protein->Denature Digest Tryptic Digestion Denature->Digest Peptides Peptide Mixture Digest->Peptides Clean Desalting & Cleanup (e.g., C18 SPE) Peptides->Clean FinalPeptides Analysis-Ready Peptides Clean->FinalPeptides LC LC Separation (Reverse Phase) FinalPeptides->LC MS1 MS1 Scan (Precursor Mass Measurement) LC->MS1 Ionization (ESI) MS2 MS/MS Fragmentation (e.g., HCD) MS1->MS2 Precursor Selection Search Database Search (with custom modification) MS2->Search Validation Manual MS/MS Spectrum Validation Search->Validation Result Validated Incorporation Validation->Result

Caption: High-level workflow for validating ncAA incorporation.

Part A: Detailed Experimental Protocol - Sample Preparation

The goal of sample preparation is to convert the protein into a clean mixture of peptides suitable for LC-MS/MS analysis. The quality of this step directly impacts the final result.[5] A self-validating system includes a parallel control sample (the wild-type protein without the ncAA) processed identically.

Protocol: In-Solution Tryptic Digestion

  • Protein Quantification: Accurately determine the concentration of both your ncAA-containing protein and the wild-type control protein using a reliable method (e.g., BCA assay). Aim for 20-50 µg of protein for a standard analysis.

  • Denaturation and Reduction:

    • To 20 µg of protein in a suitable buffer (e.g., 50 mM ammonium bicarbonate), add Dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 56°C for 45 minutes. This step unfolds the protein and reduces disulfide bonds, making it accessible to the protease.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add Iodoacetamide (IAA) to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 30 minutes. This step irreversibly caps the reduced cysteine residues, preventing them from reforming disulfide bonds.

  • Enzymatic Digestion:

    • Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).

    • Incubate at 37°C for 16-18 hours (overnight). Trypsin cleaves C-terminal to lysine (K) and arginine (R) residues, creating a predictable set of peptides.

  • Quenching and Acidification:

    • Stop the digestion by adding formic acid (FA) to a final concentration of 1%. This lowers the pH to ~2-3, inactivating the trypsin and preparing the sample for reverse-phase cleanup.

  • Peptide Desalting (Critical for MS performance):

    • Use a C18 solid-phase extraction (SPE) tip or column.

    • Activation: Wet the C18 material with 100% acetonitrile (ACN).

    • Equilibration: Wash with 0.1% FA in water.

    • Binding: Load the acidified peptide sample. Salts and other hydrophilic impurities will flow through.

    • Washing: Wash the bound peptides with 0.1% FA in water to remove residual contaminants.

    • Elution: Elute the clean peptides with a solution of 50-80% ACN with 0.1% FA.

  • Drying and Reconstitution:

    • Dry the eluted peptides completely using a vacuum centrifuge.

    • Reconstitute in a small volume (e.g., 20 µL) of LC-MS loading buffer (e.g., 2% ACN, 0.1% FA in water) for analysis.

Part B: LC-MS/MS Analysis - Finding the Needle in the Haystack

High-resolution mass spectrometry (HRMS) is non-negotiable for this application. The mass accuracy provided by instruments like an Orbitrap or Q-TOF is essential to confidently distinguish the ncAA's mass shift from other potential post-translational modifications or isotopic peaks.

Recommended LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC Column C18 Reverse-Phase (e.g., 75 µm ID x 15 cm)Provides excellent separation of complex peptide mixtures.
LC Gradient 60-90 minute gradient, 5-40% AcetonitrileEnsures sufficient chromatographic resolution to separate isomeric and isobaric peptides.
Ionization Source Nano-electrospray Ionization (nESI)Offers high sensitivity for low-abundance samples.
MS1 Resolution >60,000 at m/z 200Crucial for accurate precursor mass determination and confident identification of the mass shift.
Acquisition Mode Data-Dependent Acquisition (DDA)Efficiently targets the most abundant peptides for fragmentation, ideal for initial discovery.
MS/MS Fragmentation Higher-energy Collisional Dissociation (HCD)Provides rich b- and y-ion series for confident peptide sequencing and localization of the modification.[6]
MS/MS Resolution >15,000 at m/z 200Ensures accurate fragment ion mass measurement for unambiguous identification.

Part C: Data Analysis & Interpretation - The Moment of Truth

The validation culminates in the data analysis, where we prove not only that the ncAA is present but also that it is in the correct location.

  • Database Search:

    • Use a proteomics search algorithm (e.g., MaxQuant, Proteome Discoverer, Spectronaut).

    • Search the acquired data against a FASTA file containing the known sequence of the target protein.

    • The Critical Step: Configure the search to include a variable modification corresponding to the calculated delta mass of your ncAA replacing the intended canonical amino acid. For example, a variable modification of +130.0227 Da on Alanine.

  • Evaluating the Search Results:

    • The primary evidence will be the identification of a peptide from your ncAA-containing sample that matches the sequence of the target peptide but with the specified mass modification. This peptide should be absent or at a significantly lower abundance in the wild-type control sample.

  • Manual Spectrum Validation (The Gold Standard):

    • Never trust the search algorithm blindly. The most crucial step is to manually inspect the MS/MS spectrum of the identified peptide.[7]

    • Look for a continuous series of b- and y-type fragment ions that "walk" you through the peptide sequence.

    • The mass shift should be localized to a specific residue based on the fragment ions. For example, if the modification is on the 5th amino acid, the b₁-b₄ ions will have their expected masses, while the b₅ ion and all subsequent b-ions will show the mass shift. Similarly, the y-ions C-terminal to the modification will also carry the mass shift.

MSMS_Fragmentation cluster_peptide Peptide: P-E-P-T-[ncAA]-D-E cluster_b b-ions (N-terminus) cluster_y y-ions (C-terminus) P1 P E1 E P1:e->E1:w b1 P1:e->E1:w y6 P2 P E1:e->P2:w b2 E1:e->P2:w y5 T1 T P2:e->T1:w b3 P2:e->T1:w y4 ncAA ncAA T1:e->ncAA:w b4 T1:e->ncAA:w y3 D1 D ncAA:e->D1:w b5 ncAA:e->D1:w y2 E2 E D1:e->E2:w b6 D1:e->E2:w y1 b1 b1 b2 b2 b3 b3 b4 b4 b5 b5 b6 b6 y1 y1 y2 y2 y3 y3 y4 y4 y5 y5 y6 y6

Sources

A Comparative Guide to the Biological Effects of 3,4-Difluorophenylalanine for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Canonical 20

In the landscape of protein engineering and drug discovery, the strategic incorporation of non-canonical amino acids (ncAAs) has unlocked unprecedented control over biomolecular structure and function. Among these, fluorinated amino acids stand out for the unique physicochemical properties they impart.[1][2] This guide provides a comprehensive literature review and comparative analysis of 3,4-difluorophenylalanine (3,4-diF-Phe), a fluorinated analog of phenylalanine. The introduction of two fluorine atoms onto the phenyl ring profoundly alters its electronic and steric properties, making it a powerful tool for enhancing protein stability, serving as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, and acting as a valuable scaffold in medicinal chemistry.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, comparative data, and actionable experimental protocols to leverage the full potential of 3,4-difluorophenylalanine in their work.

Section 1: Physicochemical Properties - A Comparative Overview

The substitution of hydrogen with fluorine, the most electronegative element, introduces significant changes to the phenylalanine side chain.[6] Unlike monofluorination, the vicinal difluoro substitution at the 3 and 4 positions creates a strong dipole moment across the aromatic ring and powerfully withdraws electron density. This modulation of acidity, hydrophobicity, and electrostatic potential is the root of its diverse biological effects.[1][2]

Table 1: Comparative Physicochemical Properties

PropertyL-Phenylalanine3,4-Difluoro-L-phenylalanineRationale for Change
Molecular Formula C₉H₁₁NO₂C₉H₉F₂NO₂[7]Addition of two fluorine atoms, removal of two hydrogen atoms.
Molecular Weight 165.19 g/mol 201.17 g/mol []Fluorine's higher atomic mass compared to hydrogen.
Aromatic Ring Electronics Electron-rich (quadrupole moment)Electron-deficient (strong dipole moment)The high electronegativity of fluorine atoms withdraws electron density from the ring, altering its capacity for cation-π and stacking interactions.[9]
Hydrophobicity HighIncreasedFluorine substitution generally increases the hydrophobicity of the aromatic side chain, which can enhance protein stability by favoring burial within the protein core.[2][5]

Section 2: Incorporation into Proteins - Methodologies and Considerations

The site-specific incorporation of 3,4-diF-Phe into a target protein is essential for most of its applications. This is typically achieved by hijacking the cell's translational machinery using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the non-canonical amino acid and recognizes a unique codon, such as the amber stop codon (UAG).[4][10]

Experimental Protocol: Site-Specific Incorporation of 3,4-diF-Phe in E. coli

This protocol describes a common workflow for expressing a target protein containing 3,4-diF-Phe at a specific site. The causality behind this choice is control; site-specificity ensures that perturbations to the protein are localized and interpretable, which is critical for both NMR studies and structure-function analysis.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Plasmid encoding the target gene with an in-frame amber (TAG) codon at the desired position.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 3,4-diF-Phe.

  • Luria-Bertani (LB) and M9 minimal media.

  • 3,4-Difluoro-L-phenylalanine (≥98% purity).

  • Appropriate antibiotics, IPTG (Isopropyl β-D-1-thiogalactopyranoside).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with both the target protein plasmid and the synthetase/tRNA plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of M9 minimal media with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Rationale: Minimal media is used to prevent scavenging of endogenous phenylalanine, ensuring efficient incorporation of the supplied analog.

  • Induction: Add 3,4-Difluoro-L-phenylalanine to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Reduce the temperature to 20°C and continue to shake for 16-20 hours. Rationale: Lower temperatures often improve protein folding and solubility.

  • Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).

  • Purification: Purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged).

  • Verification: Confirm the incorporation of 3,4-diF-Phe via mass spectrometry (expecting a mass shift corresponding to the analog).

G cluster_prep Preparation cluster_expression Protein Expression cluster_purification Downstream Processing CoTransform Co-transform E. coli StarterCulture Grow Starter Culture CoTransform->StarterCulture GrowM9 Grow in M9 Media to OD600 0.6-0.8 StarterCulture->GrowM9 AddAnalog Add 3,4-diF-Phe GrowM9->AddAnalog Induce Induce with IPTG AddAnalog->Induce Express Express at 20°C Induce->Express Harvest Harvest Cells Express->Harvest Purify Purify Protein Harvest->Purify Verify Verify Incorporation (MS) Purify->Verify

Caption: Workflow for site-specific incorporation of 3,4-diF-Phe.

Section 3: Impact on Protein Structure and Stability

A primary motivation for using fluorinated amino acids is to enhance protein stability.[1][2] The incorporation of fluorinated side chains, particularly within the hydrophobic core, can lead to significant increases in thermal and chemical stability.[5] This "fluorous effect" is often attributed to the increased hydrophobicity of the C-F bond and the favorable packing of fluorinated side chains.[5]

Table 2: Experimental Data on Stability Enhancement

ProteinFluorinated AnalogPositionΔTm (°C) (vs. Wild-Type)Reference Insight
Transketolase4-Fluoro-phenylalanineK316 (solvent-exposed)+4.1Demonstrates that even surface-exposed fluorination can significantly increase thermal stability.[10]
GCN4-p1'5,5,5-TrifluoroleucineHydrophobic Core+13Highlights the dramatic stabilizing effect of incorporating highly fluorinated aliphatic residues in the core.[6]
PvuII endonuclease3-Fluoro-phenylalanineNot specifiedNo significant changeShows that the stabilizing effect is not universal and can be highly dependent on the specific protein context and the position of the fluorine atom.[9]

While direct comparative data for 3,4-diF-Phe is sparse in the provided context, the principles from other fluorinated phenylalanines are applicable. The enhanced stability from 3,4-diF-Phe would stem from its increased hydrophobicity and the unique electronic nature of its side chain, which can alter local non-covalent interaction networks.[2]

Section 4: Key Applications and Comparative Analysis

Probing Protein Dynamics with ¹⁹F NMR Spectroscopy

¹⁹F NMR is an exceptionally powerful technique for studying protein structure, dynamics, and interactions.[11] The fluorine nucleus has key advantages: 100% natural abundance, high gyromagnetic ratio, and a large chemical shift range that is exquisitely sensitive to the local chemical environment.[12] Since fluorine is absent in biological systems, an incorporated fluorinated amino acid like 3,4-diF-Phe provides a clean, background-free spectroscopic window into the protein.[11][12]

The chemical shift of the fluorine atoms in 3,4-diF-Phe will change in response to:

  • Conformational changes in the protein.[4]

  • Ligand or drug binding events.[13]

  • Protein-protein interactions.[9]

  • Changes in solvent exposure or protonation states.

This makes it an ideal probe for detecting conformational heterogeneity and dynamics, which are often invisible to other structural biology techniques.[4]

cluster_protein Protein States cluster_nmr 19F NMR Spectrum StateA State A (e.g., Unbound) StateB State B (e.g., Bound) SignalA Signal A (Chemical Shift δ₁) StateA->SignalA Reports on SignalB Signal B (Chemical Shift δ₂) StateB->SignalB Reports on Ligand Ligand Ligand->StateA Binds

Caption: Conformational changes are detected by shifts in the ¹⁹F NMR signal.

A Scaffold in Medicinal Chemistry and Drug Discovery

The 3,4-difluorophenyl moiety is a privileged scaffold in modern medicinal chemistry.[3] Its incorporation into small molecules can significantly improve their drug-like properties.

Key Advantages:

  • Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation (e.g., by Cytochrome P450 enzymes), increasing the half-life of a drug.[3]

  • Binding Affinity: The unique electronic properties can alter binding interactions with a target protein, potentially increasing potency and selectivity.[3]

  • Physicochemical Properties: Fluorine substitution can modulate pKa and lipophilicity, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

Derivatives of 3,4-difluorophenylacetamide, for example, have shown promise as potent inhibitors of various enzymes, including kinases that are critical regulators of cellular signaling pathways implicated in diseases like cancer.[3]

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 3,4-diF-Phe Derivative (Kinase Inhibitor) Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a kinase inhibitor.

Conclusion

3,4-Difluorophenylalanine is a versatile and powerful non-canonical amino acid that offers significant advantages over its native counterpart, phenylalanine. Its unique electronic and steric properties, conferred by the vicinal fluorine atoms, allow it to enhance protein stability, serve as a highly sensitive and non-perturbing probe for ¹⁹F NMR studies of protein dynamics, and act as a valuable building block for the development of metabolically stable and potent therapeutic agents. While the biological effects can be context-dependent, the experimental frameworks and comparative data presented in this guide provide a solid foundation for researchers to strategically employ 3,4-difluorophenylalanine to address complex challenges in chemical biology and drug discovery.

References

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link][1][14]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [Link]

  • Huber, T., et al. (2025). Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors. [Link]

  • Al-Warhi, T., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. [Link]

  • Munday, J. C., et al. (2024). Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface. Scientific Reports. [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed. [Link]

  • Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA. [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-Difluoro-L-phenylalanine. PubChem Compound Database. [Link]

  • Unterrainer, M., et al. (2021). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. Cancers. [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-3,4-difluoro-L-phenylalanine. PubChem Compound Database. [Link]

  • Johnson, C., & Clark, E. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein Science. [Link]

  • Li, Y., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

  • Sridharan, V. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. [Link]

  • Marsh, E. N. G., et al. (2007). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences. [Link]

  • Johnson, C., & Clark, E. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. PMC. [Link]

  • Chemsrc. (2025). 3,4-Difluorophenylalanine. [Link]

  • Cobb, S. L., & Murphy, C. D. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid

[1]

Executive Safety Summary (Immediate Action Card)

Compound Identity: (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acid CAS Registry Number: 8263-38-1 (R-isomer specific) / 447416-70-8 (S-isomer) Primary Application: Key chiral intermediate for Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Sitagliptin).[1]

Critical Hazard Profile (GHS):

  • Warning: Harmful if swallowed (H302).[1][2]

  • Irritant: Causes skin irritation (H315), serious eye irritation (H319).[1]

  • Target Organ: May cause respiratory irritation (H335) – High Dust Hazard .[1]

The "Why" Behind the Protocol: As a fluorinated

1static electricityinhalation controldermal barrier integrity1

PPE Layering Strategy: The "Defense in Depth" Approach

Do not rely on a single barrier. Use a layered approach designed to fail safely.

A. Respiratory Protection (The Primary Defense)[1]
  • Risk Driver: Fine particulate dust (H335).[1]

  • Standard Operation (< 10g): Work within a certified Chemical Fume Hood (CFH).[1] If working outside a hood is unavoidable (not recommended), use a P100 (HEPA) half-face respirator .[1]

    • Why P100 over N95? N95 filters 95% of particles >0.3 microns.[1] P100 filters 99.97%.[1] For bioactive pharmaceutical intermediates, the higher filtration efficiency provides a necessary safety factor against potent sensitization.

  • Bulk Handling (> 10g): Powered Air-Purifying Respirator (PAPR) with loose-fitting hood is recommended to reduce physiological burden and ensure positive pressure protection.[1]

B. Dermal Protection (The Chemical Barrier)[1]
  • Risk Driver: Enhanced lipophilicity from fluorine substitution increases skin absorption potential.[1]

  • Glove Protocol: Double Nitrile Gloves (Minimum thickness: 5 mil outer / 4 mil inner).[1]

    • Technique: "Colored Indicator System."[1] Wear a bright blue or orange inner glove and a standard purple/white outer glove.[1] Any breach in the outer glove becomes immediately visible.

    • Why Nitrile? Latex is permeable to many organic solvents used in conjunction with this intermediate.[1] Nitrile offers superior resistance to the halogenated nature of the compound.

  • Body Covering: Lab coat with Tyvek® wrist sleeves or a disposable Tyvek® lab coat.[1]

    • Reasoning: The gap between the glove cuff and the lab coat sleeve is the most common exposure point. Tyvek sleeves bridge this gap.[1]

C. Ocular Protection[3]
  • Standard: Chemical Splash Goggles (Indirect Vent).[1]

    • Why not Safety Glasses? Safety glasses allow dust entry from the sides/top. Goggles seal the ocular cavity against airborne "flying" powder caused by static.

Operational Protocols: Weighing & Transfer

Protocol A: Static Control during Weighing

Objective: Prevent aerosolization of the zwitterionic powder.

  • Environmental Setup: Place the balance inside the fume hood. Verify face velocity is 80–100 fpm.[1]

  • Static Neutralization:

    • Crucial Step: Use an Ionizing Bar or Anti-Static Gun (e.g., Zerostat) on the weighing boat and the spatula before touching the powder.[1]

    • Mechanism:[1][3][4] This neutralizes the surface charge, preventing the powder from repelling itself and becoming airborne.

  • Transfer: Use a disposable anti-static weighing funnel. Do not pour from the source bottle; use a spatula to transfer small amounts to avoid "dust clouds."

Protocol B: Solubilization (Reaction Setup)

Objective: Safe transition from solid to liquid phase.[1]

  • Solvent Selection: Common solvents include Methanol, Ethanol, or Water/Acid mixtures.[1]

  • Addition Order: Add the solid to the solvent , not solvent to solid.

    • Why? Adding solvent to a pile of light powder can displace air rapidly, ejecting a puff of toxic dust.

  • Dissolution: If heating is required, ensure the system is closed (condenser fitted) before applying heat to prevent vapor phase transport of the fluorinated amine.[1]

Visualization: Decision Logic & Workflows[1]

Diagram 1: PPE Selection Logic

This flowchart guides the researcher through PPE selection based on the scale of operation and physical state.

PPE_SelectionStartStart: Handling (3R)-3-Amino-3-(3,4-difluorophenyl)propanoic acidState_CheckPhysical State?Start->State_CheckSolidSolid (Powder)State_Check->SolidSolutionSolution (Liquid)State_Check->SolutionQuantity_CheckQuantity?Solid->Quantity_CheckSolvent_CheckSolvent Type?Solution->Solvent_CheckSmall_Scale< 10 gramsQuantity_Check->Small_ScaleLarge_Scale> 10 gramsQuantity_Check->Large_ScalePPE_Level_1PPE Level 1:Fume Hood + Nitrile Gloves + Goggles(Static Control Mandatory)Small_Scale->PPE_Level_1PPE_Level_2PPE Level 2:PAPR + Double Nitrile + Tyvek Sleeves(Closed System Transfer)Large_Scale->PPE_Level_2StandardStandard (MeOH, Water)Solvent_Check->StandardPenetratingPenetrating (DMSO, DMF)Solvent_Check->PenetratingStandard->PPE_Level_1PPE_Level_3PPE Level 3:Splash Goggles + Butyl/Silver Shield GlovesPenetrating->PPE_Level_3

Caption: Logic flow for selecting appropriate Personal Protective Equipment based on physical state and scale.

Diagram 2: Disposal Decision Tree

Correct disposal is critical for halogenated organic compounds to prevent environmental contamination.[1]

Disposal_TreeWasteWaste GenerationTypeWaste Type?Waste->TypeSolid_WasteSolid (Contaminated PPE/Wipes)Type->Solid_WasteLiquid_WasteLiquid (Mother Liquor)Type->Liquid_WasteBin_SolidHazardous Solid Waste Bin(Double Bagged)Solid_Waste->Bin_SolidHalogen_CheckHalogenated?Liquid_Waste->Halogen_CheckYes_HaloYes (Contains F, Cl, Br)Halogen_Check->Yes_HaloAlways (Due to Difluorophenyl)Drum_HaloHalogenated Organic Waste(Red Can/Drum)Yes_Halo->Drum_HaloDestructionHigh-Temp Incineration(Required for C-F bond cleavage)Bin_Solid->DestructionDrum_Halo->Destruction

Caption: Disposal workflow emphasizing the segregation of halogenated waste for high-temperature incineration.

Decontamination & Disposal Procedures

Spill Response (Solid Powder)

Do NOT sweep. Sweeping generates dust.[1]

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don N95/P100 respirator and double gloves.[1]

  • Wet Method: Cover the spill with a paper towel dampened with ethanol or water .[1]

    • Mechanism:[1][3][4] The liquid suppresses dust formation and solubilizes the zwitterion, allowing for safe wiping.

  • Collect: Scoop the damp towels into a hazardous waste bag.

  • Wash: Clean the surface with soap and water (surfactant) to remove lipophilic residues.[1]

Disposal Classification
  • Waste Code: This material is a Halogenated Organic .[1][5]

  • Segregation: It must NEVER be mixed with non-halogenated solvents (e.g., pure acetone/methanol waste) or poured down the drain.[1]

  • Destruction: The strong C-F bonds require high-temperature incineration (>1100°C) to ensure complete mineralization and prevent the formation of fluorinated byproducts.[1]

References

  • PubChem. (n.d.).[1] (3R)-3-amino-3-(3,4-difluorophenyl)propanoic acid | C9H9F2NO2.[1] National Library of Medicine.[1] Retrieved March 7, 2026, from [Link][1]

  • Washington State University. (n.d.).[1] Halogenated Solvents and Waste Management Guidelines. Environmental Health & Safety. Retrieved March 7, 2026, from [Link][1]

  • U.S. EPA. (n.d.).[1] Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved March 7, 2026, from [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.